molecular formula C10H14BrN B010114 2-Bromo-4-tert-butylaniline CAS No. 103273-01-4

2-Bromo-4-tert-butylaniline

Cat. No.: B010114
CAS No.: 103273-01-4
M. Wt: 228.13 g/mol
InChI Key: OLKYFBNIFKQRIZ-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butylaniline is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43041. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-tert-butylaniline
Source PubChem
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InChI

InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKYFBNIFKQRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285864
Record name 2-bromo-4-tert-butylaniline
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Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103273-01-4
Record name 2-bromo-4-tert-butylaniline
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Record name 2-Bromo-4-(tert-butyl)aniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-tert-butylaniline: Properties, Synthesis, and Applications in Modern Chemistry

In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable and versatile intermediate, distinguished by a unique trifecta of functional groups on its phenyl ring: a nucleophilic amino group, a synthetically labile bromine atom, and a sterically influential tert-butyl group. This specific arrangement provides a powerful handle for chemists to modulate electronic properties, dictate reaction orientation, and introduce molecular complexity.

The strategic placement of the bromine atom ortho to the directing amino group, and the bulky tert-butyl group in the para position, makes this compound a cornerstone for producing highly substituted aromatic compounds.[1] Its utility spans from the synthesis of novel heterocyclic scaffolds for medicinal chemistry to the development of specialized agrochemicals and materials.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive technical overview of this compound, delving into its core chemical properties, providing a field-proven synthesis protocol, exploring its reactivity, and outlining critical safety and handling procedures.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective application in research and development.

Core Chemical Identifiers

The fundamental identity of this compound is established by the following identifiers.

PropertyValueReference
CAS Number 103273-01-4[3]
Molecular Formula C₁₀H₁₄BrN[3][4]
Molecular Weight 228.13 g/mol [3]
IUPAC Name This compound[3]
InChIKey OLKYFBNIFKQRIZ-UHFFFAOYSA-N[3]
SMILES CC(C)(C)C1=CC(=C(C=C1)N)Br[3]
Physical and Chemical Properties

The bulk properties of the compound are critical for experimental design, including solvent selection and reaction setup.

PropertyValueReference
Appearance Colorless to Yellow or Red-Green Liquid[2][5]
Boiling Point 265°C (lit.)[2]
Purity Typically >98.0% (GC)[5]
Storage Store at room temperature in a tightly closed container[6]
Spectroscopic Signature

Spectroscopic analysis is the definitive method for structural confirmation. The ¹H NMR spectrum of this compound provides a clear diagnostic fingerprint.

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 7.43 (t, J=1.2 Hz, 1H): This small triplet (or doublet of doublets with small coupling) corresponds to the aromatic proton ortho to the bromine atom.

    • δ 7.14 (m, 1H): A multiplet representing the aromatic proton between the bromine and tert-butyl groups.

    • δ 6.72 (d, J=8.1 Hz, 1H): This doublet corresponds to the aromatic proton ortho to the amino group.

    • δ 3.96 (br, 2H): A broad singlet for the two protons of the primary amine (-NH₂).

    • δ 1.30 (s, 9H): A sharp singlet integrating to nine protons, characteristic of the tert-butyl group.[2]

Additional spectroscopic data, including ¹³C NMR, IR, and Mass Spectrometry, are available through chemical suppliers and databases, which are essential for comprehensive characterization.[7]

Part 2: Synthesis Protocol: Electrophilic Bromination of 4-tert-butylaniline

The most common and efficient synthesis of this compound involves the regioselective bromination of 4-tert-butylaniline.

Principle and Rationale

The synthetic strategy hinges on fundamental principles of electrophilic aromatic substitution. The amino group (-NH₂) is a potent activating and ortho-, para-directing group. The para position is blocked by the bulky tert-butyl group, which effectively funnels the electrophile (Br⁺) to one of the ortho positions. N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂) for its superior handling characteristics and its ability to provide a low, steady concentration of electrophilic bromine, which minimizes the formation of di-brominated byproducts. The reaction is typically conducted in a polar aprotic solvent like acetonitrile or DMF at controlled temperatures.[2]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 4-tert-butylaniline in Acetonitrile/DMF B Cool solution to 0°C (Ice Bath) A->B C Slowly add N-Bromosuccinimide (NBS) (1.0 eq) B->C D Stir at 0°C, then warm to RT (12-18 hours) C->D E Quench with Water D->E F Extract with Dichloromethane (DCM) E->F G Wash organic phase (e.g., 2N NaOH) F->G H Dry (anhyd. MgSO₄) & Filter G->H I Concentrate under reduced pressure H->I J Purify via Column Chromatography (Petroleum Ether/Ethyl Acetate) I->J K Obtain pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is synthesized from established procedures.[2]

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylaniline (10.0 g, 67.0 mmol).

  • Dissolution: Add 150 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the mixture until the aniline is fully dissolved. For light-sensitive reactions, protect the flask from light with aluminum foil.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Reagent Addition: While stirring at 0°C, slowly add N-bromosuccinimide (NBS) (11.9 g, 67.0 mmol, 1.0 equivalent) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Continue stirring the mixture at 0°C for 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 18 hours.

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 300 mL of water.

  • Workup - Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Workup - Washing: Combine the organic layers and wash them with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

  • Workup - Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, often a dark oil or tar.

  • Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient (e.g., starting at 20:1).

  • Validation: Combine the product-containing fractions (as determined by TLC analysis, Rf ≈ 0.69 in 5:1 Pet. Ether/EtOAc) and concentrate under reduced pressure to afford 2-bromo-4-(tert-butyl)aniline as a colorless or yellow oil.[2] Confirm the structure via ¹H NMR spectroscopy.

Part 3: Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its amino and bromo functionalities.

Core Reactivity Pathways

Chemists can selectively target different sites on the molecule to achieve diverse synthetic outcomes.

G cluster_N N-Functionalization cluster_C C-Br Functionalization Start This compound N_Alkylation Alkylation (e.g., R-X, base) Start->N_Alkylation -NH₂ Reactivity C_Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Start->C_Suzuki -Br Reactivity N_Acylation Acylation (e.g., Ac₂O) N_Diazotization Diazotization (e.g., NaNO₂, HCl) C_Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) C_Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.)

Caption: Key reactivity pathways for this compound.

  • N-Functionalization: The amino group serves as a versatile nucleophile. It readily undergoes acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of a wide array of functional groups or its conversion into other functionalities.

  • C-Br Functionalization (Cross-Coupling): The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. This is arguably its most powerful application, enabling the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) and carbon-nitrogen (Buchwald-Hartwig amination) bonds, which are fundamental transformations in modern pharmaceutical synthesis.[1]

Application Focus: Precursor to Heterocycles

A notable application is its use in the synthesis of quinoline derivatives. For example, it can serve as a starting material for producing 8-Bromo-6-tert-butylquinoline.[2] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse therapeutic activities, including antimalarial, anticancer, and antibacterial agents. The ability to use this compound to construct specifically substituted quinolines is of high interest to drug development professionals.

Part 4: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. Strict adherence to safety protocols is required when handling this compound.

GHS Hazard Profile

This compound is classified with several hazards that necessitate careful handling.

Hazard CodeDescriptionReference
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or if inhaled.[3]
H315 Causes skin irritation.[3][5][8]
H319 Causes serious eye irritation.[3][5][8]
H335 May cause respiratory irritation.[3][8]
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[6] An eyewash station and safety shower must be readily accessible.[9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[6]

    • Skin and Body Protection: Wear a laboratory coat. For larger quantities, consider impervious clothing.[8]

  • Hygiene Measures: Wash hands thoroughly after handling.[6] Contaminated clothing should be removed and washed before reuse.[8]

Storage and Stability
  • Storage Conditions: Store in a dry, cool, and well-ventilated area.[9] Keep containers tightly closed to prevent moisture ingress and oxidation.[6][8]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[9]

  • Hazardous Decomposition: Combustion may produce toxic fumes of carbon monoxide, nitrogen oxides, and hydrogen bromide.[6]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and synthesis. Its well-defined physicochemical properties, predictable reactivity, and established synthetic protocols make it a reliable and powerful building block. For researchers in drug discovery and materials science, mastering the use of this compound opens avenues to novel structures and functional molecules. By adhering to the rigorous safety and handling protocols outlined herein, scientists can confidently and safely leverage the full synthetic potential of this versatile aniline derivative.

References

A Senior Application Scientist's Technical Guide to 2-Bromo-4-tert-butylaniline (CAS: 103273-01-4)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

2-Bromo-4-tert-butylaniline is a substituted aniline that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its strategic combination of a nucleophilic amino group, a sterically demanding tert-butyl group, and a synthetically versatile bromine atom makes it a highly valuable precursor in medicinal chemistry, agrochemicals, and material science.[1][2] The amino group acts as a powerful ortho-, para-director, which is exploited in its synthesis, while the bromine atom provides a reactive handle for a wide array of cross-coupling reactions. The bulky tert-butyl group, in turn, can modulate the physicochemical properties—such as solubility and metabolic stability—of derivative compounds, a feature of significant interest in drug design.[3]

This guide provides an in-depth examination of the synthesis, characterization, reactivity, and safe handling of this compound, offering field-proven insights and detailed protocols to support its effective application in research and development.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is the foundation of its successful application in synthesis.

PropertyValueSource(s)
CAS Number 103273-01-4[4]
Molecular Formula C₁₀H₁₄BrN[4]
Molecular Weight 228.13 g/mol [4]
IUPAC Name 2-bromo-4-(tert-butyl)aniline[4]
Appearance Colorless to yellow or light orange liquid/fused solid[2][3]
Boiling Point 265 °C (lit.)[5]
Predicted Density 1.306 g/cm³[5]
SMILES CC(C)(C)C1=CC(=C(C=C1)N)Br[4]
InChIKey OLKYFBNIFKQRIZ-UHFFFAOYSA-N[4]

Synthesis and Purification: A Validated Approach

The most reliable and common synthesis of this compound involves the regioselective electrophilic bromination of 4-tert-butylaniline. The powerful activating and ortho-directing effect of the amine group, coupled with the steric hindrance at the C3 and C5 positions from the bulky tert-butyl group, ensures high selectivity for bromination at the C2 position.

Reaction Scheme

The bromination is typically achieved using N-Bromosuccinimide (NBS), a mild and selective brominating agent for activated aromatic rings.

G R1 4-tert-Butylaniline P1 This compound R1->P1 Reaction Conditions 0°C to RT R2 N-Bromosuccinimide (NBS) R2->P1 P2 Succinimide Solvent Solvent (Acetonitrile or DMF)

Caption: Electrophilic bromination of 4-tert-butylaniline.

Detailed Experimental Protocol (Synthesis & Purification)

This protocol is a synthesis of best practices reported in the literature, designed as a self-validating system from reaction to pure compound.[2]

Materials:

  • 4-tert-butylaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Petroleum Ether & Ethyl Acetate (for chromatography)

Workflow Diagram:

Caption: Synthesis and purification workflow diagram.

Step-by-Step Procedure:

  • Reaction Setup: In a flask protected from light, dissolve 4-tert-butylaniline (e.g., 10 g, 67 mmol) in DMF (150 mL). The choice of DMF facilitates the dissolution of the starting material and the NBS.

  • Bromination: Cool the solution to 0 °C using an ice bath. Slowly add NBS (12 g, 67 mmol, 1.0 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes. The low temperature controls the reaction rate and minimizes potential side reactions.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Aqueous Work-up: Pour the reaction mixture into deionized water (300 mL). This step quenches the reaction and precipitates the crude product while dissolving the succinimide byproduct and residual DMF.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 100 mL). The organic product is more soluble in DCM.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, often a dark oil.[2]

  • Purification: Purify the crude oil via flash column chromatography on silica gel. A typical eluent system is a gradient of petroleum ether and ethyl acetate, starting from 20:1.[2]

  • Validation: Monitor the column fractions by TLC (e.g., using a 5:1 petroleum ether/ethyl acetate system, where the product Rf is ~0.69).[2] Combine the pure fractions and evaporate the solvent to afford this compound as a colorless to yellow oil. An 87% yield has been reported for this procedure.[2]

Spectroscopic Characterization

Structural confirmation and purity assessment are critical. The following data are characteristic of the target compound.

Technique Expected Observations Interpretation
¹H NMR δ 7.43 (d, 1H), 7.14 (dd, 1H), 6.72 (d, 1H), 3.96 (br s, 2H), 1.30 (s, 9H)Aromatic protons (3H), NH₂ protons (2H), and tert-butyl protons (9H) in expected regions.[2]
IR ~3450-3300 cm⁻¹ (doublet), ~3050 cm⁻¹, ~2960 cm⁻¹, ~1620 cm⁻¹, ~820 cm⁻¹N-H stretch (primary amine), Aromatic C-H stretch, Aliphatic C-H stretch, N-H bend, C-H oop bend.[6][7][8]
Mass Spec. M⁺ and M⁺+2 peaks at m/z 227 and 229 with ~1:1 intensity.Characteristic isotopic pattern for a monobrominated compound.[9][10][11]
¹H NMR Spectrum Interpretation

The reported ¹H NMR data (300 MHz, CDCl₃) provides unambiguous structural confirmation.[2]

  • δ 7.43 (d, J=2.1 Hz, 1H): Aromatic proton at C3, adjacent to the bromine. It appears as a doublet due to coupling with the proton at C5.

  • δ 7.14 (dd, J=8.4, 2.1 Hz, 1H): Aromatic proton at C5, coupled to both the C6 and C3 protons.

  • δ 6.72 (d, J=8.4 Hz, 1H): Aromatic proton at C6, ortho to the amino group, coupled to the C5 proton.

  • δ 3.96 (br s, 2H): The two protons of the primary amine group. The broadness is typical due to quadrupole relaxation and potential hydrogen exchange.

  • δ 1.30 (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

Expected IR and Mass Spectra
  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by features of the primary aromatic amine. Two distinct, sharp bands are expected between 3450-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretches.[6] A strong N-H bending vibration should appear near 1620 cm⁻¹.[6] The C-H stretches for the tert-butyl group will be prominent just below 3000 cm⁻¹, while the aromatic C-H stretch will be weaker and appear just above 3000 cm⁻¹.[12]

  • Mass Spectrometry (MS): Due to the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as a characteristic pair of peaks (doublet) of almost equal intensity at m/z = 227 and 229.[10][11] A common fragmentation pathway for substituted anilines and benzylic compounds is the loss of an alkyl group. Therefore, a significant fragment ion at m/z = 212/214 (loss of a methyl group, -15) would be expected.

Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

G cluster_amine Amine Reactions cluster_bromo Bromine Reactions center This compound Amide Amide Formation center->Amide Acyl Chloride Diazonium Diazotization center->Diazonium NaNO₂, HCl Alkylation N-Alkylation center->Alkylation Alkyl Halide Suzuki Suzuki Coupling (C-C bond) center->Suzuki Boronic Acid, Pd Catalyst Buchwald Buchwald-Hartwig (C-N bond) center->Buchwald Amine, Pd Catalyst Heck Heck Coupling (C-C bond) center->Heck Alkene, Pd Catalyst

Caption: Key reaction pathways for this compound.

  • The Amine Group: This group can be readily acylated to form amides, alkylated, or converted into a diazonium salt. The diazonium intermediate is exceptionally versatile, allowing for its replacement with a wide range of other functional groups (e.g., -OH, -CN, -F, -H) via Sandmeyer or related reactions.

  • The Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, which are fundamental transformations in modern drug discovery.

  • Application Example: It is a documented precursor in the synthesis of quinoline derivatives, such as 8-Bromo-6-tert-butylquinoline, highlighting its role in constructing heterocyclic scaffolds common in pharmaceuticals.[2]

Safety and Handling

Proper handling is essential due to the potential hazards associated with this compound.

Hazard Category GHS Information Handling Protocol
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.Avoid ingestion, skin contact, and inhalation of vapors.[4]
Irritation H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Wear appropriate personal protective equipment (PPE).[4]
Personal Protection Safety Goggles, Chemical-Resistant Gloves (e.g., Nitrile), Lab Coat.Use only in a well-ventilated area or a chemical fume hood.[13]
Storage Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.Incompatible with strong oxidizing agents.[5]
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.Do not allow to enter drains or water courses.

Conclusion

This compound is a cornerstone intermediate whose value is defined by its predictable synthesis and versatile reactivity. For the medicinal chemist or process scientist, a thorough understanding of its properties, synthetic protocols, and spectroscopic signatures is key to unlocking its full potential. By leveraging the differential reactivity of its amine and bromo functionalities, this molecule provides a reliable and efficient pathway to a diverse range of complex target structures, solidifying its place as an indispensable tool in the synthetic chemist's arsenal.

References

2-Bromo-4-tert-butylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4-tert-butylaniline

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 103273-01-4), a key chemical intermediate in the fine chemical and pharmaceutical industries. The document delineates its fundamental chemical and physical properties, provides a detailed and validated synthetic protocol with mechanistic insights, and explores its significant applications as a versatile building block. Furthermore, this guide includes critical information on spectroscopic characterization, safe handling procedures, and storage requirements to support researchers and drug development professionals in its effective and safe utilization.

Compound Identification and Physicochemical Properties

This compound is an aniline derivative characterized by the strategic placement of a bromine atom ortho to the amino group and a bulky tert-butyl group para to it. This substitution pattern imparts unique reactivity and steric properties, making it a valuable precursor in multi-step organic syntheses.[1]

The core physicochemical properties are summarized below for quick reference.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 103273-01-4[2][3]
Molecular Formula C₁₀H₁₄BrN[2][3][4]
Molecular Weight 228.13 g/mol [2]
Appearance Yellow liquid[5]
Boiling Point 265°C (lit.)[4][5]
Density 1.306 g/cm³ (Predicted)[4]
SMILES CC(C)(C)C1=CC(=C(C=C1)N)Br[2][6]

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the regioselective electrophilic bromination of 4-tert-butylaniline. The amino group is a strong activating group and an ortho-, para-director. Since the para-position is blocked by the bulky tert-butyl group, the incoming electrophile (Br⁺) is directed primarily to the ortho-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a mild and reliable source of electrophilic bromine, minimizing over-bromination and side reactions that can occur with harsher reagents like liquid bromine.

Experimental Protocol: Synthesis from 4-tert-butylaniline

This protocol is adapted from established laboratory procedures.[5]

Step 1: Reaction Setup

  • In a flask shielded from light, dissolve 4-tert-butylaniline (10 g, 68 mmol) in N,N-Dimethylformamide (DMF, 150 mL).

  • Cool the solution to 0°C using an ice bath. The cooling is critical to control the initial exotherm of the reaction and enhance the regioselectivity.

Step 2: Bromination

  • To the cooled, stirring solution, add N-Bromosuccinimide (NBS, 12.1 g, 68 mmol) portion-wise over 30 minutes. Maintaining a low temperature during addition is crucial.

  • After the complete addition of NBS, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 18 hours to ensure the reaction proceeds to completion.

Step 3: Work-up and Extraction

  • Pour the reaction mixture into water (300 mL). This step quenches the reaction and precipitates the product while dissolving the DMF and succinimide byproduct.

  • Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically a dark brown oil.[5]

Step 4: Purification

  • Purify the crude product using column chromatography on silica gel.

  • Elute with a mixture of petroleum ether and ethyl acetate (20:1 v/v). The polarity of the eluent is optimized to separate the less polar product from more polar impurities.

  • Combine the fractions containing the pure product (as determined by Thin-Layer Chromatography, TLC; Rf = 0.69 in 5:1 petroleum ether/ethyl acetate) and evaporate the solvent to afford 2-bromo-4-(tert-butyl)aniline as a colorless to yellow oil.[5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification start 4-tert-butylaniline reagent NBS, DMF, 0°C to RT start->reagent 18h mixture Reaction Mixture reagent->mixture Bromination quench Quench with H₂O mixture->quench extract Extract with CH₂Cl₂ quench->extract dry Dry (MgSO₄) & Concentrate extract->dry column Silica Gel Column Chromatography (20:1 Pet. Ether/EtOAc) dry->column product Pure this compound column->product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Structural confirmation is paramount for verifying the identity and purity of the synthesized compound. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary tool for this purpose.

  • ¹H-NMR (300 MHz, CDCl₃): The following chemical shifts (δ) and coupling patterns are characteristic of the target molecule[5]:

    • δ 7.43 (t, J=1.2 Hz, 1H): This small triplet (or more accurately, a doublet of doublets with small coupling constants) corresponds to the proton on the aromatic ring that is ortho to the bromine atom and meta to the amino group.

    • δ 7.14 (m, 1H): This multiplet represents the aromatic proton situated between the tert-butyl and bromine groups.

    • δ 6.72 (d, J=8.1 Hz, 1H): This doublet corresponds to the aromatic proton that is ortho to the amino group and meta to the tert-butyl group.

    • δ 3.96 (br, 2H): This broad singlet is characteristic of the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

    • δ 1.30 (s, 9H): This sharp singlet integrates to nine protons and is the classic signal for the magnetically equivalent protons of the tert-butyl group.

Additional analytical data such as HPLC and LC-MS can be obtained from commercial suppliers to further confirm purity.[7]

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is a strategic intermediate with significant applications in several fields.[1]

  • Pharmaceutical Synthesis: Aniline scaffolds are prevalent in medicinal chemistry.[1] The unique substitution of this compound makes it an attractive starting material for novel therapeutic agents. The bromine atom serves as a versatile handle for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental for creating the carbon-carbon and carbon-nitrogen bonds that form the backbone of many modern drugs.[8]

  • Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides often relies on aniline-based intermediates to construct biologically active molecules.[5][9]

  • Materials Science: The compound can be incorporated into polymers or used to synthesize specialized dyes and pigments, where the bromo- and tert-butyl groups can be used to tune the material's physical and electronic properties.[1][5]

  • Specific Synthetic Utility: It is a documented precursor in the synthesis of more complex heterocyclic systems, such as 8-Bromo-6-tert-butylquinoline.[5]

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified with the following GHS hazards.[2][10]

Hazard CodeDescriptionClass
H302 / H312 / H332Harmful if swallowed, in contact with skin, or if inhaledAcute Toxicity (Oral, Dermal, Inhalation), Cat. 4
H315Causes skin irritationSkin Corrosion/Irritation, Cat. 2
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation, Cat. 2A
H335May cause respiratory irritationSpecific target organ toxicity — single exposure, Cat. 3
Recommended Safety Protocols
  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[6][11] Ensure an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[10]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][10]

    • Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[10]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

    • On Skin Contact: Immediately wash the skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[6]

    • On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • If Swallowed: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10][11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][11]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile. Its synthesis is straightforward, and its unique structural features provide a gateway to a wide range of complex molecules, particularly within the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthetic pathways, and safety requirements, as detailed in this guide, is essential for its successful and safe application in research and development.

References

An In-Depth Technical Guide to 2-Bromo-4-tert-butylaniline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-4-tert-butylaniline, a key building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural information, synthesis protocols, spectral characterization, and its strategic applications, particularly in the construction of heterocyclic scaffolds relevant to pharmaceutical research.

Introduction: The Strategic Importance of this compound

This compound is a substituted aniline that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its unique trifunctional substitution pattern—an activating amino group, a sterically influential tert-butyl group, and a synthetically versatile bromine atom—offers a powerful platform for molecular elaboration. The strategic placement of these functionalities allows for regioselective reactions, making it an invaluable precursor for generating diverse molecular architectures, especially in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2]

The primary utility of this compound lies in its role as a precursor to heterocyclic systems, most notably quinoline derivatives.[2] The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[3] The presence of the bromine atom on the aniline ring provides a convenient handle for post-synthesis modifications via cross-coupling reactions, further expanding the accessible chemical space.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis. Key identifying information and physical characteristics are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[4]
CAS Number 103273-01-4[4]
Molecular Formula C₁₀H₁₄BrN[4]
Molecular Weight 228.13 g/mol [4]
Appearance Yellow to colorless liquid[2]
Boiling Point 265 °C (lit.)[2]

Synthesis of this compound

The regioselective synthesis of this compound is most commonly achieved through the electrophilic bromination of 4-tert-butylaniline. The bulky tert-butyl group and the activating amino group direct the incoming bromine atom to the ortho position. A widely used and efficient brominating agent for this transformation is N-bromosuccinimide (NBS). Below are two validated protocols using different solvent systems.

Synthesis Protocol 1: Bromination in Acetonitrile

This protocol offers a straightforward procedure with a simple workup.

Reaction Scheme:

4-tert-butylaniline 4-tert-butylaniline Product This compound 4-tert-butylaniline->Product NBS NBS NBS->Product Acetonitrile Acetonitrile, 0°C to RT Acetonitrile->Product

Figure 1: Synthesis of this compound via bromination with NBS in acetonitrile.

Step-by-Step Methodology:

  • In a flask, dissolve 4-(tert-butyl)aniline (50.0 g, 335.1 mmol) in 1.1 L of acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (59.6 g, 335.1 mmol) to the cooled solution.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Upon completion, add 800 mL of water to the reaction mixture.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with 400 mL of 2N NaOH solution.

  • Filter the organic phase through a silica pad and concentrate under reduced pressure to yield this compound.[2]

Synthesis Protocol 2: Bromination in DMF with Chromatographic Purification

This protocol provides an alternative solvent system and includes a purification step for obtaining a high-purity product.

Step-by-Step Methodology:

  • Under light-protected conditions, dissolve 4-tert-butylaniline (10 g, 68 mmol) in 150 mL of DMF.

  • Cool the solution to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) (12.1 g, 68 mmol) and stir at 0 °C for 30 minutes.

  • Remove the ice bath and continue stirring at room temperature for 18 hours.

  • Pour the reaction mixture into 300 mL of water and extract with dichloromethane.

  • Combine the organic phases, dry with anhydrous magnesium sulfate (MgSO₄), and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (eluent: petroleum ether/ethyl acetate = 20:1) to afford the colorless, oily target product (13.5 g, 87% yield).[2]

Spectral Characterization

Full spectral characterization is crucial for confirming the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the aromatic protons, the amino group, and the tert-butyl group.

Chemical Shift (δ)MultiplicityIntegrationAssignmentReference
7.43 ppmt, J=1.2 Hz1HAromatic CH[2]
7.14 ppmm1HAromatic CH[2]
6.72 ppmd, J=8.1 Hz1HAromatic CH[2]
3.96 ppmbr2H-NH₂[2]
1.30 ppms9H-C(CH₃)₃[2]
¹³C NMR, IR, and Mass Spectrometry
  • ¹³C NMR (Predicted): The spectrum is expected to show signals for the six aromatic carbons, with the carbon attached to the bromine atom shifted downfield. Signals for the quaternary carbon and the methyl carbons of the tert-butyl group will also be present.

  • IR Spectroscopy (Predicted): Key characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the tert-butyl group (around 2850-3100 cm⁻¹), and C-Br stretching in the fingerprint region (typically below 800 cm⁻¹).

  • Mass Spectrometry (Predicted): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. The predicted monoisotopic mass is 227.03096 Da.[4]

Applications in Organic Synthesis

The synthetic utility of this compound is demonstrated in its use as a precursor for various heterocyclic compounds.

Synthesis of Quinolines via the Skraup Reaction

A primary application of this compound is in the synthesis of substituted quinolines through the Skraup reaction.[2] This classic method involves the reaction of an aniline with glycerol, an oxidizing agent, and a strong acid to construct the quinoline ring system.[3]

Aniline This compound Quinoline 8-Bromo-6-tert-butylquinoline Aniline->Quinoline Glycerol Glycerol Glycerol->Quinoline Acid H₂SO₄ Acid->Quinoline Oxidant Oxidizing Agent Oxidant->Quinoline

Figure 2: General scheme for the Skraup synthesis of 8-Bromo-6-tert-butylquinoline.

Representative Experimental Protocol (Adapted from a similar Skraup Synthesis):

Causality Behind Experimental Choices: The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent to convert glycerol to the reactive intermediate, acrolein. An oxidizing agent, such as nitrobenzene or arsenic acid, is necessary for the final aromatization step to form the quinoline ring. The reaction is typically heated to drive the cyclization and dehydration steps.

  • Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of this compound, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene). The addition should be done slowly with cooling to control the initial exothermic reaction.

  • Heating: Heat the reaction mixture to approximately 140-150 °C for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After cooling, the reaction mixture is carefully diluted with water and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

  • Purification: The crude 8-Bromo-6-tert-butylquinoline can be purified by steam distillation or recrystallization from an appropriate solvent.[5]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[4]

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

Precautionary Measures:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its well-defined synthesis and the synthetic utility of its functional groups make it a valuable tool for researchers in drug discovery and development. The ability to readily access substituted quinoline scaffolds from this intermediate highlights its significance in the ongoing search for novel therapeutic agents.

References

A Spectroscopic Guide to 2-Bromo-4-tert-butylaniline: Structure Elucidation and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. 2-Bromo-4-tert-butylaniline, a substituted aromatic amine, serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1] Its chemical reactivity and the ultimate properties of the final products are intrinsically linked to its molecular structure. Therefore, a comprehensive understanding of its spectral signature is not merely an academic exercise but a critical component of quality control and synthetic strategy.

This technical guide provides an in-depth analysis of the spectral data of this compound. Moving beyond a simple recitation of data, this document, crafted from the perspective of a seasoned application scientist, delves into the why behind the spectral features. We will explore how Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) collectively provide a detailed portrait of the molecule. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these methodologies in their own laboratories.

Molecular Structure and Key Features

Before delving into the spectral data, it is essential to visualize the molecule itself. The structure of this compound dictates the spectroscopic output we will observe.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.

¹H NMR Spectral Data

The following table summarizes the proton NMR data for this compound, acquired in deuterated chloroform (CDCl₃) at 300 MHz.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.43d1H2.4Ar-H (H-3)
7.14dd1H8.1, 2.4Ar-H (H-5)
6.72d1H8.1Ar-H (H-6)
3.96br s2H--NH₂
1.30s9H--C(CH₃)₃
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is highly informative.

  • Aromatic Region (6.7-7.5 ppm): The three signals in this region confirm the presence of three protons on the aromatic ring.

    • The proton at 7.43 ppm (H-3) appears as a doublet with a small coupling constant (J = 2.4 Hz). This is characteristic of a meta-coupling to H-5. Its downfield shift is attributed to the deshielding effect of the adjacent bromine atom.

    • The signal at 7.14 ppm (H-5) is a doublet of doublets, indicating coupling to two different protons. The larger coupling constant (J = 8.1 Hz) corresponds to the ortho-coupling with H-6, while the smaller coupling (J = 2.4 Hz) is the meta-coupling to H-3.

    • The upfield aromatic proton at 6.72 ppm (H-6) is a doublet with a large coupling constant (J = 8.1 Hz) due to ortho-coupling with H-5. This upfield shift is expected for a proton ortho to the electron-donating amino group.

  • Amino Protons (3.96 ppm): The broad singlet integrating to two protons is characteristic of the primary amine (-NH₂) group. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water.

  • Aliphatic Region (1.30 ppm): The sharp singlet at 1.30 ppm, integrating to nine protons, is the classic signature of a tert-butyl group. All nine protons are chemically equivalent, hence they appear as a single peak.

Caption: ¹H-¹H coupling relationships in the aromatic region.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set to approximately 15 ppm, centered around 5 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and electronic environment of carbon atoms.

Predicted ¹³C NMR Spectral Data

While a publicly available, experimentally verified ¹³C NMR spectrum for this specific compound is not readily found, we can predict the chemical shifts with high confidence based on the known effects of the substituents on the benzene ring.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~145C-4Attached to the electron-donating tert-butyl group.
~142C-1Attached to the electron-donating amino group.
~132C-3Deshielded by the adjacent bromine atom.
~128C-5Aromatic CH.
~118C-6Shielded by the ortho-amino group.
~110C-2Attached to the bromine atom.
~34-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~31-C(C H₃)₃Methyl carbons of the tert-butyl group.
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons, as they are all in unique chemical environments. The carbons attached to the substituents (C-1, C-2, C-4) will have their chemical shifts significantly influenced by those groups. Carbons bearing electron-donating groups (NH₂, tert-butyl) will be shifted to a degree, while the carbon attached to the electronegative bromine (C-2) will also show a characteristic shift.

  • Aliphatic Carbons: Two signals are predicted for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3500N-H symmetric & asymmetric stretchingPrimary Amine (-NH₂)
3000-3100C-H stretchingAromatic C-H
2850-2970C-H stretchingAliphatic C-H (tert-butyl)
~1620N-H scissoringPrimary Amine (-NH₂)
~1500, ~1450C=C stretchingAromatic Ring
1365-1395C-H bendingtert-butyl group
~1260C-N stretchingAryl Amine
~820C-H out-of-plane bending1,2,4-trisubstituted benzene
550-650C-Br stretchingAryl Bromide
Interpretation of the Predicted IR Spectrum

The IR spectrum will be dominated by several key features:

  • The most prominent and diagnostic peaks will be the two sharp bands in the 3400-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretches of a primary amine.

  • Strong absorptions just below 3000 cm⁻¹ will confirm the presence of the aliphatic C-H bonds of the tert-butyl group.

  • The C=C stretching vibrations of the aromatic ring will appear in the 1450-1620 cm⁻¹ region.

  • The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of signals, including the C-N and C-Br stretches, and the out-of-plane bending that is characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization)
m/zIonInterpretation
227/229[M]⁺˙Molecular ion peak (presence of Br gives a ~1:1 ratio for M and M+2)
212/214[M - CH₃]⁺Loss of a methyl group from the tert-butyl moiety
171/173[M - C₄H₈]⁺Loss of isobutylene from the tert-butyl group
148[M - Br]⁺Loss of the bromine atom
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion: The most critical piece of information is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, we expect to see a pair of peaks of almost equal intensity at m/z 227 and 229. This is a definitive indicator of a monobrominated compound.

  • Fragmentation: Under electron ionization, the tert-butyl group is prone to fragmentation. The loss of a methyl radical (15 Da) to give a fragment at m/z 212/214 is a very common pathway. The loss of the entire bromine atom (79/81 Da) would result in a peak at m/z 148.

MS_Fragmentation M [C₁₀H₁₄BrN]⁺˙ m/z 227/229 M_minus_CH3 [C₉H₁₁BrN]⁺ m/z 212/214 M->M_minus_CH3 - •CH₃ M_minus_Br [C₁₀H₁₄N]⁺ m/z 148 M->M_minus_Br - •Br

Caption: Predicted primary fragmentation pathways for this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[2][3] All handling should be performed in a well-ventilated chemical fume hood.[3]

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its structure. ¹H NMR defines the substitution pattern on the aromatic ring, while IR spectroscopy confirms the presence of the key amine and alkyl functional groups. Mass spectrometry establishes the molecular weight and the presence of a single bromine atom. Together, these techniques form a powerful and essential toolkit for the characterization of this important synthetic intermediate, ensuring its identity and purity for researchers and drug development professionals.

References

Navigating the Physicochemical Landscape of 2-Bromo-4-tert-butylaniline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Physicochemical Challenges of a Versatile Building Block

2-Bromo-4-tert-butylaniline is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its strategic substitution pattern, featuring a bromine atom ortho to the amino group and a bulky tert-butyl group in the para position, imparts unique reactivity and steric properties that are advantageous in synthetic chemistry. However, to effectively utilize this compound in multi-step syntheses and develop robust formulations, a thorough understanding of its solubility and stability is paramount. The presence of the amino group, the halogen, and the alkyl substituent creates a molecule with a nuanced physicochemical profile that requires careful consideration during handling, reaction setup, and storage.

This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. As a Senior Application Scientist, the following sections are structured to not only present data but also to elucidate the underlying chemical principles, ensuring a comprehensive understanding for researchers and drug development professionals.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of this compound is presented below. This data provides a foundational understanding of the molecule's physical state and general characteristics.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄BrN[3]
Molecular Weight 228.13 g/mol [3]
Appearance Yellow to colorless liquid[1]
Boiling Point 265 °C (lit.)[4]
Density ~1.306 g/cm³ (predicted)[4]
Flash Point 114.4 °C[5]
pKa (predicted) 2.86 ± 0.10[4]
LogP (predicted) 3.6[3]

Solubility Profile: A Qualitative and Quantitative Assessment

The solubility of a synthetic intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The molecular structure of this compound, with its significant non-polar character imparted by the tert-butyl group and the benzene ring, suggests a preference for organic solvents over aqueous media.

Qualitative Solubility Insights

Synthesis procedures for this compound and its subsequent reactions provide qualitative evidence of its solubility in various organic solvents. For instance, its preparation often involves solvents such as acetonitrile and dimethylformamide (DMF).[1] It is also readily extracted from aqueous solutions using dichloromethane, and purified via column chromatography with eluents like petroleum ether and ethyl acetate, indicating good solubility in these solvent systems.[1]

Conversely, its aqueous solubility is expected to be low. The large hydrophobic tert-butyl group and the bromine atom significantly diminish the hydrating ability of the polar amino group. While no explicit experimental data for its water solubility is readily available in the literature, it is safe to assume it is poorly soluble in water.

Predicting Solubility: A Theoretical Perspective

The predicted LogP value of 3.6, a measure of lipophilicity, further supports the expectation of poor aqueous solubility and good solubility in non-polar organic solvents.[3] Generally, a higher LogP value correlates with lower water solubility.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the principles outlined in the OECD Test Guideline 105 for Water Solubility and can be adapted for organic solvents.[5]

Objective: To determine the saturation concentration of this compound in various solvents at a given temperature.

Materials:

  • This compound (purity >98%)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, DMSO, DMF)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid/liquid phase should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a standard temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. A preliminary test can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved material to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze both the standard solutions and the filtered sample solutions by HPLC to determine the concentration of the dissolved compound. A validated, stability-indicating analytical method should be used.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated samples.

  • Data Reporting:

    • Express the solubility in units such as g/L, mg/mL, or mol/L.

    • Report the temperature at which the solubility was determined.

G cluster_prep Preparation cluster_proc Processing cluster_anal Analysis prep1 Add excess this compound to solvent prep2 Equilibrate in shaker at constant temperature prep1->prep2 proc1 Allow undissolved material to settle prep2->proc1 proc2 Filter supernatant proc1->proc2 anal2 Analyze samples and standards by HPLC proc2->anal2 anal1 Prepare standard solutions anal1->anal2 anal3 Calculate concentration from calibration curve anal2->anal3

Figure 1: Workflow for Experimental Solubility Determination.

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is a critical consideration for its long-term storage, handling, and use in chemical reactions where specific conditions might promote degradation. The presence of the aniline functional group, in particular, suggests potential susceptibility to oxidation and light-induced degradation.

Key Factors Influencing Stability
  • Oxidation: Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. Contact with air (oxygen) and oxidizing agents should be minimized.[6] The synthesis of this compound is often carried out under an inert atmosphere.[4]

  • Light: Many aniline derivatives exhibit photosensitivity, undergoing degradation upon exposure to light, especially UV radiation. A study on 4-bromoaniline, a structurally related compound, demonstrated its potential for photodegradation.[6] Therefore, it is recommended to store this compound in light-protected containers.

  • pH (Hydrolytic Stability): While the C-Br bond on an aromatic ring is generally stable to hydrolysis under neutral conditions, extreme pH values could potentially promote degradation. A study on 4-bromoaniline indicated instability in strong acidic and alkaline solutions.[6] The amino group's basicity (predicted pKa of the conjugate acid is 2.86) means it will be protonated in acidic conditions, which may alter its reactivity and stability.[4]

  • Temperature: Elevated temperatures can accelerate degradation processes. The manufacturer's recommendation to store in a cool place should be followed.[4] Conditions to avoid include heat, flames, and sparks.[6]

Experimental Protocol for Stability Testing

A comprehensive stability study should be conducted according to the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound (purity >98%)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • Hydrogen peroxide solution (as an oxidizing agent)

  • High-purity water and organic solvents

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and impurity identification.

Methodology:

  • Forced Degradation Studies:

    • Hydrolytic Stability: Dissolve the compound in buffered solutions at various pH values. Store samples at elevated temperatures (e.g., 60 °C) and analyze at appropriate time points.

    • Oxidative Stability: Dissolve the compound in a suitable solvent and treat with an oxidizing agent (e.g., 3% H₂O₂). Monitor the degradation over time at room temperature.

    • Photostability: Expose the compound, both in the solid state and in solution, to light conditions as specified in the ICH Q1B guideline. A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

    • Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) and monitor for degradation over time.

  • Sample Analysis:

    • At each time point, analyze the stressed samples using a validated stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all significant degradation products.

    • Use a PDA detector to assess peak purity and an MS detector to obtain mass information on the degradation products for structural elucidation.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify and, where possible, characterize the major degradation products.

    • Determine the degradation pathways.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation hydrolysis Hydrolysis (pH 2, 7, 9) hplc Stability-Indicating HPLC-PDA/MS hydrolysis->hplc oxidation Oxidation (H₂O₂) oxidation->hplc photolysis Photolysis (ICH Q1B) photolysis->hplc thermal Thermal (Elevated Temp.) thermal->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products degradation->products pathways Determine Degradation Pathways products->pathways compound This compound compound->hydrolysis compound->oxidation compound->photolysis compound->thermal

Figure 2: Workflow for Forced Degradation Stability Studies.

Conclusion: Best Practices for Handling and Storage

Based on the available data and chemical principles, the following best practices are recommended for handling and storing this compound to ensure its integrity:

  • Storage: The compound should be stored in a tightly sealed container, in a cool, dark, and well-ventilated area.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.

  • Handling: Use personal protective equipment, including gloves and safety goggles, as the compound is classified as a skin and eye irritant.[5] Handle in a well-ventilated area or a fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6] Keep away from sources of heat, sparks, and open flames.

By understanding the solubility and stability profile of this compound and implementing the appropriate handling and storage procedures, researchers can confidently utilize this versatile building block in their synthetic endeavors, ensuring the reliability and reproducibility of their results. The experimental protocols provided in this guide offer a framework for generating the specific quantitative data necessary for process optimization and regulatory submissions.

References

An In-Depth Technical Guide to the Safe Handling and Application of 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 2-Bromo-4-tert-butylaniline, a key chemical intermediate in the pharmaceutical, agrochemical, and advanced materials sectors. Its unique molecular architecture, featuring a reactive bromine atom and a sterically influential tert-butyl group on an aniline scaffold, makes it a versatile building block for complex organic synthesis. This document is intended to equip researchers and drug development professionals with the essential knowledge for its safe handling, storage, and application, ensuring both personal safety and experimental integrity.

Compound Profile and Significance

This compound (CAS No: 103273-01-4) is a substituted aniline that serves as a valuable precursor in the synthesis of a wide array of more complex molecules. The strategic placement of the bromine atom allows for its facile replacement through various cross-coupling reactions, while the amino group can be readily derivatized or can direct further electrophilic aromatic substitutions. The bulky tert-butyl group can influence the regioselectivity of reactions and impart specific physical properties, such as solubility, to the final products. Its primary applications lie in the synthesis of pharmaceutical ingredients and agrochemicals.[1][2][3] A notable example of its use is in the preparation of quinoline derivatives, such as 8-Bromo-6-tert-butylquinoline.[1]

Health Hazard Information and Toxicological Profile

GHS Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][6]

Toxicological Insights:

The primary hazards associated with this compound are skin and eye irritation, along with potential respiratory tract irritation upon inhalation of its vapors or dust.[4][6] Studies on analogous compounds suggest that direct contact should be avoided. While no specific studies on the chronic effects of this compound were identified, it is prudent to handle it as a substance with potential for long-term health effects, as is common with many substituted anilines.

Occupational Safety and Exposure Controls

Due to the lack of specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) for this compound, a conservative approach to handling is paramount. For context, the OSHA PEL for aniline is 5 ppm as an 8-hour time-weighted average, and the ACGIH TLV is 2 ppm. These values for a related, albeit less substituted, compound underscore the need for stringent exposure controls.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the recommended engineering control to minimize inhalation exposure.[5] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.To prevent eye contact which can cause serious irritation.[4]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.To prevent skin contact which can cause irritation and potential systemic toxicity.[5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of vapors or aerosols, which can cause respiratory irritation.[4]

Safe Handling, Storage, and Disposal

Handling Procedures
  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Handle only in a chemical fume hood.[5]

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[4] The storage container should be tightly sealed to prevent exposure to moisture and air.

Incompatible Materials:

  • Strong oxidizing agents

  • Acids

  • Acid chlorides

  • Acid anhydrides

Disposal

This compound is a halogenated organic compound and should be disposed of as hazardous waste. Do not dispose of it down the drain. Collect waste in a designated, labeled, and sealed container for halogenated organic waste. Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₀H₁₄BrN
Molecular Weight 228.13 g/mol [6]
Appearance Yellow liquid[1]
Boiling Point 265 °C[1]
Flash Point 114 °C

Synthesis and Reactivity

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the electrophilic bromination of 4-tert-butylaniline using N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).[1]

Reaction Scheme:

Synthesis of this compound reactant1 4-tert-butylaniline reaction + reactant1->reaction reactant2 N-Bromosuccinimide (NBS) reactant2->reaction product This compound solvent Acetonitrile or DMF solvent->reaction Solvent reaction->product

A simplified schematic of the synthesis reaction.

Detailed Synthetic Protocol:

  • Dissolve 4-tert-butylaniline in acetonitrile in a flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-18 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as dichloromethane.

  • Combine the organic layers, dry with a drying agent (e.g., anhydrous magnesium sulfate), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.[1]

Reactivity and Applications in Synthesis

The bromine atom at the 2-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular frameworks.

G start This compound suzuki Suzuki Coupling (with Boronic Acid) start->suzuki Pd Catalyst, Base heck Heck Coupling (with Alkene) start->heck Pd Catalyst, Base buchwald Buchwald-Hartwig (with Amine) start->buchwald Pd Catalyst, Base product1 Biaryl Compound suzuki->product1 product2 Stilbene Derivative heck->product2 product3 Di- or Tri-substituted Amine buchwald->product3

Common cross-coupling reactions involving this compound.

These synthetic routes are fundamental in the development of novel pharmaceutical and agrochemical compounds, where the tailored substitution pattern of the aniline ring is crucial for biological activity.[3]

Conclusion

This compound is a chemical intermediate with significant utility in modern organic synthesis. A thorough understanding of its hazard profile and the implementation of stringent safety protocols are essential for its responsible and effective use in research and development. By adhering to the guidelines outlined in this document, scientists can mitigate risks and leverage the synthetic potential of this versatile building block to advance their scientific endeavors.

References

Navigating the Unseen Risks: A Technical Guide to the Hazards of 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Context

2-Bromo-4-tert-butylaniline, a substituted aniline derivative, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules.[1] Its unique structure, featuring a bulky tert-butyl group and a bromine atom on the aniline ring, offers specific steric and electronic properties that are valuable in designing novel compounds. However, as with many aromatic amines, this utility is accompanied by a spectrum of potential health hazards that demand rigorous safety protocols and a deep understanding of its toxicological profile.

This guide provides a comprehensive overview of the known and potential hazards associated with this compound. By synthesizing available data for this specific compound with the broader toxicological understanding of substituted anilines, this document aims to equip researchers and drug development professionals with the knowledge necessary to handle this chemical safely and mitigate exposure risks.

Toxicological Profile: A Synthesis of Specific Data and Class-Based Hazard Assessment

While specific toxicological data for this compound is limited in some areas, a robust hazard assessment can be constructed from its GHS classification and by extrapolating from the well-documented toxicities of aniline and its derivatives.[2][3] The primary hazards are acute toxicity, irritation to skin and eyes, and potential respiratory effects.[4][5] A significant concern with aromatic amines is their potential for more severe systemic and chronic effects, which must be considered even in the absence of compound-specific data.

Acute Toxicity
Irritation and Sensitization

The compound is a known skin and eye irritant.[4][5] Prolonged or repeated skin contact may lead to dermatitis. While not classified as a skin sensitizer, the potential for sensitization exists with many aromatic amines.

Specific Target Organ Toxicity (Single Exposure)

This compound may cause respiratory irritation.[4][5] Inhalation of dust or vapors should be avoided.

Chronic Toxicity and Long-Term Effects

Data on the chronic toxicity of this compound is largely unavailable. However, the broader class of anilines has been associated with more severe long-term health effects.[2]

  • Carcinogenicity: Many aniline derivatives are known or suspected carcinogens.[7] The metabolic activation of anilines can lead to the formation of reactive intermediates that can damage DNA.[8] In the absence of specific data, this compound should be handled as a potential carcinogen.

  • Mutagenicity: Similarly, due to the potential for metabolic activation to DNA-reactive species, this compound should be considered a potential mutagen.

  • Reproductive Toxicity: Some anilines have been shown to have adverse effects on reproduction.[3] This potential hazard should not be discounted for this compound.

Hazard Summary and GHS Classification

The following table summarizes the known and potential hazards of this compound.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4][5]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[4][5]
CarcinogenicityData not availableHandle as a potential carcinogen
Germ cell mutagenicityData not availableHandle as a potential mutagen
Reproductive toxicityData not availableHandle as a potential reproductive toxin

Safe Handling and Risk Mitigation Strategies

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.

Hierarchy of Controls

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Engineering Engineering Controls (Fume hood, glove box, closed systems) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, lab coat, eye protection) Administrative->PPE

Caption: Hierarchy of controls for managing exposure to this compound.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Glove Box: For procedures with a higher risk of aerosolization or when handling larger quantities, a glove box is recommended.

  • Ventilation: Ensure adequate general laboratory ventilation.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. These should include instructions for handling, storage, waste disposal, and emergency procedures.

  • Training: All personnel handling the compound must receive documented training on its hazards and the established SOPs.[10]

  • Designated Areas: Designate specific areas within the laboratory for the storage and handling of this compound.

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for prolonged handling, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility data.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

  • Lab Coat: A flame-resistant lab coat that is fully buttoned is required.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a properly fitted respirator may be necessary. A risk assessment should be conducted to determine the appropriate type of respirator.

Experimental Protocols for Safe Handling

Weighing and Solution Preparation
  • Don appropriate PPE (lab coat, goggles, and chemical-resistant gloves).

  • Perform all operations within a certified chemical fume hood.

  • To minimize dust generation, handle the solid material carefully.

  • Use a disposable weighing boat or weigh directly into the reaction vessel.

  • Slowly add the solvent to the solid to avoid splashing.

  • Clean any spills within the fume hood immediately using an appropriate absorbent material.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9]

  • Store away from sources of heat and ignition.

Emergency Procedures: A Step-by-Step Response Plan

Exposure Response Workflow

Emergency Exposure Response cluster_1 Emergency Response for this compound Exposure Exposure Exposure Occurs Remove Remove from Source (Evacuate area if necessary) Exposure->Remove Decontaminate Decontaminate (Flush skin/eyes, remove clothing) Remove->Decontaminate FirstAid Administer First Aid (As per SDS) Decontaminate->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical Report Report Incident (Supervisor, EHS) Medical->Report

Caption: Workflow for responding to an exposure incident.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Spill Response
  • Small Spills (within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • If the spill is flammable, extinguish all ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Conclusion: A Commitment to Safety

This compound is a valuable reagent in chemical synthesis, but its potential hazards necessitate a proactive and informed approach to safety. While a complete toxicological profile for this specific compound is not yet available, by understanding its known acute effects and the broader hazards associated with substituted anilines, researchers can implement effective control measures to minimize risk. Adherence to rigorous safety protocols, including the consistent use of engineering controls and appropriate personal protective equipment, is paramount to ensuring the well-being of laboratory personnel and advancing scientific discovery in a responsible manner.

References

An In-depth Technical Guide to the Electrophilic Bromination of 4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the electrophilic bromination of 4-tert-butylaniline, a cornerstone reaction in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying mechanistic principles, regiochemical outcomes, and practical laboratory protocols. We will explore the nuanced interplay of electronic and steric effects governed by the amino and tert-butyl substituents, which are critical for controlling the reaction's selectivity. Furthermore, this guide presents detailed, validated experimental procedures, including reagent selection, reaction monitoring, product isolation, and characterization, alongside a critical discussion on safety protocols. The aim is to equip the reader with both the theoretical understanding and the practical expertise required to successfully execute and optimize the synthesis of brominated 4-tert-butylaniline derivatives, which are valuable intermediates in the creation of complex organic molecules.[1][2]

Introduction: The Strategic Importance of 4-tert-butylaniline Bromination

The electrophilic aromatic substitution (EAS) of anilines is a fundamental transformation for introducing functional groups onto an aromatic scaffold. Among these, the bromination of 4-tert-butylaniline is of particular interest due to the unique directing effects of its substituents. The product, 2-bromo-4-tert-butylaniline, is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized materials.[1][3] The strategic placement of the amino, bromo, and tert-butyl groups provides multiple reaction sites for further chemical modification.[1]

This guide will navigate the complexities of this reaction, providing a robust framework for its successful application in a research and development setting.

Mechanistic Underpinnings and Regiochemical Control

The outcome of the electrophilic bromination of 4-tert-butylaniline is dictated by the electronic and steric properties of the substituents on the benzene ring.[4]

The Role of Activating and Directing Groups

In electrophilic aromatic substitution, the substituents already present on the aromatic ring govern the reaction's rate and the position of the incoming electrophile.[4][5]

  • Amino Group (-NH₂): The amino group is a powerful activating group.[6][7] Through resonance, it donates electron density into the aromatic π-system, making the ring more nucleophilic and thus more reactive towards electrophiles.[8][9] This electron-donating effect is most pronounced at the ortho and para positions, making the -NH₂ group a strong ortho, para-director.[4][8][9]

  • tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is a weakly activating group that directs electrophilic attack to the ortho and para positions primarily through an inductive effect, pushing electron density into the ring.[7] However, its most significant influence is steric. The bulkiness of the tert-butyl group can hinder attack at the adjacent ortho positions.

Predicting the Regioselectivity

In 4-tert-butylaniline, the para position is already occupied by the tert-butyl group. The powerful activating and ortho, para-directing nature of the amino group therefore directs the incoming electrophile to the positions ortho to it (C2 and C6).[8] Due to the steric hindrance imposed by the large tert-butyl group at C4, electrophilic attack is heavily favored at the C2 and C6 positions. Since these positions are equivalent, monobromination will yield a single product: This compound .

The general mechanism for electrophilic aromatic bromination proceeds via a two-step addition-elimination pathway.[10][11]

Caption: General mechanism for electrophilic bromination of anilines.

The initial attack of the π-electrons of the benzene ring on the bromine electrophile forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[11] This step is typically the rate-determining step of the reaction.[11] In the subsequent fast step, a base removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.[11]

Experimental Protocols

The successful synthesis of this compound relies on careful control of reaction conditions and appropriate reagent selection.

Reagent Selection and Rationale
ReagentPurposeKey Considerations
4-tert-butylaniline Starting MaterialEnsure high purity to avoid side reactions.
N-Bromosuccinimide (NBS) Brominating AgentA solid, safer alternative to liquid bromine.[3] Provides a controlled source of electrophilic bromine.
Dimethylformamide (DMF) or Acetonitrile SolventPolar aprotic solvents that can dissolve the reactants and facilitate the reaction.[3]
Step-by-Step Laboratory Procedure for Monobromination

This protocol is adapted from established literature procedures for the synthesis of this compound.[3]

Materials:

  • 4-tert-butylaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography

Caption: Workflow for the synthesis of this compound.

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (1.0 eq.) to the cooled solution with continuous stirring.[3]

  • Maintain the reaction at 0 °C for 30 minutes.[3]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 18 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with dichloromethane.[3]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.[3]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.[3]

Controlling Polysubstitution: The Challenge of Aniline's High Reactivity

The high activating nature of the amino group can lead to the formation of di- and tri-brominated products, even with stoichiometric control of the brominating agent.[12][13] While the steric bulk of the tert-butyl group in 4-tert-butylaniline mitigates this to some extent, for other aniline derivatives, polysubstitution is a significant issue.[14]

To achieve selective monobromination, especially at the para position if it were available, a common strategy is to temporarily reduce the activating strength of the amino group by converting it into an amide, such as an acetanilide.[13][15][16][17] This is achieved through acetylation. The acetyl group is electron-withdrawing, which moderates the activating effect of the nitrogen lone pair.[13][17][18] After the bromination step, the acetyl group can be easily removed by hydrolysis to regenerate the amino group.[16][18]

Product Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. The following spectroscopic techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons, the amino protons, and the tert-butyl protons. The integration and splitting patterns will be consistent with the this compound structure.[3]

    • ¹³C NMR will show the expected number of carbon signals, including those for the bromine- and nitrogen-substituted aromatic carbons and the quaternary and methyl carbons of the tert-butyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and the tert-butyl group, and C-N stretching.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio).

Representative Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.43 (d, 1H), 7.14 (dd, 1H), 6.72 (d, 1H), 3.96 (br s, 2H), 1.30 (s, 9H).[3]

Safety Considerations

Both the reagents and the reaction itself present potential hazards that must be managed with appropriate safety protocols.

  • Bromine and N-Bromosuccinimide: Bromine is highly corrosive, toxic, and causes severe burns.[19][20] NBS is a safer alternative but should still be handled with care as it is an irritant. All manipulations should be performed in a well-ventilated fume hood.[19]

  • Solvents: Dichloromethane and DMF are hazardous. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][22]

Spill Management: In case of a bromine spill, it can be neutralized with a solution of sodium thiosulfate or sodium carbonate.[21][19]

Conclusion

The electrophilic bromination of 4-tert-butylaniline is a powerful and reliable method for the synthesis of this compound. A thorough understanding of the underlying principles of electrophilic aromatic substitution, particularly the directing and activating effects of the amino and tert-butyl groups, is essential for predicting and controlling the regiochemical outcome. The use of N-bromosuccinimide provides a safer and more controlled alternative to elemental bromine. By following the detailed experimental protocols and adhering to strict safety measures outlined in this guide, researchers can confidently and efficiently synthesize this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Role of 2-Bromo-4-tert-butylaniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-4-tert-butylaniline has emerged as a strategically important building block in organic synthesis, prized for its unique combination of functionalities that permit a diverse range of chemical transformations. The presence of a nucleophilic amino group, a sterically influential tert-butyl substituent, and a versatile bromine atom on a single aromatic scaffold makes it an invaluable precursor for the synthesis of complex molecules. This guide provides an in-depth analysis of its properties, synthesis, and, most critically, its application in cornerstone reactions of modern synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, field-proven experimental protocols, and safety considerations are presented to equip researchers, chemists, and drug development professionals with the technical knowledge to effectively leverage this compound in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound (CAS No. 103273-01-4) is a substituted aniline derivative that presents as a colorless to yellow liquid.[1][2] Its utility in organic synthesis is not merely as a simple intermediate but as a carefully designed molecular scaffold. The strategic placement of its three key functional groups—amino, bromo, and tert-butyl—confers a distinct reactivity profile that synthetic chemists can exploit for the construction of sophisticated molecular architectures.[3]

  • The Bromine Atom: Positioned ortho to the amino group, the bromine atom serves as an excellent leaving group, making it a prime handle for a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[3]

  • The Amino Group: This group acts as a powerful directing group in electrophilic aromatic substitution and provides a nucleophilic center for reactions such as acylation, alkylation, and, notably, Buchwald-Hartwig amination.[3]

  • The tert-Butyl Group: This bulky alkyl group exerts significant steric influence, which can direct the regioselectivity of reactions and modulate the electronic properties of the aromatic ring.[3][4] Its presence is also crucial for influencing the solid-state behavior and solubility of derivative compounds, a key consideration in materials science and medicinal chemistry.[5][6]

This unique combination makes this compound a crucial starting material for synthesizing a wide range of products, including pharmaceuticals, agrochemicals, dyes, and specialized polymer materials.[1][3][7]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValueSource(s)
CAS Number 103273-01-4[1][2][8]
Molecular Formula C₁₀H₁₄BrN[8][9]
Molecular Weight 228.13 g/mol [8][10]
Appearance Colorless to yellow or red-green clear liquid[1][2]
Boiling Point ~265 °C (lit.)[10]
Density ~1.306 g/cm³ (Predicted)[10]
Purity >98.0% (GC)[2]

Synthesis of this compound

The most common and direct route to this compound is through the selective electrophilic bromination of 4-tert-butylaniline. The amino group is a strong activating group and ortho-, para-director. Since the para position is blocked by the tert-butyl group, bromination occurs selectively at one of the ortho positions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering milder conditions and higher selectivity compared to elemental bromine.

A 4-tert-butylaniline D Reaction Mixture (0°C to Room Temp) A->D B N-Bromosuccinimide (NBS) B->D C Solvent (e.g., Acetonitrile or DMF) C->D E Aqueous Workup & Extraction D->E Reaction Completion F Purification (Column Chromatography) E->F Crude Product G This compound (Product) F->G Purified Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via NBS Bromination

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[1]

Materials:

  • 4-tert-butylaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetonitrile (or DMF)

  • Dichloromethane (DCM)

  • Water

  • 2N Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline (e.g., 50.0 g, 335.1 mmol) in acetonitrile (1.1 L).

  • Cool the resulting solution to 0 °C in an ice bath. The use of a low temperature is critical to control the reaction rate and prevent the formation of di-brominated side products.

  • To the cooled, stirring solution, add N-bromosuccinimide (59.6 g, 335.1 mmol) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water (800 mL) and extract with dichloromethane (2 x 400 mL).

  • Combine the organic layers and wash with 2N NaOH solution (400 mL) to remove any succinimide byproduct, followed by a brine wash.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the dark, oily residue by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient (e.g., 20:1) to afford this compound as a colorless or pale yellow oil.[1]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[11][12][13]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for coupling an organohalide with an organoboron species.[12] For substrates like this compound, this reaction provides a direct route to synthesize 2-aryl or 2-vinyl-4-tert-butylanilines, which are precursors to valuable compounds in medicinal chemistry and materials science.[14] The presence of the unprotected ortho-amino group can be challenging, but appropriate ligand and base selection can lead to excellent yields.[14][15]

Mechanism Insight: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to form a more nucleophilic "ate" complex.[12][16]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond, regenerating the Pd(0) catalyst, and completing the cycle.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)(R)L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-R (Coupled Product) start_halide Ar-Br (this compound) start_boronic R-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This generalized protocol is based on methodologies developed for ortho-bromoanilines and can be adapted for specific substrates.[14]

Materials:

  • This compound (1.0 eq)

  • Aryl- or vinyl-boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, if not using a pre-formed catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent catalyst deactivation.

  • Add the anhydrous solvent (e.g., 10:1 Dioxane/H₂O) via syringe.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to obtain the desired 2-substituted-4-tert-butylaniline product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds via palladium catalysis.[11][17] this compound is an excellent substrate for this reaction, coupling with a wide range of primary and secondary amines, amides, or carbamates. This reaction is fundamental in pharmaceutical development, as the diarylamine motif is a common pharmacophore.[13]

A particularly elegant application is the self-coupling or double amination reaction of two molecules of this compound to form phenazine derivatives, showcasing its utility in constructing complex heterocyclic systems.[3]

Mechanism Insight: The mechanism is analogous to the Suzuki coupling but involves a nitrogen nucleophile.

  • Oxidative Addition: Pd(0) adds to the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex. This is often the rate-determining step.

  • Reductive Elimination: The aryl group and the amido ligand couple to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition pd_amido Ar-Pd(II)(NR'R'')L₂ pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR'R'' (Coupled Product) start_halide Ar-Br (this compound) start_amine R'R''NH + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is adapted from general procedures for aryl halide amination.[17][18]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, tBu₃P, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS, 1.4 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BINAP, 2 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 eq). The use of a strong, sterically hindered base is essential for the deprotonation of the amine without competing nucleophilic attack.

  • Add anhydrous toluene via syringe.

  • Stir the mixture for 10 minutes to allow for pre-formation of the active Pd(0) catalyst.

  • Add the amine (1.2 eq) followed by this compound (1.0 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring for completion.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography to yield the desired N-arylated product.

Safety and Handling

As with any active chemical reagent, proper handling of this compound is imperative. It should only be used by trained personnel in a well-ventilated chemical fume hood.[19]

Hazard CategoryGHS StatementPrecautionary MeasuresSource(s)
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection.[1][8]
Skin Irritation H315: Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of water.[8][20][21]
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][20][21]
Respiratory Irritation H335: May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][20]
Storage -P403+P233: Store in a well-ventilated place. Keep container tightly closed. Keep in a dark place under an inert atmosphere.[10][20]
Disposal -P501: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[20]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a laboratory coat.[19][20]

Conclusion

This compound is a testament to the power of strategic molecular design. Its value extends far beyond its constituent parts; it is the precise arrangement of the bromo, amino, and tert-butyl groups that unlocks its synthetic potential. As demonstrated, it is a robust and versatile substrate for some of the most powerful transformations in the synthetic chemist's toolkit, including the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By understanding the underlying principles of its reactivity and adhering to proven methodologies, researchers can effectively harness this compound to construct complex and valuable molecules for a myriad of applications, from life-saving pharmaceuticals to next-generation materials.

References

2-Bromo-4-tert-butylaniline: A Strategic Intermediate for Complex Molecular Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Value of a Substituted Aniline

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-tert-butylaniline emerges as a chemical intermediate of significant interest, offering a unique combination of steric and electronic properties. Its aniline framework is a common motif in pharmacologically active compounds, while the ortho-bromo and para-tert-butyl substituents provide distinct handles for sequential, regioselective functionalization. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its reactivity and potential applications, particularly in the realm of drug discovery and materials science.

The strategic placement of the amino group, a bromine atom, and a bulky tert-butyl group on the aromatic ring imparts distinct reactivity to this compound, rendering it a versatile building block.[1] The amino group acts as a powerful directing group in electrophilic aromatic substitution, while the bromine atom is an excellent leaving group for various cross-coupling reactions.[1] The sterically demanding tert-butyl group can influence the conformational preferences of molecules derived from this intermediate, which can be crucial for biological activity. This unique combination of functional groups makes this compound a valuable precursor for creating diverse chemical libraries for screening and development.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 103273-01-4--INVALID-LINK--[3]
Molecular Formula C₁₀H₁₄BrN--INVALID-LINK--[3]
Molecular Weight 228.13 g/mol --INVALID-LINK--[3]
Appearance Yellow liquid--INVALID-LINK--[4]
Boiling Point 265 °C (lit.)[Various Suppliers]

Spectroscopic characterization is essential for confirming the identity and purity of the intermediate. The ¹H NMR spectrum of this compound in CDCl₃ typically shows characteristic signals for the aromatic protons, the amine protons, and the tert-butyl group.[4]

Synthesis of this compound: A Guided Protocol

The most common and efficient method for the synthesis of this compound is the regioselective electrophilic bromination of 4-tert-butylaniline. The use of N-Bromosuccinimide (NBS) as the brominating agent is preferred over molecular bromine (Br₂) for its ease of handling as a crystalline solid and its ability to provide a low, steady concentration of electrophilic bromine, which enhances selectivity.[5]

Reaction Workflow: Electrophilic Bromination

SynthesisWorkflow Start 4-tert-butylaniline Reaction Electrophilic Aromatic Substitution (0°C to Room Temperature) Start->Reaction Reagent N-Bromosuccinimide (NBS) Solvent (e.g., DMF, Acetonitrile) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-tert-butylaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylaniline (1.0 equivalent) in anhydrous DMF or acetonitrile.[4] The use of an anhydrous solvent is crucial to prevent side reactions with NBS.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the reaction and to enhance the regioselectivity of the bromination.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.0 equivalent) portion-wise to the cooled solution while stirring vigorously.[4] Slow addition is important to maintain a low concentration of the active brominating species and to prevent over-bromination.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract the product with dichloromethane.[4] The aqueous quench serves to remove the succinimide byproduct and any remaining water-soluble reagents.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.[4]

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, allowing for a range of chemical transformations.

Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of many pharmaceutical compounds.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester, forming a new C-C bond. This is a powerful method for constructing biaryl structures, which are prevalent in medicinal chemistry.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl bromide with an amine. This is a key transformation for the synthesis of complex aniline derivatives. For instance, a palladium-catalyzed double Buchwald-Hartwig amination of this compound has been used to synthesize 2,7-Di-tert-butylphenazine.

Logical Flow of Cross-Coupling Reactions

CouplingReactions Intermediate This compound Suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (with R₂NH) Intermediate->Buchwald Product_Suzuki C-C Bond Formation (Biaryl or Aryl-Alkyl) Suzuki->Product_Suzuki Product_Buchwald C-N Bond Formation (Di- or Tri-substituted Amine) Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Materials Science

While this compound is broadly classified as a pharmaceutical intermediate, its direct incorporation into a marketed drug is not prominently documented in publicly available literature.[4] However, its structural motifs and reactivity patterns make it an attractive starting point for the synthesis of novel drug candidates and functional materials.[1][6] The anilino group is a well-known pharmacophore, and the ability to introduce diverse substituents at the 2-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

For example, substituted anilines are core components of many kinase inhibitors, which are a major class of anti-cancer drugs. The this compound scaffold could be utilized to synthesize libraries of compounds for screening against various kinase targets.

In materials science, this intermediate can be used to synthesize novel dyes, pigments, and polymers.[4] The presence of the bromine atom allows for its incorporation into polymeric structures through polymerization reactions that are compatible with aryl halides.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification
Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Source: --INVALID-LINK--[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear protective gloves and impervious clothing.

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.

Toxicological and Ecotoxicological Profile

There is limited specific toxicological and ecotoxicological data available for this compound. However, information on related compounds, such as substituted anilines and brominated aromatic compounds, can provide some insight into its potential hazards.

Anilines, as a class, can be absorbed through the skin and by inhalation.[7] Some anilines are known to cause effects on the blood, specifically methaemoglobinaemia.[7] Brominated aromatic compounds are often persistent in the environment and can bioaccumulate. The toxicity of these compounds can vary widely depending on the specific substitution pattern. Given the lack of specific data, this compound should be handled with care, assuming it may have similar properties to other compounds in its class.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its well-defined reactivity, particularly in modern cross-coupling reactions, makes it a strategic building block for the construction of complex molecules in drug discovery and materials science. While its direct application in marketed pharmaceuticals is not widely reported, its utility as a scaffold for generating novel compounds is clear. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and scientists to fully exploit its potential in their synthetic endeavors.

References

The Symbiotic Sprint: A Technical Guide to Accelerated Discovery in Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Shared Blueprint for Innovation

In the intricate dance of scientific discovery, the pharmaceutical and agrochemical industries, though serving disparate end-goals—healing human ailments and ensuring global food security—share a remarkably convergent path of innovation. Both are fundamentally driven by the need to identify and optimize novel bioactive molecules that interact with specific biological targets. This in-depth technical guide, designed for researchers, scientists, and development professionals, moves beyond siloed perspectives to illuminate the shared methodologies and synergistic workflows that are accelerating progress in both fields. We will dissect the core technologies, from initial high-throughput screening to the precise art of genetic modification, not as a mere recitation of protocols, but as a strategic analysis of why certain experimental choices are made and how each step contributes to a self-validating system of discovery.

Part 1: The Fountainhead of Discovery - High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is the engine of modern molecular discovery, enabling the rapid and automated testing of vast compound libraries against biological targets.[1] This process is a cornerstone for identifying "hits"—molecules that exhibit a desired activity and serve as the starting point for development.[2][3]

The Causality of HTS Assay Design and Validation

A successful HTS campaign is not merely a matter of automation; it is built upon a foundation of meticulous assay design and rigorous validation. The choice of assay technology is dictated by the nature of the target and the desired biological readout. Common detection modes include fluorescence intensity, luminescence, and time-resolved fluorescence resonance energy transfer (TR-FRET).[4]

Experimental Protocol: A Validated HTS Assay Workflow

  • Assay Development & Optimization:

    • Objective: To create a robust and reproducible assay that is amenable to automation.

    • Procedure:

      • Select an appropriate assay format (e.g., biochemical or cell-based) based on the target.

      • Optimize concentrations of all reagents (e.g., enzyme, substrate, cells) to achieve a stable and robust signal.

      • Determine the optimal incubation time and temperature.

      • Assess the assay's tolerance to the solvent used for compound dissolution, typically dimethyl sulfoxide (DMSO). It is recommended to keep the final DMSO concentration under 1% in cell-based assays unless higher concentrations are proven to be tolerated.[5]

    • Causality: This initial optimization is critical to ensure a sufficient signal-to-background ratio and to minimize variability, which are essential for distinguishing true hits from noise.[6]

  • Assay Validation:

    • Objective: To statistically validate the performance and reliability of the assay before commencing a full-scale screen.[5]

    • Procedure:

      • Plate Uniformity Study: Run multiple plates with only positive and negative controls to assess for systematic errors such as edge effects.

      • Replicate-Experiment Study: Conduct the assay on multiple days to evaluate its reproducibility.

      • Statistical Analysis: Calculate key performance metrics (see Table 1).

    • Causality: This validation process ensures that the assay is robust enough to identify real hits with a low false-positive and false-negative rate.[7][8]

Table 1: Key Statistical Metrics for HTS Assay Validation

MetricFormulaDesired ValueSignificance
Z'-factor 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|> 0.5A measure of assay quality, indicating the separation between positive and negative controls.[9]
Signal-to-Background (S/B) Ratio μ_p / μ_n> 10Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (σ / μ) * 100< 10%Measures the relative variability of the data.

μ_p and σ_p are the mean and standard deviation of the positive control; μ_n and σ_n are the mean and standard deviation of the negative control.

Data Analysis and Hit Identification

The massive datasets generated by HTS require sophisticated data analysis pipelines to identify genuine hits while minimizing false positives.[9] The process typically involves data normalization, quality control, and the application of statistical methods to define a "hit" threshold.[10]

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library HTS_Automation HTS Automation (Liquid Handling, Robotics) Compound_Library->HTS_Automation Target_Prep Target Preparation (e.g., enzyme, cells) Target_Prep->HTS_Automation Data_Acquisition Data Acquisition (Plate Reader) HTS_Automation->Data_Acquisition Data_QC Data Quality Control (Z', S/B, %CV) Data_Acquisition->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Hit_Confirmation Hit Confirmation (Dose-Response) Hit_ID->Hit_Confirmation

Caption: High-Throughput Screening (HTS) Workflow.

Part 2: Rational Design - The Era of Structure-Based Discovery

Once initial hits are identified, the process of optimizing these molecules into viable drug or agrochemical candidates begins. Structure-Based Drug Design (SBDD) is a powerful paradigm that leverages the three-dimensional structure of the biological target to guide this optimization process.[11][12] This approach allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties.[13][14]

The Pillars of SBDD: From Structure to Optimized Lead

The SBDD workflow is an iterative cycle of design, synthesis, and testing, with each cycle informed by the detailed molecular interactions observed between the compound and its target.[15]

Experimental Protocol: A Typical SBDD Cycle

  • Target Structure Determination:

    • Objective: To obtain a high-resolution 3D structure of the target protein, typically in complex with a hit compound.

    • Methods: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or cryo-electron microscopy (cryo-EM).[12][13] If an experimental structure is not available, computational methods like homology modeling can be used.[13]

    • Causality: An accurate 3D structure is the foundation of SBDD, providing a detailed map of the binding site and the key interactions that govern ligand binding.[13]

  • Binding Site Analysis and In Silico Design:

    • Objective: To analyze the binding pocket and design new molecules with improved interactions.

    • Procedure:

      • Identify key amino acid residues involved in binding.

      • Use molecular modeling software to visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

      • Design new analogs that are predicted to have enhanced binding affinity or improved properties. This can involve techniques like fragment-based design or de novo design.[12]

    • Causality: This in silico step allows for the exploration of a vast chemical space and prioritizes the synthesis of compounds with the highest probability of success, thereby saving time and resources.

  • Chemical Synthesis and Biological Evaluation:

    • Objective: To synthesize the designed compounds and test their biological activity.

    • Procedure:

      • Synthesize the designed analogs.

      • Determine their potency (e.g., IC50 or EC50) in the relevant biological assay.

    • Causality: This step provides the empirical data needed to validate the design hypothesis and informs the next cycle of optimization.

  • Co-crystallization and Iteration:

    • Objective: To obtain the 3D structure of the new, more potent compound bound to the target.

    • Procedure: Co-crystallize the optimized compound with the target protein and determine the structure.

    • Causality: This provides direct visual feedback on the success of the design strategy and reveals new opportunities for further optimization, perpetuating the iterative cycle.[14]

SBDD_Cycle Target_Structure Target Structure Determination In_Silico_Design In Silico Design & Virtual Screening Target_Structure->In_Silico_Design 3D Structure Synthesis_Testing Synthesis & Biological Testing In_Silico_Design->Synthesis_Testing Design Hypothesis SAR_Analysis SAR Analysis Synthesis_Testing->SAR_Analysis Activity Data SAR_Analysis->In_Silico_Design Iterate Optimized_Lead Optimized Lead SAR_Analysis->Optimized_Lead Meets Criteria

Caption: The Iterative Cycle of Structure-Based Drug Design.

Bridging to Agrochemicals: A Shared Logic

The principles of SBDD are equally applicable to the discovery of new herbicides, insecticides, and fungicides. The iterative cycle of design, synthesis, and testing, guided by the 3D structure of a pest or pathogen-specific target, is a powerful strategy for developing more effective and selective agrochemicals.[16]

Part 3: Precision Agriculture - The CRISPR-Cas9 Revolution

While the discovery of small molecules is central to both industries, the agrochemical sector has a unique and powerful tool at its disposal: genetic modification. The advent of CRISPR-Cas9 technology has revolutionized crop improvement, offering a precise and efficient way to edit plant genomes to enhance desirable traits.[17]

CRISPR-Cas9 for Enhanced Crop Resilience

CRISPR-Cas9 can be used to introduce a variety of beneficial traits into crops, including resistance to pests and diseases, tolerance to environmental stresses, and improved nutritional value.

Experimental Protocol: CRISPR-Cas9 Mediated Gene Editing for Disease Resistance

  • Target Gene Identification and sgRNA Design:

    • Objective: To identify a target gene that confers susceptibility to a particular disease and design a single-guide RNA (sgRNA) to direct the Cas9 nuclease to that site.

    • Procedure:

      • Use bioinformatics tools to identify a suitable target gene.

      • Design and synthesize an sgRNA that is complementary to the target DNA sequence.

    • Causality: The specificity of the sgRNA is crucial for ensuring that the Cas9 enzyme cuts at the desired location in the genome, minimizing off-target effects.

  • Delivery of CRISPR-Cas9 Components into Plant Cells:

    • Objective: To introduce the Cas9 nuclease and the sgRNA into plant cells.

    • Methods: Agrobacterium-mediated transformation or biolistic particle delivery.

    • Causality: The choice of delivery method depends on the plant species and the efficiency of transformation.

  • Regeneration and Screening of Edited Plants:

    • Objective: To regenerate whole plants from the transformed cells and screen for the desired genetic modification.

    • Procedure:

      • Culture the transformed cells on a selective medium to regenerate whole plants.

      • Use PCR and DNA sequencing to screen for plants that have the desired mutation in the target gene.

    • Causality: This screening and selection process is essential for identifying plants that have been successfully edited and that exhibit the desired trait.

  • Phenotypic Analysis and Field Trials:

    • Objective: To confirm that the genetic modification confers the desired trait (e.g., disease resistance) and to evaluate the performance of the edited plants in a real-world setting.

    • Procedure:

      • Inoculate the edited plants with the pathogen to confirm disease resistance.

      • Conduct field trials to assess the agronomic performance of the edited plants.

    • Causality: Field trials are a critical step in the validation process, ensuring that the edited crop performs well under a range of environmental conditions.

CRISPR_Workflow Target_ID Target Gene Identification sgRNA_Design sgRNA Design Target_ID->sgRNA_Design Delivery Delivery of Cas9/sgRNA into Plant Cells sgRNA_Design->Delivery Regeneration Plant Regeneration Delivery->Regeneration Screening Screening for Edits Regeneration->Screening Phenotyping Phenotypic Analysis (Disease Resistance) Screening->Phenotyping Field_Trials Field Trials Phenotyping->Field_Trials

Caption: CRISPR-Cas9 Workflow for Crop Improvement.

Part 4: The Digital Scaffolding - Bioinformatics and In Silico Modeling

Underpinning all modern discovery efforts is a robust framework of bioinformatics and computational chemistry. These in silico tools are essential for managing and interpreting the vast datasets generated in both pharmaceutical and agrochemical research, and for building predictive models that guide experimental design.[18][19]

Key Applications of Bioinformatics in the Discovery Pipeline
  • Target Identification and Validation: Bioinformatics plays a crucial role in identifying and validating new biological targets by integrating and mining data from genomics, proteomics, and other 'omics' technologies.[19][20]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity.[21] These models are used to predict the activity of new compounds and to guide lead optimization.[22]

  • ADMET Profiling: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug and agrochemical candidates.[23][24] This early assessment of a compound's potential liabilities helps to reduce late-stage attrition.[25]

Table 2: Comparison of In Silico Tools in Pharmaceutical and Agrochemical Research

Tool/TechniquePharmaceutical ApplicationAgrochemical ApplicationShared Principle
Genomics/Proteomics Identifying disease-related targets in humans.Identifying essential genes in pests or pathogens.Target identification and validation.[20]
QSAR Predicting the potency and selectivity of drug candidates.Predicting the efficacy of herbicides or insecticides.Correlating chemical structure with biological activity.[21]
ADMET Prediction Predicting human pharmacokinetics and toxicity.Predicting environmental fate and ecotoxicity.Early assessment of safety and disposition.[23]

Part 5: Navigating the Regulatory Maze

The final, and arguably most critical, phase of development for both pharmaceuticals and agrochemicals is navigating the stringent regulatory approval process. While the specific agencies and data requirements differ, the underlying principle is the same: to ensure the safety and efficacy of the final product.

A Comparative Overview of Regulatory Data Requirements
  • Pharmaceuticals: In the United States, the Food and Drug Administration (FDA) requires extensive preclinical and clinical trial data to demonstrate the safety and efficacy of a new drug in humans.

  • Agrochemicals: The U.S. Environmental Protection Agency (EPA) requires a comprehensive set of data on a new pesticide's potential effects on human health and the environment.[14][26] This includes studies on product chemistry, toxicology, environmental fate, and ecological effects.[27]

The journey from a "hit" in a high-throughput screen to a marketed product is long and arduous. However, by embracing the shared methodologies and synergistic workflows outlined in this guide, researchers in both the pharmaceutical and agrochemical sectors can accelerate the pace of innovation and more effectively address the pressing challenges facing human health and global food security.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Bromo-6-tert-butylquinoline from 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The targeted molecule, 8-Bromo-6-tert-butylquinoline, possesses a unique substitution pattern with a bromine atom at the 8-position, offering a handle for further functionalization via cross-coupling reactions, and a bulky tert-butyl group at the 6-position, which can modulate the molecule's physicochemical properties and biological interactions.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a powerful and direct method for the construction of the quinoline ring system from an aromatic amine and glycerol.[1] This application note provides a detailed and practical guide for the synthesis of 8-Bromo-6-tert-butylquinoline using this venerable reaction.

The Skraup Synthesis: Mechanism and Regioselectivity

The Skraup synthesis is a multi-step, one-pot reaction that proceeds through a series of acid-catalyzed transformations. A thorough understanding of the mechanism is crucial for successful execution and for predicting the outcome with substituted anilines.

Reaction Mechanism

The generally accepted mechanism of the Skraup reaction involves the following key steps[1][2]:

  • Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol is dehydrated to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of the aniline derivative (2-Bromo-4-tert-butylaniline) acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein.

  • Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a 1,2-dihydroquinoline derivative.

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product. This step requires an oxidizing agent.

Reaction Mechanism Visualization

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O Aniline This compound Intermediate1 β-Anilinopropionaldehyde intermediate Aniline->Intermediate1 + Acrolein Dihydroquinoline 1,2-Dihydroquinoline derivative Intermediate1->Dihydroquinoline H⁺, -H₂O Quinoline 8-Bromo-6-tert-butylquinoline Dihydroquinoline->Quinoline [O]

Caption: The four key stages of the Skraup synthesis.

Regioselectivity with this compound

The regioselectivity of the intramolecular electrophilic aromatic substitution (cyclization) step is a critical consideration. For an aniline with substituents at the ortho and para positions, such as this compound, the cyclization is directed to the unoccupied ortho position relative to the amino group. In this case, the cyclization will occur at the C6 position of the aniline ring, leading exclusively to the formation of the desired 8-Bromo-6-tert-butylquinoline. The bulky tert-butyl group at the para position and the bromo group at the ortho position sterically and electronically favor this outcome.

Experimental Protocol

This protocol is adapted from general procedures for the Skraup synthesis and has been optimized for the specific substrate, this compound.[3]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
This compound103273-01-4228.1322.8 g0.10
Anhydrous Glycerol56-81-592.0927.6 g (22 mL)0.30
Concentrated Sulfuric Acid (98%)7664-93-998.0830 mL-
Arsenic Pentoxide (As₂O₅)1303-28-2229.8411.5 g0.05
Sodium Hydroxide (NaOH)1310-73-240.00~50 g-
Toluene108-88-392.143 x 100 mL-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Large beaker (2 L)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Recrystallization apparatus

Reaction Procedure

WARNING: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. Arsenic pentoxide is extremely toxic and a known carcinogen. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves, and a lab coat.

  • Reaction Setup: In the 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add this compound (22.8 g, 0.10 mol) and anhydrous glycerol (27.6 g, 0.30 mol).

  • Addition of Sulfuric Acid: While stirring the mixture vigorously, slowly and carefully add concentrated sulfuric acid (30 mL) through the dropping funnel. The addition is highly exothermic, and the rate of addition should be controlled to maintain the temperature below 100 °C. Cooling the flask in an ice-water bath during the addition is recommended.

  • Addition of Oxidizing Agent: Once the sulfuric acid has been added and the initial exotherm has subsided, carefully add arsenic pentoxide (11.5 g, 0.05 mol) in small portions. While arsenic pentoxide generally leads to a less violent reaction than nitrobenzene, caution is still advised.[4]

  • Heating: Heat the reaction mixture with stirring to 130-140 °C using a heating mantle. Maintain this temperature for 3-4 hours. The reaction mixture will darken significantly.

  • Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. In a large beaker (2 L) containing approximately 500 g of crushed ice, slowly and carefully pour the reaction mixture with vigorous stirring. The resulting solution will be strongly acidic.

  • Basification: Cool the acidic solution in an ice bath and slowly add a concentrated solution of sodium hydroxide (~50 g in 100 mL of water) until the mixture is strongly alkaline (pH > 10). This step is also highly exothermic and requires careful temperature control. The crude product will precipitate as a dark solid or oil.

  • Extraction: Transfer the basic mixture to a separatory funnel and extract with toluene (3 x 100 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude 8-Bromo-6-tert-butylquinoline.

Purification

The crude product is expected to be a solid. Recrystallization is a suitable method for purification.

  • Solvent Selection: A solvent system of ethanol/water or hexane/ethyl acetate is likely to be effective. Perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

  • Recrystallization: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If a solvent mixture is used, dissolve the crude product in the more soluble solvent and add the less soluble solvent dropwise until turbidity persists.

  • Isolation: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

As of the writing of this application note, experimental characterization data for 8-Bromo-6-tert-butylquinoline is not available in the public domain. The following analytical techniques are recommended for the characterization of the synthesized product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and assess purity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point Analysis: To assess the purity of the crystalline product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Considerations

The synthesis of 8-Bromo-6-tert-butylquinoline involves several hazardous reagents and conditions that require strict adherence to safety protocols.

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Glycerol: Generally considered safe, but can form explosive mixtures with strong oxidizing agents.[4]

  • Arsenic Pentoxide: Highly toxic and a known human carcinogen. Fatal if swallowed or inhaled. Handle only in a designated area with appropriate engineering controls and PPE.

  • Skraup Reaction: The reaction itself is highly exothermic and can be violent. Careful temperature control and slow addition of reagents are crucial. The use of a blast shield is highly recommended.

Experimental Workflow Visualization

Skraup_Workflow start Start reagents Combine this compound and Glycerol start->reagents add_h2so4 Slowly Add H₂SO₄ (with cooling) reagents->add_h2so4 add_as2o5 Add As₂O₅ add_h2so4->add_as2o5 heat Heat to 130-140 °C (3-4 hours) add_as2o5->heat cool Cool to RT heat->cool quench Pour into Ice cool->quench neutralize Neutralize with NaOH (with cooling) quench->neutralize extract Extract with Toluene neutralize->extract dry Dry and Concentrate extract->dry purify Recrystallize dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis.

Conclusion

The Skraup synthesis provides a direct and effective route for the preparation of 8-Bromo-6-tert-butylquinoline from this compound. This application note offers a detailed protocol, grounded in the established principles of the Skraup reaction, to guide researchers in the successful synthesis of this valuable heterocyclic building block. While the reaction involves hazardous materials and conditions, adherence to the described safety precautions will ensure a safe and successful outcome. The synthesized compound can serve as a key intermediate for the development of novel pharmaceuticals and functional materials.

References

Application Note & Protocol: Synthesis of 7-Bromo-5-tert-butylquinoline via Skraup Reaction with 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1] The Skraup synthesis, a cornerstone of heterocyclic chemistry since its discovery by Zdenko Hans Skraup in 1880, remains a powerful and direct method for constructing the quinoline ring system.[2][3] The classic reaction involves the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4]

This application note provides a comprehensive, in-depth technical guide for the synthesis of 7-Bromo-5-tert-butylquinoline, a valuable substituted quinoline intermediate, starting from 2-Bromo-4-tert-butylaniline. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and discuss critical safety considerations and process optimization. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for accessing this class of compounds.

Reaction Mechanism: A Stepwise Dissection

The Skraup reaction is a complex, one-pot synthesis that proceeds through several distinct stages. A thorough understanding of the mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Dehydration of Glycerol: The reaction is initiated by the strong dehydration of glycerol by concentrated sulfuric acid at elevated temperatures. This process generates acrolein (propenal), a highly reactive α,β-unsaturated aldehyde, which serves as the three-carbon building block for the pyridine ring of the quinoline system.[5][6][7]

  • Michael Addition: The primary amino group of the this compound, acting as a nucleophile, undergoes a conjugate (Michael) addition to the electrophilic acrolein.[3][4] This forms a β-anilinopropionaldehyde intermediate.

  • Electrophilic Cyclization: Under the strongly acidic conditions, the aldehyde moiety of the intermediate is protonated, activating it for intramolecular electrophilic aromatic substitution.[8] The electron-rich aniline ring attacks the protonated aldehyde, leading to cyclization and the formation of a 1,2-dihydroquinoline intermediate.[9] The cyclization is directed by the existing substituents on the aniline ring.

  • Dehydration & Aromatization (Oxidation): The dihydroquinoline intermediate readily dehydrates to form a more stable system. The final, and often most vigorous, step is the oxidation of the 1,2-dihydroquinoline to the fully aromatic 7-Bromo-5-tert-butylquinoline.[10] In this protocol, nitrobenzene serves as both a high-boiling solvent and the primary oxidizing agent, being reduced to aniline in the process.[2][11]

Mechanistic Pathway Diagram

The following diagram illustrates the key transformations in the Skraup synthesis of 7-Bromo-5-tert-butylquinoline.

G cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization, Dehydration & Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ (-2H₂O) Intermediate1 β-(2-Bromo-4-tert-butylanilino)propionaldehyde Aniline This compound Aniline->Intermediate1 Michael Addition Intermediate2 1,2-Dihydroquinoline Intermediate Intermediate1->Intermediate2 H⁺ (Cyclization) -H₂O (Dehydration) Product 7-Bromo-5-tert-butylquinoline Intermediate2->Product Oxidation (Nitrobenzene) G A 1. Charge Flask (Aniline, Nitrobenzene, FeSO₄) B 2. Add H₂SO₄ (conc.) (Slowly, with cooling) A->B C 3. Add Glycerol B->C D 4. Heat to Reflux (140-150°C, 3-4h) C->D E 5. Cool & Quench (Dilute with H₂O) D->E F 6. Neutralize (Conc. NaOH, cooling) E->F G 7. Steam Distillation F->G H 8. Extract with Toluene G->H I 9. Dry & Concentrate H->I J 10. Purify (Vacuum Distillation or Recrystallization) I->J K Final Product: 7-Bromo-5-tert-butylquinoline J->K

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its significance is particularly pronounced in pharmaceutical and materials science, where the synthesis of aryl amines is a frequent and critical step.[3] Traditional methods for forging these bonds often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance. The advent of the Buchwald-Hartwig reaction has largely overcome these limitations, enabling the coupling of a wide array of amines with aryl halides and pseudohalides.[1]

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 2-Bromo-4-tert-butylaniline. This substrate presents a unique combination of electronic and steric features: the electron-donating nature of the amino and tert-butyl groups and the steric hindrance imparted by the ortho-bromo and para-tert-butyl substituents. Understanding how to navigate these characteristics is key to achieving high-yield and clean conversions.

Mechanistic Underpinnings: A Look Inside the Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4]

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl bromide C-Br bond of this compound, forming a Pd(II) complex.[1][5]

  • Ligand Substitution and Amine Coordination: The amine nucleophile coordinates to the Pd(II) center. The choice of phosphine ligand is critical at this stage to facilitate this step and prevent the formation of unreactive palladium dimers.[1]

  • Deprotonation: A base, typically a strong, non-nucleophilic one like sodium tert-butoxide, deprotonates the coordinated amine to form a palladium-amido complex.[5]

  • Reductive Elimination: This is the product-forming step where the C-N bond is forged, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][5]

The efficiency of each step is heavily influenced by the choice of catalyst, ligand, base, and solvent. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species crucial for coupling sterically demanding partners.[6]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Pd(II) Intermediate (Ar-Pd(II)-Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Pd_Amine_Complex Pd(II)-Amine Complex [Ar-Pd(II)(NHR2)-Br]L Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Base Pd_Amido_Complex Pd(II)-Amido Complex [Ar-Pd(II)(NR2)]L Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols: A Step-by-Step Guide

General Considerations and Reagent Handling

The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[7] Solvents should be anhydrous and degassed prior to use.[8]

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., a biarylphosphine ligand like XPhos or a ferrocene-based ligand)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))[7]

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)[7]

Protocol 1: General Procedure for the Amination of this compound

This protocol is a robust starting point for the coupling of various primary and secondary amines with this compound.

Reaction Setup:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4-2.0 equivalents).[2]

  • Seal the vessel, and then evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.[2]

  • Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

Reaction Monitoring and Workup:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-tert-butylaniline.[2]

Data Presentation: A Comparative Overview of Reaction Parameters

The choice of ligand and base is critical for success, especially with a sterically hindered substrate. The following table provides a starting point for optimization.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective for generating the active Pd(0) species in situ.
Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos)These ligands promote the formation of the catalytically active monoligated Pd(0) species, which is crucial for coupling sterically hindered substrates.[6]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that effectively deprotonates the amine without competing in the coupling reaction.[9]
Solvent Toluene or DioxaneAprotic solvents that are generally effective for this transformation. Toluene is often favored.[7]
Temperature 80-110 °CProvides sufficient thermal energy to overcome the activation barriers for oxidative addition and reductive elimination.
Catalyst Loading 1-2 mol%Generally sufficient for efficient conversion. Higher loadings may be necessary for particularly challenging couplings.[7]

Expert Insights and Troubleshooting

The "Why" Behind the Protocol:

  • Inert Atmosphere: The active Pd(0) catalyst and some phosphine ligands are sensitive to oxidation, which can deactivate the catalyst. The strong bases used are also hygroscopic.

  • Anhydrous and Degassed Solvents: Water can hydrolyze the strong base and interfere with the catalytic cycle. Dissolved oxygen can oxidize the catalyst.

  • Ligand-to-Palladium Ratio: A slight excess of the ligand is often used to ensure complete complexation of the palladium and to prevent the formation of less active palladium species.

  • Vigorous Stirring: The reaction is often heterogeneous due to the inorganic base. Efficient stirring is necessary to ensure good mixing and facilitate the reaction.[10]

Common Issues and Solutions:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, poor choice of ligand/base.Ensure all reagents are pure and the reaction is performed under strictly inert conditions. Screen different ligands and bases. Increase the reaction temperature.
Formation of Side Products Hydrodehalogenation (replacement of bromine with hydrogen).This can occur if there are sources of protons in the reaction mixture. Ensure anhydrous conditions. A different ligand may also suppress this side reaction.
Difficulty with Purification Residual palladium catalyst or ligand byproducts.Thorough aqueous workup can help remove some impurities. Careful column chromatography is often necessary.

Self-Validating Systems: Ensuring Reliable Results

A well-designed Buchwald-Hartwig protocol should include internal checks to validate the experimental setup.

  • Control Reaction: Running a parallel reaction with a known, reliable substrate-amine combination can confirm the activity of the catalyst, ligand, and base.

  • Monitoring Starting Material Consumption: Closely tracking the disappearance of this compound by TLC or LC-MS provides a direct measure of reaction progress.

  • Product Characterization: Thorough characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful transformation that enables the synthesis of a diverse range of sterically hindered anilines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and clean conversions. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists and professionals in the field of drug development and chemical research, facilitating the efficient and reliable synthesis of these valuable compounds.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Partners for 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation on a Bulky Aniline Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its functional group tolerance and capacity to forge carbon-carbon bonds with high efficiency. This guide provides an in-depth technical overview and actionable protocols for the Suzuki-Miyaura coupling of 2-bromo-4-tert-butylaniline. This substrate presents a unique synthetic challenge, combining the electronic properties of an aniline with significant steric hindrance from both the ortho-amino group and the para-tert-butyl substituent. The successful arylation, heteroarylation, or alkylation of this scaffold is crucial for the synthesis of complex molecules in pharmaceutical and materials science research, where the 4-tert-butylphenylaniline moiety can impart desirable properties such as increased solubility and modulated biological activity.

This document moves beyond a simple recitation of steps to explain the underlying principles governing the selection of coupling partners, catalyst systems, and reaction conditions. We will explore the nuances of the catalytic cycle in the context of this sterically demanding substrate and provide robust, adaptable protocols for researchers, scientists, and drug development professionals.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of this compound in Suzuki-Miyaura coupling is dictated by a balance of electronic and steric factors. The ortho-amino group is an electron-donating group, which can increase the electron density at the carbon bearing the bromine atom, potentially slowing the rate-determining oxidative addition step of the palladium catalyst into the C-Br bond.[1] Furthermore, the free amine can coordinate to the palladium center, which may lead to catalyst inhibition or the formation of undesired side products. The bulky tert-butyl group in the para position, while electronically donating, primarily exerts a significant steric influence that can affect the approach of the catalyst and the coupling partner.

These characteristics necessitate the use of highly active and sterically tolerant catalyst systems to achieve efficient coupling.

Selecting the Optimal Coupling Partner: A Universe of Possibilities

The versatility of the Suzuki-Miyaura reaction allows for the coupling of this compound with a wide array of organoboron reagents. The choice of coupling partner will be dictated by the synthetic target.

Arylboronic Acids and Esters

Arylboronic acids are the most common coupling partners in Suzuki-Miyaura reactions. For this compound, both electron-rich and electron-poor arylboronic acids can be successfully employed.[2]

  • Electron-rich arylboronic acids , such as those bearing methoxy or methyl substituents, generally exhibit good reactivity.

  • Electron-poor arylboronic acids , containing groups like cyano or nitro, are also effective coupling partners.[2]

  • Sterically hindered arylboronic acids , including those with ortho substituents, can be coupled, but often require more specialized catalyst systems with bulky ligands to facilitate the reaction.[3]

Pinacol boronate esters (Bpin) are often used as alternatives to boronic acids due to their enhanced stability and ease of handling. They are particularly useful for substrates that are prone to protodeboronation.

Heteroarylboronic Acids and Esters

The introduction of heteroaromatic rings is a common strategy in drug discovery. The Suzuki-Miyaura coupling of this compound with heteroarylboronic acids is a powerful tool for this purpose.

  • π-Rich heteroaryls (e.g., thiophene, furan, pyrrole) are generally good coupling partners.

  • π-Deficient heteroaryls (e.g., pyridine, pyrimidine) can be more challenging due to the potential for the heteroatom to coordinate with and deactivate the palladium catalyst. This is often referred to as the "2-pyridyl problem" when the heteroatom is adjacent to the boron moiety.[4] The use of specialized ligands and conditions can overcome this challenge.

Alkylboronic Acids and Esters

The coupling of sp³-hybridized carbon centers is a more recent but highly valuable extension of the Suzuki-Miyaura reaction. The coupling of this compound with alkylboronic acids or their more stable trifluoroborate salts allows for the introduction of alkyl chains. These reactions often require specific catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to promote the challenging oxidative addition and reductive elimination steps involving alkyl groups.[2]

The Catalytic System: The Heart of the Reaction

The success of the Suzuki-Miyaura coupling of a sterically hindered substrate like this compound hinges on the selection of an appropriate palladium catalyst and ligand.

Catalyst System ComponentRole and RationaleRecommended for this compound
Palladium Precursor The source of the active Pd(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the Pd center, influences reactivity, and provides steric bulk to facilitate oxidative addition and reductive elimination.Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) in PEPPSI-type precatalysts.[4]
Base Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.K₃PO₄, K₂CO₃, Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[5]
Solvent Solubilizes the reactants and influences the reaction rate and selectivity.Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water.[6]

Reaction Mechanism and Experimental Workflow

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a framework for understanding the transformation.

Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diorganopalladium Ar-Pd(II)-R(L)₂ Transmetalation->Diorganopalladium Boronate R-B(OR)₃⁻ Boronate->Transmetalation Base Base BoronicAcid R-B(OH)₂ Base->BoronicAcid Activation BoronicAcid->Boronate RedElim Reductive Elimination Diorganopalladium->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Boronic acid/ester - Pd catalyst & ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature (e.g., 80-120 °C) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine monitor->workup Reaction Complete purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Detailed Experimental Protocols

The following protocols are robust starting points and may require optimization for specific coupling partners.

Protocol 1: General Procedure for Coupling with Arylboronic Acids

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of ortho-bromoanilines.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1, 5 mL), degassed

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.[6]

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-tert-butylaniline.

Protocol 2: Coupling with Heteroarylboronic Acids (e.g., Pyridin-3-ylboronic acid)

This protocol is designed to address the challenges associated with π-deficient heteroaryl coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Pyridin-3-ylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) as a 10% solution in hexanes (0.1 mmol, 10 mol%)

  • Cs₂CO₃ (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon)

Procedure:

  • In an oven-dried Schlenk flask under an argon atmosphere, add this compound, pyridin-3-ylboronic acid, and Cs₂CO₃.

  • Add the degassed 1,4-dioxane.

  • In a separate vial, prepare the catalyst by adding Pd₂(dba)₃ and the P(t-Bu)₃ solution to a small amount of dioxane. Allow this mixture to stir for 10 minutes at room temperature.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 110 °C and stir.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent- Inappropriate base or solvent- Use a pre-catalyst or ensure proper in situ catalyst formation.- Ensure rigorous exclusion of oxygen.- Use freshly distilled/dried solvents and high-purity reagents.- Screen different bases (e.g., K₂CO₃, CsF) and solvents.
Protodeboronation of Boronic Acid - Presence of excess water- High reaction temperature- Prolonged reaction time- Use anhydrous conditions or a boronate ester.- Lower the reaction temperature if possible.- Monitor the reaction closely and stop it upon completion.
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition- Ensure a thoroughly deoxygenated reaction mixture.- Use a more stable ligand or pre-catalyst.
Formation of Side Products - Reaction with the aniline N-H bond- Catalyst-mediated decomposition- Consider N-protection (e.g., Boc group) if other solutions fail, although unprotected coupling is preferred.[2]- Lower the reaction temperature or change the catalyst system.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of a diverse range of substituted anilines. While the steric hindrance and electronic nature of the substrate present challenges, these can be overcome through the judicious selection of a highly active palladium catalyst system, typically one featuring bulky, electron-rich phosphine ligands, and careful optimization of the reaction conditions. The protocols provided in this guide serve as a robust starting point for researchers to explore the vast chemical space accessible from this valuable building block, enabling the development of novel compounds for a wide range of applications.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Ortho-Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] However, the synthesis of ortho-substituted biaryls, particularly those derived from ortho-substituted anilines, presents a significant synthetic hurdle. The steric bulk imposed by the ortho-substituent can dramatically hinder the key steps of the catalytic cycle, leading to low yields and sluggish reaction rates.[4][5] Furthermore, the aniline moiety itself can complicate the reaction through coordination to the palladium center, potentially deactivating the catalyst.

This guide provides a comprehensive overview of the key considerations and protocols for successfully implementing the Suzuki-Miyaura coupling with challenging ortho-substituted anilines. We will delve into the mechanistic nuances, explore catalyst and ligand selection strategies, and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

The Mechanistic Hurdle: Understanding Steric and Electronic Effects

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2) PdII->Transmetal Ar'B(OR)2 Base PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide ortho-Aniline Halide (Ar-X) BoronicAcid Arylboronic Acid/Ester (Ar'-B(OR)2)

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For ortho-substituted anilines, the steric hindrance primarily impacts the oxidative addition and reductive elimination steps. The bulky substituent can impede the approach of the palladium(0) catalyst to the aryl halide and hinder the final bond-forming step. The amino group can also coordinate to the palladium center, altering its electronic properties and reactivity.

Key Parameters for Success: A Rational Approach to Reaction Optimization

Overcoming the challenges associated with ortho-substituted anilines requires careful consideration of several key reaction parameters.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, more critically, the supporting ligand is paramount for a successful coupling.

  • Palladium Precatalysts: While traditional sources like Pd(PPh₃)₄ and Pd(OAc)₂ can be effective in some cases, modern palladium precatalysts often offer superior performance for challenging substrates.[8] Palladacycle precatalysts, particularly those bearing N-heterocyclic carbene (NHC) ligands, have demonstrated high activity and stability.[9][10][11] Third-generation (G3) Buchwald precatalysts, such as CataCXium A Pd G3, are also highly effective for couplings involving unprotected anilines.[12]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center, promoting the desired catalytic steps, and preventing catalyst decomposition.

    • Bulky Monophosphine Ligands (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are widely used for sterically demanding couplings.[13] Their steric bulk facilitates the reductive elimination step and can prevent the formation of inactive catalyst species.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form robust bonds with palladium, leading to highly active and stable catalysts.[9][10] They are particularly effective for couplings involving aryl chlorides.

    • Specialized Ligands: For extremely hindered couplings, specialized ligands like AntPhos have been developed to overcome severe steric challenges.[14][15]

The Role of the Base

The base is essential for activating the boronic acid partner in the transmetalation step.[2] The choice of base can significantly impact the reaction outcome.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[1][12] Cs₂CO₃ is often effective in challenging couplings due to its high solubility in organic solvents.

  • Fluoride Sources: In cases where substrates are sensitive to strong bases, potassium fluoride (KF) can be a milder alternative.

Solvent Systems

The choice of solvent influences the solubility of reactants and the stability of the catalytic species.

  • Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently employed.[1][16]

  • Aqueous Mixtures: The addition of water to the solvent system (e.g., dioxane/water) can enhance the rate of transmetalation.[1][12]

  • Green Solvents: The use of more environmentally friendly solvents like 2-propanol has been reported for some sterically hindered couplings.[9][10]

Comparative Analysis of Reaction Conditions

The following table summarizes successful conditions reported for the Suzuki-Miyaura coupling of ortho-substituted anilines and related sterically hindered substrates.

Aryl Halide (ortho-substituted)Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂ (2)-Et₃N2 wt% Kolliphor EL in waterrt86[3]
Unprotected ortho-bromoanilinesVarious boronic estersCataCXium A Pd G3 (10)-K₃PO₄2-MeTHF80Good to Excellent[3][12]
2-(2-Bromophenyl)-4,4-dimethyl-2-oxazolineVarious aryl boronic acidsPd(PPh₃)₄ (5)-Na₂CO₃THF/H₂ONot specifiedModerate to Good[16]
Sterically hindered aryl chloridesSterically hindered boronic acidsPalladacycle (NHC-bearing)-Not specified2-PropanolrtHigh[9][10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromoaniline with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of ortho-substituted anilines.

Materials:
  • 2-Bromoaniline (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, tribasic, 2.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromoaniline, phenylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 mixture of toluene to water).[8]

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon or nitrogen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of ortho-substituted anilines, while challenging, is a tractable transformation with careful optimization of reaction parameters. The continued development of highly active and sterically tolerant catalyst systems, particularly those based on bulky phosphine ligands and N-heterocyclic carbenes, has significantly expanded the scope of this reaction. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently approach the synthesis of sterically hindered biaryls, paving the way for the discovery and development of novel molecules in the pharmaceutical and materials science fields.

References

Application Notes and Protocols: The Utility of 2-Bromo-4-tert-butylaniline in the Synthesis of Advanced Azo Dyes and High-Performance Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Molecular Design in Colorant Chemistry

In the vast landscape of synthetic colorants, the thoughtful selection of precursors is paramount to achieving desired hues, stability, and performance characteristics. 2-Bromo-4-tert-butylaniline emerges as a strategic building block in the synthesis of both vibrant azo dyes and robust high-performance pigments. Its unique molecular architecture, featuring a reactive amino group for diazotization, a sterically hindering tert-butyl group, and an electron-withdrawing bromine atom, allows for the fine-tuning of the final colorant's properties. The tert-butyl group can enhance solubility in organic media and improve lightfastness by inhibiting intermolecular aggregation, while the bromine atom can introduce a bathochromic shift in the absorption spectrum, leading to deeper and more intense colors. Furthermore, the bromine atom provides a potential site for further chemical modification.

These application notes provide detailed protocols for the synthesis of a representative azo dye and a high-performance benzimidazolone pigment using this compound as the key starting material. The causality behind experimental choices, safety considerations, and the underlying chemical principles are elucidated to provide researchers, scientists, and drug development professionals with a comprehensive guide.

Part 1: Synthesis of a Monoazo Dye: (E)-1-((2-bromo-4-(tert-butyl)phenyl)diazenyl)naphthalen-2-ol

Azo dyes are a cornerstone of the dye industry, characterized by the presence of the nitrogen-nitrogen double bond (azo group) which acts as a chromophore. The synthesis is a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component. In this protocol, this compound is diazotized and subsequently coupled with 2-naphthol to produce a vibrant red-orange dye.

Causality of Experimental Design:
  • Diazotization at Low Temperatures: The diazotization reaction is performed at 0-5 °C to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.

  • Acidic Medium for Diazotization: The reaction is carried out in a strong acidic medium (hydrochloric acid) to generate nitrous acid in situ from sodium nitrite and to prevent the newly formed diazonium salt from coupling with the unreacted amine.

  • Alkaline Medium for Coupling: The azo coupling reaction is performed under alkaline conditions. This deprotonates the hydroxyl group of the 2-naphthol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.

Experimental Workflow: Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling A This compound B HCl, H₂O A->B Dissolve & Cool (0-5°C) C NaNO₂, H₂O B->C Slow Addition D Diazonium Salt Solution C->D Stir 15-20 min G Alkaline Naphthol Solution D->G Slow Addition (pH 8-9) D->G E 2-Naphthol F 10% NaOH (aq) E->F Dissolve & Cool (0-5°C) F->G H Azo Dye Precipitate G->H I Filtration & Washing H->I J Drying I->J K Purified Azo Dye J->K

Caption: Workflow for the synthesis of a monoazo dye.

Detailed Protocol: Azo Dye Synthesis

Materials:

  • This compound (1.14 g, 5 mmol)

  • Concentrated Hydrochloric Acid (2.5 mL)

  • Sodium Nitrite (0.38 g, 5.5 mmol)

  • 2-Naphthol (0.72 g, 5 mmol)

  • Sodium Hydroxide (2.0 g)

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • 100 mL and 250 mL Beakers

  • Magnetic Stirrer and Stir Bar

  • Graduated Cylinders and Pipettes

  • Ice Bath

  • Buchner Funnel and Filter Flask

  • pH paper or pH meter

Procedure:

Part 1: Diazotization of this compound

  • In a 100 mL beaker, suspend 1.14 g (5 mmol) of this compound in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of deionized water.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains between 0-5 °C.

  • After the complete addition, continue stirring the mixture for 20 minutes in the ice bath to ensure the diazotization is complete. The resulting clear solution contains the diazonium salt.

Part 2: Azo Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 0.72 g (5 mmol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly and with continuous stirring, add the cold diazonium salt solution from Part 1 to the alkaline solution of 2-naphthol. A vibrant red-orange precipitate will form immediately.

  • Maintain the pH of the reaction mixture between 9 and 10 by adding more 10% sodium hydroxide solution as needed.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Dry the crude dye in an oven at 60-70 °C.

  • For further purification, the dye can be recrystallized from ethanol.

Safety Precautions:

  • Handle this compound and concentrated hydrochloric acid in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diazonium salts are potentially explosive when dry. Do not isolate the diazonium salt; use it in solution immediately after preparation.

  • Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes.

Part 2: Synthesis of a High-Performance Benzimidazolone Pigment

High-performance pigments are characterized by their exceptional stability to light, heat, and chemicals, making them suitable for demanding applications such as automotive coatings and durable plastics. Benzimidazolone pigments are a class of organic pigments known for their excellent fastness properties. The synthesis involves the coupling of a diazotized aromatic amine with a coupling component containing a benzimidazolone moiety, often an acetoacetanilide derivative.

Causality of Experimental Design:
  • Choice of Coupling Component: 5-Acetoacetylaminobenzimidazolone is chosen as the coupling component to impart the characteristic high stability of the benzimidazolone ring system to the final pigment.

  • Reaction in Aqueous Medium: The coupling reaction is typically carried out in an aqueous medium, often with the use of surfactants to control the particle size and morphology of the pigment, which are critical for its coloristic and performance properties.

  • Post-synthesis Treatment: The crude pigment is often subjected to a finishing step, such as heating in a high-boiling solvent, to improve its crystallinity and, consequently, its fastness properties and dispersibility.

Experimental Workflow: Benzimidazolone Pigment Synthesis

Pigment_Synthesis cluster_diazotization_pigment Part 1: Diazotization cluster_coupling_pigment Part 2: Coupling & Finishing A This compound B HCl, H₂O A->B Dissolve & Cool (0-5°C) C NaNO₂, H₂O B->C Slow Addition D Diazonium Salt Solution C->D Stir 15-20 min G Coupling Component Suspension D->G Controlled Addition D->G E 5-Acetoacetylaminobenzimidazolone F NaOH, H₂O, Surfactant E->F Suspend F->G H Crude Pigment Slurry G->H I Heating (Finishing) H->I J Filtration & Washing I->J K Drying J->K L High-Performance Pigment K->L

Caption: Workflow for the synthesis of a high-performance benzimidazolone pigment.

Detailed Protocol: Benzimidazolone Pigment Synthesis

Materials:

  • This compound (1.14 g, 5 mmol)

  • Concentrated Hydrochloric Acid (2.5 mL)

  • Sodium Nitrite (0.38 g, 5.5 mmol)

  • 5-Acetoacetylaminobenzimidazolone (1.17 g, 5 mmol)

  • Sodium Hydroxide

  • Glacial Acetic Acid

  • Surfactant (e.g., a nonionic surfactant)

  • Deionized Water

  • Ice

Equipment:

  • 250 mL and 500 mL Beakers or Reaction Flask

  • Magnetic Stirrer and Stir Bar

  • Graduated Cylinders and Pipettes

  • Ice Bath

  • Buchner Funnel and Filter Flask

  • Heating Mantle and Condenser

Procedure:

Part 1: Diazotization of this compound

  • Follow the same procedure as described in Part 1 of the azo dye synthesis to prepare the diazonium salt solution of this compound.

Part 2: Coupling Reaction and Pigment Finishing

  • In a 500 mL reaction flask, suspend 1.17 g (5 mmol) of 5-acetoacetylaminobenzimidazolone in 100 mL of deionized water.

  • Add a few drops of a nonionic surfactant.

  • Add a 10% sodium hydroxide solution dropwise until the coupling component dissolves, then add a slight excess of glacial acetic acid to re-precipitate it as a fine suspension.

  • Cool the suspension to 10-15 °C.

  • Slowly add the cold diazonium salt solution to the stirred suspension of the coupling component over a period of 30 minutes.

  • During the addition, maintain the pH of the reaction mixture at 4.5-5.5 by the controlled addition of a sodium acetate solution.

  • After the addition is complete, stir the mixture for an additional 2 hours at 10-15 °C.

  • Heat the pigment slurry to 90-95 °C and hold at this temperature for 1 hour to carry out the finishing process.

  • Allow the slurry to cool to room temperature.

  • Filter the pigment, wash it thoroughly with hot deionized water until the filtrate is colorless and free of salts, and then dry it in an oven at 80 °C.

Safety Precautions:

  • Adhere to the safety precautions outlined for the azo dye synthesis.

  • When heating the pigment slurry, use a heating mantle and ensure the setup is secure.

Data Presentation: Properties of Synthesized Colorants

The following table summarizes the expected properties of the azo dye and the high-performance pigment synthesized from this compound.

Property(E)-1-((2-bromo-4-(tert-butyl)phenyl)diazenyl)naphthalen-2-ol (Azo Dye)Benzimidazolone Pigment (from this compound)
Color Red-OrangeYellow to Reddish-Yellow
Physical Form Crystalline SolidFine Powder
Solubility Soluble in organic solvents (e.g., ethanol, acetone)Insoluble in water and common organic solvents
λmax (in Ethanol) ~480-520 nmNot applicable (measured in solid state)
Lightfastness Moderate to GoodExcellent
Heat Stability ModerateExcellent
Chemical Resistance FairExcellent
Primary Applications Textiles, Inks, PlasticsAutomotive Coatings, High-grade Plastics, Specialty Inks

Conclusion

This compound serves as a valuable and versatile precursor in the synthesis of a wide range of colorants. The protocols detailed herein for the preparation of a monoazo dye and a high-performance benzimidazolone pigment demonstrate its utility in creating both vibrant, soluble dyes and highly stable, insoluble pigments. The strategic incorporation of the bromo and tert-butyl substituents allows for the rational design of colorants with tailored properties to meet the demands of various industrial applications. The provided methodologies, grounded in established chemical principles, offer a solid foundation for further research and development in the field of colorant chemistry.

Application Notes and Protocols for the N-arylation of 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Encumbered N-Arylation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have emerged as powerful and versatile tools for the formation of arylamines.[1][2][3] This guide provides a detailed examination of the experimental procedure for the N-arylation of 2-Bromo-4-tert-butylaniline, a substrate that presents unique challenges due to its steric hindrance and electronic properties.

The presence of a bulky tert-butyl group and a bromine atom ortho to the amino group in this compound necessitates a carefully optimized protocol to achieve high yields and avoid side reactions. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, from its mechanistic underpinnings to practical, step-by-step laboratory instructions. We will primarily focus on the Buchwald-Hartwig amination, the premier method for this transformation, while also briefly discussing the Ullmann condensation as a potential alternative.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine in the presence of a base.[1][4] The reaction proceeds through a catalytic cycle that is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The subsequent steps involve coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the active palladium(0) catalyst.[5]

The choice of ligand is critical to the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst throughout the cycle.[4] For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the final reductive elimination steps.[1][6]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido BaseH [Base-H]+X- Deprotonation->BaseH Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Product Ar-NR'R'' (N-Aryl Product) Reduct_Elim->Product ArX Ar-X (this compound) ArX->OxAdd Amine HNR'R'' (Amine) Amine->Amine_Coord Base Base Base->Deprotonation

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters: A Guide to Component Selection

The successful N-arylation of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. The steric bulk of the tert-butyl group and the ortho-bromo substituent significantly influences the reactivity of the aniline.

ComponentRecommended Choice(s)Rationale & Key Considerations
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source that is often highly effective. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. Catalyst loading is typically low, around 1-2 mol%.[4]
Ligand Biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos)These bulky, electron-rich ligands are essential for coupling sterically hindered substrates. They promote the oxidative addition and reductive elimination steps. The choice of ligand may require screening for optimal results with a specific amine coupling partner.[7]
Base NaOt-Bu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate)A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. NaOt-Bu is a common choice, but K₃PO₄ can be a milder alternative for sensitive substrates.[6]
Solvent Toluene, Dioxane, tert-ButanolAnhydrous, aprotic solvents are generally used to prevent quenching of the catalyst and base. The choice of solvent can influence the solubility of the reagents and the reaction rate.[4]
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation energy of the reaction, especially with challenging substrates.

Detailed Experimental Protocol: N-Arylation of this compound

This protocol provides a general procedure for the N-arylation of this compound with a generic primary or secondary amine. It is crucial that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Oven-dry glassware and cool under inert atmosphere B Charge Schlenk flask with Pd precursor, ligand, and base A->B C Evacuate and backfill with inert gas (3x) B->C D Add anhydrous solvent via syringe C->D E Add this compound and amine D->E F Heat reaction mixture with vigorous stirring E->F G Monitor reaction progress by TLC or LC-MS F->G H Cool to room temperature and quench G->H I Extract with an organic solvent H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K

References

Part 1: The Cornerstone of Modern N-Arylation: The Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to C-N Bond Formation with 2-Bromo-4-tert-butylaniline: Protocols and Mechanistic Insights

For researchers and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational process, enabling the synthesis of a vast array of pharmacologically active molecules and advanced materials.[1][2] The subject of this guide, this compound, is a valuable synthetic intermediate characterized by significant steric hindrance from its ortho-bromo and para-tert-butyl substituents. This steric profile presents unique challenges that necessitate carefully optimized reaction conditions to achieve efficient C-N bond formation.

This document serves as an in-depth technical guide, moving beyond simple procedural lists to explain the causality behind experimental choices. We will explore the premier catalytic systems for this transformation, provide detailed, field-proven protocols, and offer insights into troubleshooting common issues.

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, largely replacing harsher classical methods like the Ullmann condensation due to its broad substrate scope and functional group tolerance.[3][4] The reaction is particularly well-suited for challenging substrates like this compound, provided the catalytic system is chosen judiciously.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical to rational protocol design. The cycle proceeds through three primary stages: oxidative addition, amine coordination followed by deprotonation, and reductive elimination.[5][6] The steric bulk of this compound primarily impacts the oxidative addition and, most critically, the final reductive elimination step.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex AmineCoord->Amido + Base - [H-Base]Br Amido->Pd(0)L Reductive Elimination Product Product (Ar-NR₂) Amido->Product

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Component Selection

The success of coupling a hindered substrate like this compound hinges on the synergistic interplay of four key components:

  • Palladium Precatalyst: While Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common, the active catalyst is the Pd(0) species.[7] Modern, air-stable "precatalysts" (e.g., G3 or G4 palladacycles) are often preferred in industrial settings for their reliability and ease of handling.

  • Ligand: This is the most critical variable. For sterically demanding couplings, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[3] These ligands promote the crucial, often rate-limiting, reductive elimination step to release the product and regenerate the Pd(0) catalyst.[7] Ligands like BrettPhos have demonstrated particular efficacy for coupling primary amines.[5]

  • Base: A base is required to deprotonate the amine, forming the palladium amido complex.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are highly effective but can have limited functional group compatibility. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) offer broader tolerance but may require higher temperatures or longer reaction times.[7][8]

  • Solvent: Aprotic solvents are standard. Toluene, dioxane, and tetrahydrofuran (THF) are frequently used as they effectively dissolve the organometallic intermediates in the catalytic cycle.[5][8]

Part 2: Experimental Protocols

Safety Precaution: this compound may cause skin and serious eye irritation.[9] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions must be conducted under an inert atmosphere (Argon or Nitrogen) as the Pd(0) catalyst and phosphine ligands are sensitive to oxygen.

Protocol 1: Palladium-Catalyzed Coupling with a Primary Aromatic Amine

This protocol describes a general procedure for the N-arylation of this compound with aniline, a representative primary aromatic amine.

Experimental Workflow start Start setup 1. Reagent Assembly - Add Pd precatalyst, ligand, and base to oven-dried flask. start->setup inert 2. Inert Atmosphere - Seal flask, evacuate, and backfill with Argon (3x). setup->inert addition 3. Reagent Addition - Add this compound, amine, and solvent via syringe. inert->addition reaction 4. Reaction - Heat mixture with stirring for specified time. addition->reaction workup 5. Workup - Cool to RT, dilute with solvent, filter, and wash with brine. reaction->workup purify 6. Purification - Dry organic layer, concentrate, and purify via column chromatography. workup->purify end End Product purify->end

Figure 2: A typical experimental workflow for a cross-coupling reaction.

Materials:

  • This compound (1.0 mmol, 228.14 mg)

  • Aniline (1.2 mmol, 111.74 mg, 109 µL)

  • Pd₂(dba)₃ (0.025 mmol, 22.9 mg)

  • BrettPhos (0.06 mmol, 32.2 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add the anhydrous toluene via syringe. Follow with the addition of this compound and then aniline.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.

Coupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2.5) / BrettPhos (6)NaOt-Bu (1.4)Toluene10018High
n-HexylaminePd(OAc)₂ (2) / XPhos (4)K₂CO₃ (2.0)Dioxane11024Moderate-High
MorpholineG3-XPhos (1)LHMDS (1.5)THF8012High
CarbazolePd₂(dba)₃ (5) / SPhos (10)K₃PO₄ (2.5)Dioxane11024Good
Table 1: Representative Palladium-catalyzed conditions for C-N coupling with this compound. Yields are generalized based on literature for similar hindered systems.
Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a copper-catalyzed alternative, often requiring higher temperatures but sometimes proving more effective for specific substrates, particularly N-heterocycles.[10][11] Modern protocols use catalytic copper with ligands to improve efficiency and lower reaction temperatures.

Materials:

  • This compound (1.0 mmol, 228.14 mg)

  • Carbazole (1.2 mmol, 200.6 mg)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 17.6 mg, 21 µL)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous Dioxane or DMF (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube, add CuI, K₂CO₃, this compound, and carbazole.

  • Inerting: Seal the tube, and evacuate and backfill with argon. Repeat three times.

  • Reagent Addition: Add the anhydrous solvent and the DMEDA ligand via syringe.

  • Reaction: Heat the sealed tube in a preheated oil bath at 120-140 °C with vigorous stirring for 24-48 hours.

  • Workup and Purification: Follow steps 5-7 from Protocol 1. The workup may require an ammonia solution wash to remove copper salts.

Part 3: Advanced & Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation offers a powerful method to accelerate C-N coupling reactions, often reducing reaction times from many hours to minutes.[12][13] The fundamental components (catalyst, ligand, base) remain the same, but the rapid, uniform heating provided by microwaves can significantly enhance reaction rates and sometimes improve yields by minimizing byproduct formation.[14][15] A typical microwave protocol would involve the same reagents as in Protocol 1, sealed in a dedicated microwave vessel and heated to 110-150 °C for 10-30 minutes.[14]

Photoredox Catalysis

Visible-light photoredox catalysis is an emerging, milder strategy for C-N bond formation.[16] These reactions can often proceed at room temperature, offering excellent functional group tolerance. While still an area of active development, nickel/photoredox dual catalysis has shown promise for coupling aryl halides with various nitrogen nucleophiles using simple amine additives that act as both a base and a ligand.[17][18]

Part 4: Troubleshooting and Final Considerations

  • Low or No Conversion: The primary culprits are often an inactive catalyst or insufficient heat. Ensure the reaction is truly under an inert atmosphere. Consider switching to a more active, bulky ligand (e.g., from XPhos to BrettPhos) or a stronger base (e.g., from K₂CO₃ to NaOt-Bu).

  • Hydrodehalogenation: The formation of 4-tert-butylaniline as a byproduct indicates that reductive dehalogenation is competing with C-N coupling. This can be minimized by using ligands that promote rapid reductive elimination and ensuring the exclusion of any potential proton sources, including water.

  • Substrate Scope: The protocols provided are robust starting points. For electron-deficient amines, stronger bases or more electron-rich ligands may be required. For highly hindered secondary amines, higher catalyst loadings and temperatures are often necessary.

By understanding the mechanistic principles and carefully selecting the reaction components, researchers can successfully overcome the steric challenges posed by this compound to forge C-N bonds with high efficiency, enabling the synthesis of complex molecules for a wide range of applications.

References

Application Notes and Protocols for the Derivatization of the Amino Group in 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the chemical derivatization of the primary amino group of 2-Bromo-4-tert-butylaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups: a nucleophilic amino group for derivatization, a bromine atom for cross-coupling reactions, and a bulky tert-butyl group to enhance solubility and modulate solid-state properties.[1][2] This document explores three fundamental transformations—N-acylation, N-sulfonylation, and N-alkylation—offering not just procedural steps, but also the underlying chemical principles and rationale for experimental design. The protocols are designed to be self-validating, providing a framework for synthesis, purification, and characterization, thereby empowering researchers to confidently utilize this compound in their discovery and development pipelines.

Introduction: The Strategic Value of this compound

This compound is a substituted aniline that serves as a valuable intermediate in organic synthesis. Its chemical architecture offers a unique combination of reactive sites. The amino group is a primary nucleophile, readily undergoing reactions to form amides, sulfonamides, and secondary or tertiary amines. The bromine atom, positioned ortho to the amino group, can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations.[3] The para-tert-butyl group provides significant steric bulk, which can influence the regioselectivity of subsequent reactions and improve the solubility of its derivatives in organic solvents.

The derivatization of the amino group is often a critical first step in a synthetic sequence. It allows for the introduction of diverse functionalities, which can modulate the electronic properties of the aromatic ring, introduce new pharmacophores, or serve as protecting groups to prevent unwanted side reactions during subsequent transformations. This guide provides experimentally grounded protocols for the most common and useful derivatizations of the amino moiety of this compound.

Physicochemical Properties of this compound:

PropertyValueReference(s)
CAS Number 103273-01-4[2]
Molecular Formula C₁₀H₁₄BrN[2]
Molecular Weight 228.13 g/mol [2]
Appearance Pale yellow liquid[3]
Boiling Point 265.5 ± 28.0 °C at 760 mmHg

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[4]

N-Acylation: Formation of Amides

N-acylation is a robust and widely used transformation to convert primary amines into stable amide derivatives. This reaction is often employed to protect the amino group during multi-step syntheses or to introduce a carbonyl moiety as a key structural element in the target molecule. The reaction typically involves the treatment of the aniline with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Mechanistic Rationale

The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and expel a leaving group (e.g., chloride or carboxylate). A base, such as pyridine or triethylamine, is typically added to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid), which would otherwise protonate the starting aniline and render it non-nucleophilic, thus halting the reaction.

For sterically hindered anilines, a more potent catalyst like 4-dimethylaminopyridine (DMAP) can be employed. DMAP acts as a nucleophilic catalyst by first reacting with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the starting acid chloride or anhydride and is readily attacked by the aniline.[5][6]

Figure 1: General workflow for N-acylation.

Protocol 1: Acetylation with Acetic Anhydride

This protocol describes the synthesis of N-(2-bromo-4-tert-butylphenyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(2-bromo-4-tert-butylphenyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[7][8]

Protocol 2: Benzoylation with Benzoyl Chloride

This protocol details the synthesis of N-(2-bromo-4-tert-butylphenyl)benzamide.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Work-up and purification reagents as in Protocol 2.2.

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and a catalytic amount of DMAP (0.05 eq, if used) in anhydrous DCM or THF.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 2.2.

Comparative Reaction Parameters for N-Acylation:

ParameterProtocol 2.2 (Acetylation)Protocol 2.3 (Benzoylation)
Acylating Agent Acetic AnhydrideBenzoyl Chloride
Base PyridineTriethylamine/Pyridine
Catalyst NoneDMAP (optional)
Stoichiometry (Aniline:Acylating:Base) 1 : 1.1 : 1.21 : 1.1 : 1.5
Temperature 0 °C to RT0 °C to RT
Typical Reaction Time 2-4 hours12-18 hours

N-Sulfonylation: Synthesis of Sulfonamides

N-sulfonylation is a key reaction for the synthesis of sulfonamides, a functional group prevalent in a wide range of pharmaceuticals, including antibacterial and diuretic agents. The reaction involves the treatment of an amine with a sulfonyl chloride in the presence of a base.

Mechanistic Rationale

Similar to N-acylation, N-sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl generated during the reaction. Pyridine is a commonly used base for this transformation.

sulfonylation_workflow Start Start: this compound Reagents Reagents: p-Toluenesulfonyl Chloride Pyridine DCM Reaction Reaction: Stir at RT Start->Reaction Workup Aqueous Work-up: HCl wash, NaHCO3 wash, Brine wash Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Product: N-(p-toluenesulfonyl)-2-bromo-4-tert-butylaniline Purification->Product

Figure 2: Workflow for N-sulfonylation.

Protocol: Tosylation with p-Toluenesulfonyl Chloride (TsCl)

This protocol describes the synthesis of 4-methyl-N-(2-bromo-4-tert-butylphenyl)benzenesulfonamide.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Work-up and purification reagents as in Protocol 2.2.

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (used as both solvent and base).

  • Addition of TsCl: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water and stir until the product precipitates.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[9]

N-Alkylation: Formation of Secondary and Tertiary Amines

N-alkylation of anilines with alkyl halides is a fundamental method for the synthesis of secondary and tertiary amines. However, over-alkylation to form a mixture of secondary, tertiary, and even quaternary ammonium salts can be a significant issue. Selective mono-alkylation often requires careful control of reaction conditions.

Mechanistic Considerations

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the amine attacks the alkyl halide, displacing the halide ion. The resulting ammonium salt is then deprotonated by a base to yield the alkylated amine. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to the potential for a second alkylation event.

To achieve selective mono-alkylation, strategies such as using a large excess of the aniline or employing specific reaction conditions like phase-transfer catalysis can be effective.[10][11] Phase-transfer catalysis (PTC) is particularly useful as it allows the use of inorganic bases in a biphasic system, often leading to cleaner reactions and easier work-up.[12][13]

Protocol: Mono-Benzylation using Benzyl Bromide

This protocol aims for the selective synthesis of N-benzyl-2-bromo-4-tert-butylaniline.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB) (phase-transfer catalyst)

  • Toluene

  • Water

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), a catalytic amount of tetrabutylammonium bromide (0.05 eq), and toluene.

  • Reagent Addition: Add benzyl bromide (1.05 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation and Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired mono-alkylated product.

Comparative Overview of Derivatization Reactions:

Reaction TypeReagent ClassKey ProductTypical ConditionsChallenges
N-Acylation Acid Chlorides/AnhydridesAmideBase (Pyridine, TEA), RTGenerally high-yielding and robust
N-Sulfonylation Sulfonyl ChloridesSulfonamideBase (Pyridine), RTCan be slower than acylation
N-Alkylation Alkyl HalidesSecondary/Tertiary AmineBase (K₂CO₃), Heat, PTCOver-alkylation, selectivity control

Conclusion

The derivatization of the amino group in this compound opens a gateway to a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational set of protocols for N-acylation, N-sulfonylation, and N-alkylation, grounded in established mechanistic principles. The provided methodologies are intended to be a starting point for researchers, who are encouraged to optimize conditions for their specific substrates and desired outcomes. The strategic functionalization of this versatile building block will undoubtedly continue to contribute to advancements in chemical synthesis.

References

Strategic Functionalization of 2-Bromo-4-tert-butylaniline: Protocols for Substitution at the C2-Bromine Position

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract

2-Bromo-4-tert-butylaniline is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its structure offers two primary sites for functionalization: the nucleophilic amino group and the versatile bromine atom. The bromine atom, positioned on an electron-rich aniline ring, serves as a handle for a variety of powerful bond-forming reactions. This guide provides an in-depth exploration of the primary substitution strategies at this position, focusing on robust and widely adopted palladium-catalyzed cross-coupling reactions. We present detailed mechanistic insights, field-proven protocols, and workflow visualizations for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. Furthermore, the feasibility of nucleophilic aromatic substitution (SNAr) is critically evaluated to provide a comprehensive understanding of this substrate's reactivity.

Introduction: The Synthetic Utility of this compound

The chemical architecture of this compound is noteworthy for the electronic interplay between its substituents. The strong electron-donating amino group and the moderate activating effect of the para-tert-butyl group render the aromatic ring electron-rich. This electronic nature significantly influences the reactivity of the C-Br bond. While the bromine atom can be replaced through various reactions, palladium-catalyzed cross-coupling methods have emerged as the most efficient and versatile tools for creating new carbon-nitrogen and carbon-carbon bonds at this position.[1][2] These reactions are foundational in modern organic synthesis due to their broad substrate scope, functional group tolerance, and predictable outcomes.[3][4]

This document serves as a practical guide for researchers, offering not just step-by-step procedures but also the underlying scientific principles that govern experimental choices.

Palladium-Catalyzed Cross-Coupling: A Unified Mechanistic Framework

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-N and C-C bonds.[2] These transformations, while distinct in their coupling partners, generally proceed through a common catalytic cycle involving a palladium(0) active species.

The generalized cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling): The second coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center. For C-C couplings, this is followed by the transfer of the organic group to the palladium. For C-N couplings, the coordinated amine is deprotonated by a base to form a palladium-amido complex.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Figure 1. Generalized Catalytic Cycle for Cross-Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)-Br OxAdd->PdII_Ar Transmetal Transmetalation (Nu-M) or Amine Coordination/Deprotonation PdII_Ar->Transmetal PdII_ArNu L-Pd(II)(Ar)-Nu Transmetal->PdII_ArNu RedElim Reductive Elimination PdII_ArNu->RedElim RedElim->Pd0 Product Ar-Nu RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds.[3][4] It involves the reaction of an aryl halide with a primary or secondary amine, mediated by a palladium catalyst, a suitable phosphine ligand, and a base.[5]

Causality Behind Experimental Design:

  • Catalyst & Ligand: The electron-rich nature of this compound requires a highly active catalyst system. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial.[2] These bulky ligands promote the reductive elimination step and prevent the formation of inactive catalyst dimers.[3] They also help mitigate potential catalyst inhibition from coordination by the substrate's own amino group.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[4][5] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2][5]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the base and other reactive intermediates.

This protocol details the coupling of this compound with morpholine.

Table 1: Reagents for Buchwald-Hartwig Amination

ReagentPurposeTypical Amount (Equivalents)Notes
This compoundStarting Material1.0Limiting reagent
MorpholineAmine Coupling Partner1.2 - 1.5Ensure it is anhydrous.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium Pre-catalyst1 - 2 mol% (Pd)A common Pd(0) source.[2]
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)Phosphine Ligand2 - 4 mol%Bulky, electron-rich ligand to enhance catalytic activity.[2]
Sodium tert-butoxide (NaOtBu)Base1.4 - 2.0Highly effective but hygroscopic; handle in a glovebox.[2][6]
Anhydrous TolueneSolvent0.1 - 0.5 MMust be anhydrous and degassed to prevent catalyst deactivation.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add Pd₂(dba)₃ (e.g., 0.01 equiv), XPhos (e.g., 0.02 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube or reaction vial.[2]

  • Reagent Addition: Add this compound (1.0 equiv) and anhydrous toluene. Stir the mixture for 10-15 minutes to allow for catalyst pre-formation.

  • Nucleophile Addition: Add morpholine (1.2 equiv) via syringe.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

    • Extract the mixture three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

Figure 2. Workflow for Buchwald-Hartwig Amination Setup 1. Setup (Inert) Add Catalyst, Ligand, Base AddReagents 2. Add Substrate & Solvent (this compound, Toluene) Setup->AddReagents AddNuc 3. Add Nucleophile (Morpholine) AddReagents->AddNuc React 4. Heat Reaction (100-110 °C, 12-24h) AddNuc->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Workup 6. Quench & Extract (NH4Cl, Ethyl Acetate) Monitor->Workup Upon Completion Purify 7. Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Constructing C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is an exceptionally robust method for forming C(sp²)-C(sp²) bonds.[7] It couples an organohalide with an organoboron species, most commonly a boronic acid or a boronate ester, using a palladium catalyst and a base.[8][9]

Causality Behind Experimental Design:

  • Catalyst & Ligand: While standard catalysts like Pd(PPh₃)₄ can be effective, catalyst systems incorporating bulky, electron-rich ligands (e.g., Pd(dppf)Cl₂) often provide better yields and faster reaction times, especially with electron-rich aryl bromides.[8][10] The unprotected ortho-aniline can be challenging, but specific catalyst systems are designed to tolerate it.[7]

  • Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[9] An aqueous inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used.[7][8] The presence of water is often beneficial for the reaction.

  • Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O) is standard, as it facilitates the dissolution of both the organic and inorganic reagents.[7][8]

This protocol describes the coupling of this compound with phenylboronic acid.

Table 2: Reagents for Suzuki-Miyaura Coupling

ReagentPurposeTypical Amount (Equivalents)Notes
This compoundStarting Material1.0Limiting reagent
Phenylboronic AcidBoron Coupling Partner1.2 - 1.5Can be sensitive to protodeboronation.[10]
Pd(dppf)Cl₂ ([1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))Palladium Catalyst2 - 5 mol%A robust and versatile catalyst for Suzuki couplings.[8]
Potassium Carbonate (K₂CO₃)Base2.0 - 3.0Dissolved in water to facilitate the reaction.[8]
1,4-Dioxane / Water (4:1 v/v)Solvent System0.1 - 0.5 MSolvents must be degassed to prevent catalyst oxidation.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 equiv).

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Completion is typically observed within 4-16 hours.[11]

  • Workup:

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the desired biaryl product.

Figure 3. Workflow for Suzuki-Miyaura Coupling Setup 1. Add Reagents (Substrate, Boronic Acid, Base) Inert 2. Evacuate & Backfill (3x with Argon/N2) Setup->Inert AddCat 3. Add Catalyst (Pd(dppf)Cl2) Inert->AddCat AddSolv 4. Add Degassed Solvent (Dioxane/H2O) AddCat->AddSolv React 5. Heat Reaction (80-100 °C, 4-16h) AddSolv->React Workup 6. Cool, Dilute & Extract (EtOAc, H2O) React->Workup Upon Completion Purify 7. Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A standard experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[12] The reaction uniquely employs a dual catalytic system, typically consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base.[12][13]

Causality Behind Experimental Design:

  • Dual Catalysis: The palladium catalyst activates the aryl bromide via oxidative addition, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and as the reaction solvent in some cases.

  • Conditions: The reaction often requires strictly anhydrous and anaerobic (oxygen-free) conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[13]

This protocol provides a general procedure for the coupling of this compound with phenylacetylene.

Table 3: Reagents for Sonogashira Coupling

ReagentPurposeTypical Amount (Equivalents)Notes
This compoundStarting Material1.0Limiting reagent
PhenylacetyleneAlkyne Coupling Partner1.1 - 1.5Should be freshly distilled if purity is a concern.
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)Palladium Catalyst1 - 3 mol%A common and effective pre-catalyst.[14]
Copper(I) Iodide (CuI)Co-catalyst2 - 5 mol%Crucial for activating the alkyne.[15]
Triethylamine (Et₃N) or DIPEABase and SolventSolventMust be anhydrous and degassed.
Anhydrous THF or DMF (optional)Co-solvent0.1 - 0.5 MCan be used to improve solubility if needed.[15]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine via syringe until the reagents are dissolved. Then, add phenylacetylene (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) if the reaction is sluggish.

  • Monitoring: Monitor the reaction by TLC or LC-MS. A white precipitate of triethylammonium bromide will typically form as the reaction proceeds. Completion is usually achieved in 2-12 hours.

  • Workup:

    • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the 2-alkynyl-4-tert-butylaniline.

Figure 4. Workflow for Sonogashira Coupling Setup 1. Add Substrate & Catalysts (Ar-Br, Pd Cat., CuI) Inert 2. Establish Inert Atmosphere (3x Ar/N2 cycles) Setup->Inert AddReagents 3. Add Base & Alkyne (Et3N, Phenylacetylene) Inert->AddReagents React 4. Stir at RT or Heat (2-12h) AddReagents->React Workup 5. Filter & Extract (Celite, EtOAc) React->Workup Upon Completion Purify 6. Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for the Sonogashira coupling.

Nucleophilic Aromatic Substitution (SNAr): An Evaluation of Feasibility

Nucleophilic aromatic substitution (SNAr) is another major pathway for substituting groups on an aromatic ring. However, its mechanism is fundamentally different from the metal-catalyzed pathways and imposes strict electronic requirements on the substrate. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[16] The leaving group then departs to restore aromaticity.

Critical Limitation for this compound:

SNAr reactions are generally challenging for this compound.[17] The success of this pathway hinges on the stabilization of the anionic Meisenheimer complex, which requires the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.[16][17]

In the case of this compound, the ring is rendered electron-rich by the powerful electron-donating amino group and the activating tert-butyl group.[17] These groups destabilize the negatively charged intermediate required for the SNAr mechanism, making the substrate a very poor candidate for this type of transformation. Consequently, modern cross-coupling reactions like the Buchwald-Hartwig amination are the preferred and more effective methods for C-N bond formation with this substrate.[17]

Conclusion

This compound is a highly valuable synthetic intermediate whose reactivity at the C-Br bond is dominated by palladium-catalyzed cross-coupling chemistry. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling provide efficient and high-yielding pathways to a diverse array of C-N and C-C bonded structures. The success of these transformations is predicated on the rational selection of catalyst, ligand, base, and solvent to overcome the electronic properties of the electron-rich aniline ring. In contrast, classical nucleophilic aromatic substitution is not a viable strategy for this substrate due to its inherent electronic character. The protocols and mechanistic insights provided herein offer a robust framework for researchers to successfully employ this compound in the synthesis of complex molecular targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-tert-butylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we move beyond simple protocols to address the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your reaction for higher yields and purity.

Part 1: Foundational Knowledge & Strategic Planning

This section addresses the fundamental questions regarding the synthesis, focusing on the rationale behind procedural choices.

Q1: What is the primary synthetic route for this compound, and what is the underlying mechanism?

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (SEAr) of the starting material, 4-tert-butylaniline.[1]

The Mechanism: The reaction proceeds via the attack of an electrophilic bromine species (Br⁺ or a polarized equivalent) on the electron-rich aromatic ring of the aniline.

  • Activation: The amino group (-NH₂) is a powerful activating group, meaning it donates electron density into the benzene ring through resonance. This makes the ortho and para positions particularly nucleophilic and susceptible to electrophilic attack.[2]

  • Electrophilic Attack: The π-electrons of the benzene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

  • Regioselectivity: Since the para position is already occupied by the bulky tert-butyl group, the substitution is directed to the ortho position relative to the amino group.

  • Rearomatization: A base (which can be the solvent or another molecule in the reaction mixture) removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final product.

Below is a diagram illustrating the general mechanism for this electrophilic aromatic substitution.

Caption: General mechanism of electrophilic aromatic substitution.

Q2: Which brominating agent is superior for this synthesis: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

While both reagents can achieve the desired transformation, N-Bromosuccinimide (NBS) is strongly recommended for its superior handling, safety, and selectivity.[4] The high reactivity of the aniline ring makes it prone to over-bromination with a strong agent like Br₂.[5][6]

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)Rationale & Expertise
Reactivity Very HighModerateNBS provides a low, steady concentration of electrophilic bromine, which is crucial for preventing polybromination on a highly activated ring like aniline.[7]
Selectivity LowerHigherThe milder nature of NBS leads to better regioselectivity and a cleaner reaction profile with fewer side products.[1]
Handling/Safety Highly corrosive, toxic, volatile liquidCrystalline solid, easier to handleBr₂ requires specialized handling procedures, including a gas trap for HBr byproduct.[8][9] NBS is a weighable solid and generally safer for lab use.
Byproducts HBr (corrosive gas)Succinimide (water-soluble solid)Succinimide is easily removed during aqueous workup, simplifying purification.[10]

Part 2: Troubleshooting Guide for Common Synthesis Issues

This section provides a question-and-answer formatted guide to diagnose and solve specific problems you may encounter during the experiment.

Q3: My reaction is complete, but my yield is very low. What are the likely causes?

A low yield can stem from several factors during the reaction or workup. A systematic approach is needed to diagnose the issue.

Low_Yield_Troubleshooting start_node start_node check_node check_node cause_node cause_node solution_node solution_node start Low Yield Reported check_tlc TLC shows multiple spots? start->check_tlc check_completion Reaction went to completion? check_tlc->check_completion No cause_poly Cause: Polybromination/ Side Reactions check_tlc->cause_poly Yes check_workup Any issues during workup? check_completion->check_workup Yes cause_incomplete Cause: Incomplete Reaction check_completion->cause_incomplete No cause_loss Cause: Product Loss During Extraction/Purification check_workup->cause_loss Yes end Consult further literature check_workup->end No solution_poly 1. Lower reaction temperature (0°C). 2. Ensure slow, portion-wise addition of NBS. 3. Consider protecting the amine group. cause_poly->solution_poly Solution solution_incomplete 1. Verify NBS purity (recrystallize if needed). 2. Increase reaction time. 3. Check solvent quality (must be dry). cause_incomplete->solution_incomplete Solution solution_loss 1. Ensure correct pH during extraction. 2. Perform multiple extractions with fresh solvent. 3. Optimize column chromatography conditions. cause_loss->solution_loss Solution

Caption: Troubleshooting workflow for low reaction yield.

Q4: My TLC plate shows multiple product spots, including one with a very high Rf. What is happening?

This is a classic sign of polybromination , where the highly activated aniline ring reacts with more than one equivalent of the brominating agent.[2] The resulting di- or even tri-brominated products are less polar than the mono-brominated product and will thus have a higher Rf value on silica gel TLC.

Causality: The -NH₂ group is such a strong activator that even after one bromine atom is added (which is a deactivating group), the ring can still be reactive enough for a second substitution to occur, typically at the other ortho position (C6).[5]

Solutions to Improve Selectivity:

  • Temperature Control: Perform the reaction at 0°C or lower. This slows the reaction rate, allowing for greater kinetic control and favoring the mono-substituted product.[10]

  • Slow Reagent Addition: Add the NBS in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, starving the reaction of excess brominating agent and suppressing the second addition.[10]

  • Protect the Amine (The Gold Standard): For the highest selectivity, temporarily protect the amino group as an acetamide. This strategy, detailed below, is the most robust method to prevent over-bromination.[11][12]

Protection_Strategy step_node step_node reagent_node reagent_node product_node product_node start 4-tert-butylaniline step1 Step 1: Protection (Acetylation) start->step1 reagent1 Acetic Anhydride Pyridine intermediate N-(4-tert-butylphenyl)acetamide step1->intermediate Forms less activated intermediate step2 Step 2: Bromination intermediate->step2 reagent2 NBS Acetic Acid brom_intermediate N-(2-bromo-4-tert-butylphenyl)acetamide step2->brom_intermediate Selective bromination step3 Step 3: Deprotection (Hydrolysis) brom_intermediate->step3 reagent3 Acidic or Basic Hydrolysis (e.g., HCl/EtOH) final_product This compound (High Purity) step3->final_product Removes protecting group

Caption: Amine protection strategy for selective bromination.

The acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than the amino group, effectively preventing polybromination.[12]

Q5: The crude product is a dark brown oil or tar. How can I purify it effectively?

Aniline derivatives are prone to air oxidation, which can result in colored impurities.[13] A dark color in the crude product is common but requires a robust purification strategy.[10]

  • Aqueous Workup: After quenching the reaction, perform a thorough aqueous workup. Wash the organic layer with a dilute solution of sodium thiosulfate to remove any residual bromine, followed by a wash with a mild base like sodium bicarbonate or 2N NaOH to remove acidic byproducts like succinimide or HBr.[10]

  • Column Chromatography: This is the most effective method for obtaining a high-purity product.[10]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 20:1 Petroleum Ether/Ethyl Acetate, and gradually increase the polarity if needed.[10]

    • Monitoring: Use TLC to track the separation and identify the fractions containing the pure product. The product should have an Rf of approximately 0.69 in a 5:1 petroleum ether/ethyl acetate system.[10]

  • Distillation (Advanced): For larger scales, vacuum distillation can be an effective purification method, although it requires careful execution to prevent thermal decomposition.[13]

Part 3: Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Direct Bromination with NBS

This protocol is adapted from established synthetic procedures.[10]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(tert-butyl)aniline (1.0 eq) in acetonitrile (approx. 0.3 M solution).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 eq) to the cooled solution in small portions over 30-60 minutes. It is critical to maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Quenching & Workup:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Combine the organic layers and wash sequentially with 1M sodium thiosulfate solution, 2N NaOH solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.

Protocol 2: High-Selectivity Synthesis via Amine Protection
  • Protection:

    • Dissolve 4-(tert-butyl)aniline (1.0 eq) in dichloromethane.

    • Add pyridine (1.2 eq) and cool to 0°C.

    • Slowly add acetic anhydride (1.1 eq). Allow to warm to room temperature and stir until TLC confirms the complete consumption of the starting aniline.

    • Work up by washing with dilute HCl, water, and brine. Dry and concentrate to obtain N-(4-tert-butylphenyl)acetamide.

  • Bromination:

    • Dissolve the acetamide product from the previous step in acetic acid.

    • Slowly add NBS (1.0 eq) and stir at room temperature until the reaction is complete by TLC.

    • Pour the mixture into ice-cold water to precipitate the product. Collect the solid by vacuum filtration.

  • Deprotection:

    • Reflux the N-(2-bromo-4-tert-butylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid until TLC shows complete conversion to the free amine.

    • Cool the mixture, neutralize with a strong base (e.g., NaOH pellets or solution) to pH > 10, and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layers. Purify by column chromatography as described in Protocol 1 if necessary.

References

Technical Support Center: Purification of Crude 2-Bromo-4-tert-butylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-4-tert-butylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the successful column chromatography purification of this compound. Our approach is rooted in a deep understanding of the chemical properties of this compound and the principles of chromatography, ensuring reliable and reproducible results.

Introduction: The Challenge of Purifying this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] Its purification via column chromatography, while routine, presents specific challenges primarily due to the basicity of the aniline moiety and the potential for co-eluting impurities from its synthesis. The inherent acidity of standard silica gel can lead to strong interactions with the basic amine, resulting in poor separation, significant peak tailing, and in some cases, degradation of the target compound.[2][3]

This guide provides a comprehensive framework for navigating these challenges, from selecting the optimal stationary and mobile phases to troubleshooting common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

For most applications, standard flash-grade silica gel (40-63 µm particle size) is a suitable stationary phase.[4] However, due to the acidic nature of silica, which can interact with the basic aniline, issues like peak tailing may arise.[2] In cases of severe tailing or if the compound is found to be sensitive to the acidic silica surface, using deactivated silica gel is recommended.[5] Deactivation can be achieved by pre-treating the silica with a solution of triethylamine (TEA) in the mobile phase.[6] Alternatively, commercially available amine-functionalized silica can be used for a more robust solution.[3][7]

Q2: How do I select an appropriate solvent system (mobile phase)?

The choice of the mobile phase is critical for achieving good separation. A common and effective solvent system for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[1]

A good starting point is to perform Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for an Rf value of approximately 0.2-0.4 for the desired compound.[8] A reported successful eluent system for this compound is petroleum ether/ethyl acetate (20:1) .[1] Another study reported an Rf of 0.69 in a 5:1 petroleum ether/ethyl acetate system, which might be too high for effective column separation, highlighting the importance of optimizing the solvent ratio for your specific crude mixture.[1]

Q3: What are the likely impurities in a crude sample of this compound?

The synthesis of this compound typically involves the bromination of 4-tert-butylaniline.[1] Potential impurities include:

  • Starting material: Unreacted 4-tert-butylaniline.

  • Polybrominated species: Such as 2,6-dibromo-4-tert-butylaniline.[9]

  • Isomers: Depending on the bromination conditions, small amounts of other positional isomers could be formed.

These impurities will have different polarities and thus different Rf values, which can be used to monitor the purification progress by TLC.

Q4: Should I perform a "wet" or "dry" loading of my sample onto the column?

The choice between wet and dry loading depends on the solubility of your crude material in the initial mobile phase.

  • Wet Loading: If your crude this compound is readily soluble in a small volume of the mobile phase (or a less polar solvent like dichloromethane), wet loading is a quick and effective method.[8]

  • Dry Loading: If your crude product has poor solubility in the mobile phase, dry loading is the preferred method to ensure a narrow sample band and better separation.[8] To do this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem 1: My compound is streaking or "tailing" on the TLC plate and the column.

  • Cause: This is a classic sign of interaction between the basic aniline group of your compound and the acidic silanol groups on the surface of the silica gel.[2] This strong interaction prevents the compound from moving smoothly with the mobile phase, leading to a broadened, tailing peak.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA), into your mobile phase (typically 0.1-1% v/v).[10] TEA will compete with your aniline for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.[11]

    • Use Deactivated or Amine-Functionalized Silica: As mentioned in the FAQ, using silica that has been pre-treated with a base or is commercially available with amine functional groups can significantly reduce tailing.[5][7]

Problem 2: I am not getting good separation between my product and an impurity.

  • Cause: The chosen solvent system may not have the optimal polarity to resolve the compounds.

  • Solution:

    • Optimize the Solvent System: Re-evaluate your mobile phase using TLC. Try a range of solvent ratios with varying polarity. A good separation is often achieved when the desired compound has an Rf between 0.2 and 0.4.[8]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.

    • Consider a Different Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, you could explore other solvent combinations, such as dichloromethane/hexanes.

Problem 3: My compound is not eluting from the column, even with a highly polar solvent system.

  • Cause:

    • Strong Adsorption: The interaction with the silica gel might be too strong, effectively immobilizing your compound.

    • Decomposition: Although less common for this specific compound under normal conditions, some anilines can be sensitive to prolonged exposure to acidic silica and may decompose on the column.[12]

  • Solution:

    • Check for Compound Stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear.

    • Use a More Polar Mobile Phase with a Basic Additive: A mobile phase containing a small percentage of methanol in dichloromethane with added TEA can help to elute highly retained basic compounds.

    • Switch to a Different Stationary Phase: Consider using alumina (neutral or basic) or a reversed-phase silica gel for the purification.[5]

Problem 4: The column is running very slowly or has stopped flowing.

  • Cause:

    • Improperly Packed Column: Air bubbles or unevenly packed silica can impede solvent flow.

    • Fine Particles: The presence of very fine silica particles can clog the column frit.

    • Precipitation: The crude sample may have precipitated at the top of the column upon loading.

  • Solution:

    • Repack the Column: If the problem is severe, it is often best to repack the column, ensuring a uniform slurry and gentle packing to avoid air bubbles.

    • Apply Gentle Pressure: Using a flash chromatography system with controlled air or nitrogen pressure can help to maintain a steady flow rate.

    • Ensure Complete Dissolution of the Sample: When wet loading, ensure your sample is fully dissolved before applying it to the column. If precipitation is an issue, consider dry loading.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization
  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare several developing chambers with different ratios of hexane/ethyl acetate (e.g., 30:1, 20:1, 10:1, 5:1).

  • Develop the TLC plates in the respective solvent systems.

  • Visualize the spots under UV light (254 nm).

  • Calculate the Rf value for the main spot in each solvent system. The optimal system will give an Rf value of approximately 0.2-0.4.

Table 1: Expected Rf Values of this compound in Different Solvent Systems
Solvent System (Hexane:Ethyl Acetate)Expected Rf Value (Approximate)Notes
30:10.1 - 0.2Good for starting a gradient elution.
20:10.2 - 0.3Often a good starting point for isocratic elution.[1]
10:10.4 - 0.5May be suitable if separation from less polar impurities is the goal.
5:1~0.7Likely too high for good separation in a column.[1]

Note: These are estimated values and should be confirmed by TLC with your specific crude mixture.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen starting eluent.

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.

    • Add another thin layer of sand on top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the starting eluent and carefully apply it to the top of the column.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using a flash system) to start the elution.

    • Collect fractions in test tubes.

    • Monitor the elution progress by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the pure fractions containing the this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Diagram 1: General Workflow for Column Chromatography Purification

Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Solvent System Optimization) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Select Solvent Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Analyze 9. Analyze Final Product (e.g., NMR, LC-MS) Evaporate->Analyze

Caption: Workflow for the purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Tailing Peaks

Troubleshooting Start Problem: Peak Tailing Observed CheckBase Is a basic modifier (e.g., TEA) in the mobile phase? Start->CheckBase AddBase Solution: Add 0.1-1% TEA to the mobile phase. CheckBase->AddBase No CheckSilica Is the silica gel standard grade? CheckBase->CheckSilica Yes Reassess Re-evaluate separation. If tailing persists, consider alternative chromatography. AddBase->Reassess UseAmineSilica Solution: Use amine-functionalized or deactivated silica gel. CheckSilica->UseAmineSilica Yes CheckSilica->Reassess No UseAmineSilica->Reassess

Caption: Decision tree for troubleshooting peak tailing issues.

References

Technical Support Center: Purification of 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Bromo-4-tert-butylaniline. Recognizing that the purity of this key intermediate is paramount for successful downstream applications, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.[1]

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark brown, tarry oil. What are the likely impurities?

A1: The dark coloration is a common observation and typically points to several classes of impurities.[2] The primary culprits are:

  • Oxidation Products: Anilines are notoriously sensitive to air and light, leading to the formation of highly colored, complex polymeric impurities. This is often exacerbated by residual acidic or metallic catalysts from the synthesis.

  • Unreacted Starting Material: Residual 4-tert-butylaniline from an incomplete bromination reaction is a common impurity.[2][3]

  • Di-brominated Byproducts: Over-bromination can lead to the formation of species like 2,6-dibromo-4-tert-butylaniline.[4]

  • Positional Isomers: While the ortho-bromination is directed by the amino group, small amounts of other isomers may form depending on the reaction conditions.

  • Residual Reagents: Impurities such as succinimide (if NBS is used) can also be present.[2]

Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate. How can I identify which spot is my product?

A2: Identifying your product on a TLC plate requires a systematic approach.

  • Reference Standard: The most reliable method is to spot a reference standard of pure this compound alongside your crude mixture.

  • Relative Polarity: The product, this compound, is more non-polar than the starting material, 4-tert-butylaniline, due to the replacement of a hydrogen atom with a bromine atom. Therefore, the product should have a higher Rf value (travel further up the plate) than the starting aniline. Conversely, di-brominated byproducts will be even less polar and have a higher Rf still. Highly colored oxidation products are often very polar and will remain near the baseline.

  • Staining: While the compound itself may be visible if colored, using a visualizing agent can help. Anisaldehyde or potassium permanganate stains are effective for visualizing aniline derivatives.

Q3: Can I use a simple acid-base extraction to purify my product?

A3: While a basic wash (e.g., with 2N NaOH) is a standard part of the workup to remove acidic impurities, a full acid-base extraction for purification has limitations.[2] Due to the two bulky groups (bromo and tert-butyl), the lipophilicity of this compound is significant.[1][5] This means that even when protonated to form the anilinium salt, it may not be sufficiently soluble in the aqueous acidic phase for an efficient extraction, potentially leading to low recovery. This technique is better suited for removing non-basic organic impurities.

Troubleshooting Purification Protocols

Protocol 1: Flash Column Chromatography

Flash column chromatography is the most cited method for purifying this compound to a high degree.[5][6]

Q4: My column separation is poor, and the fractions are still mixed. What went wrong?

A4: Poor separation can result from several factors. Let's troubleshoot the process step-by-step.

Step-by-Step Troubleshooting Guide for Column Chromatography:

  • Solvent System Selection (The "Why"): The choice of eluent is critical. You need a solvent system where the desired compound has an Rf value of approximately 0.25-0.35 on the TLC plate. This provides the optimal balance between migration speed and separation from impurities.[5]

    • Problem: Product elutes too quickly (high Rf) or sticks to the column (low Rf).

    • Solution: A common eluent system is a mixture of petroleum ether (or hexanes) and ethyl acetate. If the Rf is too high, decrease the proportion of the more polar solvent (ethyl acetate). If the Rf is too low, increase it. For this specific compound, a starting point of 20:1 petroleum ether:ethyl acetate is often effective.

  • Column Packing (The "Why"): A well-packed column with a level surface is essential to prevent "channeling," where the sample runs unevenly down the column, leading to broad bands and poor separation.

    • Problem: Fractions are broad and show significant tailing.

    • Solution: Ensure you pack the column using a slurry method and allow the silica to settle into a compact, uniform bed. Gently tap the column to dislodge air bubbles. Add a thin layer of sand on top to prevent disruption of the silica bed when adding the eluent.[6]

  • Sample Loading (The "Why"): The sample must be loaded in a highly concentrated, narrow band. A diffuse starting band will inevitably lead to diffuse elution bands.

    • Problem: The same impurity appears across many fractions.

    • Solution: Dissolve your crude product in the absolute minimum amount of the eluent or a more volatile solvent (like dichloromethane). Alternatively, for oily products, use the "dry loading" method: adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution (The "Why"): Maintaining a constant, steady flow rate is key.

    • Problem: Separation is inconsistent.

    • Solution: Apply consistent air pressure to maintain a steady drip rate. Do not let the column run dry, as this will cause cracks in the silica bed and ruin the separation.

Protocol 2: Vacuum Distillation

For removing high-boiling or polymeric colored impurities, vacuum distillation can be a highly effective, albeit more technically demanding, alternative. This method is particularly useful when the impurities are significantly less volatile than the product.[7]

Q5: I'm attempting vacuum distillation, but my product is decomposing or not distilling at the expected temperature. What should I do?

A5: Thermal stability is a key concern for anilines. Here is how to approach the issues:

Step-by-Step Troubleshooting Guide for Vacuum Distillation:

  • Achieving Sufficient Vacuum (The "Why"): The boiling point of this compound is high (approx. 265 °C at atmospheric pressure), and it will likely decompose at this temperature.[2] A high vacuum is necessary to lower the boiling point to a safe temperature (typically below 150-180 °C).

    • Problem: The oil bath temperature is very high, yet nothing is distilling. You may see the material darkening (decomposition).

    • Solution: Check your vacuum pump and all seals for leaks. Ensure you are using a proper vacuum gauge to monitor the pressure accurately. A pressure of <1 mmHg is often required.

  • Preventing "Bumping" (The "Why"): Violent boiling, or "bumping," can throw undistilled crude material into your collection flask, contaminating your product.

    • Problem: The liquid erupts suddenly instead of boiling smoothly.

    • Solution: Use a magnetic stir bar in the distilling flask for vigorous agitation. A short-path distillation apparatus is highly recommended to minimize the distance the vapor has to travel.

  • Fractional Distillation (The "Why"): If impurities have boiling points close to your product, a simple distillation won't suffice.

    • Problem: The distillate is still impure.

    • Solution: Pack the distillation head with glass rings or steel wool (Vigreux column) to increase the number of theoretical plates, enhancing separation. Collect multiple fractions and analyze each by TLC or GC-MS to identify the pure product. Discard the initial "forerun" which may contain volatile impurities and stop before the high-boiling colored impurities begin to distill. As noted for o-bromoaniline, this technique can be very effective at removing color-causing impurities.[7]

Purification Method Selection Guide

The best method depends on the scale of your reaction, the nature of the impurities, and the required final purity.

MethodProsConsBest For
Flash Chromatography Excellent for removing impurities with different polarities (starting material, di-bromo products). High resolution.Can be time-consuming and uses large volumes of solvent.Achieving >99% purity for research and development scales.
Vacuum Distillation Very effective for removing non-volatile or polymeric impurities (e.g., oxidation products). Scalable.Requires specialized equipment. Risk of thermal decomposition if not performed correctly. Less effective for isomers with similar boiling points.Large-scale purification; primary removal of dark, tarry impurities.
Recrystallization Simple, inexpensive, and can yield very pure material if a suitable solvent is found.Finding a suitable solvent can be difficult for an oily compound. May not be effective if the product is a liquid at room temperature.Not typically suitable for this compound as it is often a liquid or low-melting solid.[8]

Decision-Making Workflow for Purification

This workflow guides you from assessing the crude product to selecting the optimal purification strategy.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Final Polishing Start Crude Product TLC Analyze by TLC Start->TLC Decision1 Is the product a dark, tarry oil? TLC->Decision1 Distillation Perform Vacuum Distillation to remove color/polymers Decision1->Distillation Yes Column Proceed to Chromatography Decision1->Column No Post_Dist_TLC Analyze Distillate by TLC Distillation->Post_Dist_TLC Final_Column Perform Flash Column Chromatography Column->Final_Column Decision2 Are polar impurities (e.g., starting material) still present? Post_Dist_TLC->Decision2 Decision2->Final_Column Yes End Pure Product Decision2->End No Final_Column->End

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Bromination of 4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the electrophilic bromination of 4-tert-butylaniline. Our focus is on identifying, understanding, and mitigating the formation of common side products to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my bromination of 4-tert-butylaniline producing a mixture of products instead of the single, desired 2-bromo-4-tert-butylaniline?

The primary cause is the high reactivity of the aniline starting material. The amino group (-NH₂) is a powerful electron-donating group that strongly activates the aromatic ring towards electrophilic aromatic substitution.[1][2] This activation makes the ortho positions (the para position is blocked by the tert-butyl group) extremely susceptible to attack by bromine.[3] When using a highly reactive brominating agent like elemental bromine (Br₂), the reaction can be difficult to control, leading to the rapid formation of not only the mono-brominated product but also the di-brominated side product, 2,6-dibromo-4-tert-butylaniline .[4][5]

Q2: My reaction mixture turned dark brown and formed a tar-like substance. What is happening and how can I prevent it?

This is a classic sign of oxidation. Anilines are notoriously sensitive to oxidizing agents and can even oxidize in the presence of air over time, which is why pure aniline is a colorless oil that darkens on storage. Bromine itself can act as an oxidizing agent, and under certain conditions, especially in strongly acidic media, this can lead to the formation of complex, colored polymeric materials and other oxidation byproducts like azoxybenzenes or even nitro compounds.[6][7] To prevent this, it is crucial to use freshly purified or distilled 4-tert-butylaniline, degas your solvents, and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Q3: How can I achieve selective mono-bromination of 4-tert-butylaniline with high yield?

To prevent over-bromination and other side reactions, the potent activating effect of the amino group must be temporarily moderated.[5] The most reliable and widely adopted strategy is to protect the amino group via acetylation.[8] By reacting 4-tert-butylaniline with acetic anhydride, you form 4-tert-butylacetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director, but its activating effect is significantly reduced because the nitrogen's lone pair of electrons is delocalized by resonance with the adjacent carbonyl group.[4][8] This "tamed" substrate can then be brominated cleanly to give a single mono-bromo product. The acetyl protecting group is then easily removed by acid or base hydrolysis to yield the desired this compound.[4]

Troubleshooting Guide: Common Side Products & Solutions

This section provides a structured approach to diagnosing and solving specific issues encountered during the reaction.

Problem 1: Over-bromination and Formation of 2,6-dibromo-4-tert-butylaniline
  • Symptoms: TLC analysis shows a new, less polar spot in addition to your desired product. ¹H NMR of the crude product shows a single aromatic proton singlet, indicating a symmetrically substituted ring.

  • Root Cause Analysis: The aniline ring is too activated for the chosen brominating agent. The rate of the second bromination is competitive with the first, leading to a mixture of products. This is a common issue with highly activated aromatic systems.[5]

  • Corrective Actions:

    • Protect the Amino Group: This is the most robust solution. Convert the aniline to an acetanilide before bromination as detailed in Protocol 2 below. This moderates the ring's reactivity for a controlled reaction.[5][8]

    • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine than Br₂ and can often provide better control over mono-substitution, even without protection.[9][10]

    • Strict Stoichiometric Control: Use of precisely one equivalent of the brominating agent is critical. Adding the bromine source slowly at a low temperature (e.g., 0 °C) can help improve selectivity by keeping the instantaneous concentration of the electrophile low.

Problem 2: Oxidation and Tar Formation
  • Symptoms: The reaction mixture darkens significantly (dark brown, black). A significant amount of insoluble, tarry material forms. The desired product is obtained in very low yield after a difficult workup.

  • Root Cause Analysis: Anilines are electron-rich and easily oxidized. This is exacerbated by impurities in the starting material, exposure to atmospheric oxygen, and the use of harsh, potentially oxidizing bromination conditions.[6]

  • Corrective Actions:

    • Purify Starting Material: Ensure the 4-tert-butylaniline is pure and colorless. If it has darkened during storage, consider distillation or filtration through a short plug of silica or alumina before use.[5]

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.

    • Milder Conditions: Avoid high temperatures and strongly acidic conditions where possible. Using a buffered system or a non-acidic solvent can sometimes mitigate oxidation.

Experimental Protocols

Protocol 1: Selective Monobromination via Protection-Bromination-Deprotection

This three-step workflow is the recommended procedure for obtaining high-purity this compound.

Step 1: Acetylation (Protection)

  • In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) to the solution.

  • Gently heat the mixture to 50-60 °C for 30 minutes.

  • Pour the warm reaction mixture into a beaker of ice water with stirring.

  • Collect the precipitated solid (4-tert-butylacetanilide) by vacuum filtration, wash with cold water, and dry thoroughly. The product is typically pure enough for the next step.

Step 2: Bromination of Acetanilide

  • Dissolve the dried 4-tert-butylacetanilide (1.0 eq) in glacial acetic acid.[11]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, then with sodium thiosulfate solution to quench any excess bromine, and finally with brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

Step 3: Hydrolysis (Deprotection)

  • To the crude bromo-acetanilide from the previous step, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).

  • Heat the mixture at reflux for 2-4 hours, monitoring by TLC for the disappearance of the acetanilide.

  • Cool the mixture and carefully neutralize with a concentrated aqueous base (e.g., NaOH) until the solution is basic (pH > 10).

  • Extract the product, this compound, with an organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[9]

Data Presentation: Product Characterization

The following table summarizes key characterization data for the starting material and potential products to aid in their identification.

CompoundIUPAC NameMolecular WeightExpected ¹H NMR Aromatic Signals (approx. ppm)
Starting Material 4-tert-Butylaniline149.23 g/mol [12]~7.2 ppm (d, 2H), ~6.6 ppm (d, 2H)[13]
Desired Product This compound228.13 g/mol [14]~7.4 ppm (d, 1H), ~7.1 ppm (dd, 1H), ~6.7 ppm (d, 1H)[9]
Side Product 2,6-Dibromo-4-tert-butylaniline307.03 g/mol ~7.3 ppm (s, 2H)

Note: Chemical shifts (δ) are approximate and can vary based on solvent and instrument. d = doublet, dd = doublet of doublets, s = singlet.

Visualization of Workflows and Mechanisms

The following diagrams illustrate the challenges and solutions in the bromination of 4-tert-butylaniline.

G cluster_problem The Problem: Uncontrolled Bromination cluster_products Resulting Mixture start 4-tert-butylaniline reagent + Br₂ / Acetic Acid start->reagent mixture Crude Product Mixture reagent->mixture product1 Desired Product (this compound) mixture->product1 Low Yield side_product1 Side Product (2,6-Dibromo-4-tert-butylaniline) mixture->side_product1 Contaminant side_product2 Oxidation Byproducts (Tars, Colored Impurities) mixture->side_product2 Contaminant

Caption: Uncontrolled bromination leads to a complex mixture.

G cluster_solution The Solution: Protection Strategy Workflow start 4-tert-butylaniline step1 Step 1: Acetylation (Protect -NH₂ group) start->step1 intermediate 4-tert-Butylacetanilide (Moderated Reactivity) step1->intermediate step2 Step 2: Bromination (Selective Reaction) intermediate->step2 protected_product 2-Bromo-4-tert-butylacetanilide step2->protected_product step3 Step 3: Hydrolysis (Deprotection) protected_product->step3 final_product Pure this compound (High Yield) step3->final_product

Caption: A robust workflow for selective monobromination.

G cluster_aniline Aniline (High Reactivity) cluster_acetanilide Acetanilide (Moderated Reactivity) aniline Lone Pair Strongly Donates to Ring ring1 Aromatic Ring (Very Electron Rich) aniline:f1->ring1 High Activation acetanilide Lone Pair Delocalized into Carbonyl ring2 Aromatic Ring (Less Electron Rich) acetanilide:f1->ring2 Moderate Activation carbonyl C=O acetanilide:f0->carbonyl Resonance

Caption: How acetylation moderates aniline's reactivity.

References

Technical Support Center: Optimizing Temperature for the Synthesis of 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-tert-butylaniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this crucial chemical transformation. Our focus is on the critical role of temperature control during the electrophilic aromatic bromination of 4-tert-butylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing this compound and what is the optimal temperature range?

The most common and effective method for synthesizing this compound is the electrophilic aromatic substitution of 4-tert-butylaniline using N-Bromosuccinimide (NBS) as the brominating agent.[1] The amino group (-NH2) of the aniline is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack, particularly at the ortho and para positions.[1][2] Since the para position is blocked by the bulky tert-butyl group, bromination occurs regioselectively at the ortho position.[1]

The optimal temperature protocol involves a two-stage approach:

  • Initial Cooling: The reaction is typically initiated by dissolving 4-tert-butylaniline in a suitable solvent, such as acetonitrile or DMF, and cooling the mixture to 0°C in an ice bath.[1][3]

  • Slow Warming: After the initial cooling, NBS is added portion-wise. The reaction is then allowed to slowly warm to room temperature and stirred for several hours (typically 12-18 hours) to ensure completion.[3]

Strict adherence to this temperature profile is critical for maximizing yield and minimizing side-product formation.

Q2: Why is precise temperature control so crucial for this specific bromination?

Temperature control is paramount due to the high reactivity of the aniline substrate. The -NH2 group is a strong activating group, which makes the benzene ring extremely electron-rich.[4][5] This high reactivity can lead to several problems if the temperature is not carefully managed:

  • Over-reaction and Polysubstitution: At elevated temperatures, the reaction becomes difficult to control, often leading to the formation of di- and tri-brominated products.[5][6] The desired monosubstituted product can be quickly consumed to form unwanted 2,6-dibromo-4-tert-butylaniline.

  • Oxidative Side Reactions: Aniline and its derivatives can be sensitive to oxidation, especially under harsh conditions.[5] Higher temperatures can promote the formation of tarry oxidation byproducts, which complicates purification and reduces the overall yield.[7]

  • Decreased Selectivity: While the para position is blocked, excessively high temperatures can provide enough energy to overcome the steric hindrance for other, less-favored substitutions or promote side reactions involving the amino group itself.

Starting the reaction at 0°C helps to moderate the initial exothermic burst upon addition of the brominating agent, ensuring a controlled and selective reaction.[3]

Q3: What are the most common side products and how does temperature influence their formation?

The primary side product of concern is 2,6-dibromo-4-tert-butylaniline .

  • Mechanism of Formation: After the first bromine atom is added to form the desired product, the aromatic ring is still activated (though slightly less so) and can undergo a second electrophilic substitution at the other ortho position.

  • Influence of Temperature: The rate of this second bromination is highly temperature-dependent. At 0°C, the reaction is slow and selective for mono-bromination. As the temperature increases towards and above room temperature, the rate of the second bromination increases significantly, leading to a higher proportion of the dibrominated impurity in the final product mixture.

Another potential issue, though less common with NBS compared to liquid bromine, is the formation of colored oxidation byproducts.[7] These are often promoted by higher temperatures and exposure to light.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC analysis shows a significant amount of unreacted 4-tert-butylaniline.

  • After workup, the isolated product mass is significantly lower than the theoretical yield.

Possible Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Reaction Temperature Too Low While starting at 0°C is crucial, the reaction needs to warm to room temperature to proceed to completion. If the ice bath is maintained for the entire duration, the activation energy barrier may not be sufficiently overcome. Solution: Ensure the ice bath is removed after the addition of NBS is complete, allowing the reaction to stir at room temperature for the recommended 12-18 hours.[3]
Ineffective Brominating Agent N-Bromosuccinimide (NBS) can decompose over time, especially if not stored properly in a cool, dark, dry place. Solution: Use a fresh bottle of NBS or recrystallize the old reagent. To test for activity, a simple colorimetric test with iodide can be performed.
Insufficient Reaction Time Electrophilic aromatic substitutions, while often fast, may require extended periods to reach completion, especially when moderated by low temperatures. Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3] Continue stirring until the starting material spot has completely disappeared. An 18-hour stir time is often recommended.[3]
Problem 2: Product is Contaminated with Dibrominated Species

Symptoms:

  • NMR or GC-MS analysis shows a significant peak corresponding to 2,6-dibromo-4-tert-butylaniline.

  • Purification by column chromatography is difficult due to similar polarities.

Possible Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Initial Temperature Too High Adding NBS at room temperature or higher will cause an uncontrolled reaction, leading to significant over-bromination. The high activation of the aniline ring cannot be controlled without initial cooling.[4][8] Solution: Strictly adhere to the protocol of cooling the aniline solution to 0°C before the slow, portion-wise addition of NBS.[3]
Rapid Addition of NBS Adding the NBS too quickly can create localized "hot spots" within the reaction mixture, even if the flask is in an ice bath. These hot spots will promote dibromination. Solution: Add the solid NBS in small portions over a period of 15-30 minutes, allowing the temperature to remain stable at or near 0°C.
Incorrect Stoichiometry Using more than one equivalent of NBS will inevitably lead to the formation of the dibrominated product. Solution: Carefully weigh both the starting material and the NBS to ensure a 1:1 molar ratio.[3]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

G start Reaction Outcome Analysis low_yield Problem: Low Yield start->low_yield impurity Problem: Impurities Detected start->impurity incomplete_rxn Check TLC: Starting Material Present? low_yield->incomplete_rxn cause_temp_low Cause: Temp Too Low / Time Too Short incomplete_rxn->cause_temp_low Yes cause_nbs Cause: Inactive NBS incomplete_rxn->cause_nbs No check_dibromo Check NMR/GC-MS: Dibrominated Product Present? impurity->check_dibromo cause_temp_high Cause: Temp Too High check_dibromo->cause_temp_high Yes cause_stoich Cause: Incorrect Stoichiometry check_dibromo->cause_stoich If Temp Was OK sol_warm Solution: Allow to warm to RT / Increase reaction time cause_temp_low->sol_warm sol_new_nbs Solution: Use fresh/recrystallized NBS cause_nbs->sol_new_nbs sol_cool Solution: Start at 0°C / Add NBS slowly cause_temp_high->sol_cool sol_reweigh Solution: Re-verify 1:1 molar ratio cause_stoich->sol_reweigh

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental Protocol: Optimized Synthesis

This protocol is synthesized from established procedures to maximize yield and purity.[1][3]

Materials:

  • 4-tert-butylaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetonitrile (or DMF)

  • Dichloromethane (for extraction)

  • Water

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylaniline (1.0 eq) in acetonitrile (approx. 0.3 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature equilibrates to 0°C.

  • NBS Addition: Slowly add N-Bromosuccinimide (1.0 eq) in small portions over 30 minutes. Monitor the temperature to ensure it does not rise significantly above 5°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Protect the reaction from direct light.[3]

  • Monitoring: Check for the disappearance of the starting material via TLC (e.g., using a 5:1 petroleum ether/ethyl acetate eluent).[3]

  • Workup: Quench the reaction by pouring the mixture into water.[3]

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Washing & Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product, often a dark oil or tar, should be purified by column chromatography on silica gel to yield the final product as a colorless or yellow oil.[3]

Reaction Pathway Diagram

reaction_pathway reactant 4-tert-butylaniline product This compound (Desired Product) reactant->product + NBS, Acetonitrile 1. 0°C 2. RT, 12-18h side_product 2,6-Dibromo-4-tert-butylaniline (Side Product) product->side_product + NBS (Excess) or Temp > RT

Caption: Reaction scheme for the bromination of 4-tert-butylaniline.

References

Technical Support Center: Navigating Work-Up Challenges in 2-Bromo-4-tert-butylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, chemists, and drug development professionals working with 2-Bromo-4-tert-butylaniline. This versatile building block is a cornerstone in the synthesis of complex molecules, particularly in pharmaceuticals and materials science, often utilized in cross-coupling reactions.[1][2] However, its unique combination of a sterically bulky tert-butyl group, a reactive bromine atom, and a nucleophilic aniline moiety presents distinct challenges during reaction work-up and purification.

This guide is designed to provide practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common experimental issues and offer robust, validated protocols to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound and how do they influence the work-up strategy?

This compound is predominantly used as a key intermediate in carbon-carbon and carbon-nitrogen bond-forming reactions.[1] Its most common applications include:

  • Suzuki-Miyaura Coupling: To form biaryl structures by coupling with boronic acids or esters.

  • Buchwald-Hartwig Amination: To introduce new amine functionalities at the bromine position.

  • Heterocycle Synthesis: As a precursor for complex scaffolds like substituted quinolines.[2]

The nature of the reaction dictates the work-up. Cross-coupling reactions, for instance, will introduce palladium catalysts, ligands, and inorganic bases that must be meticulously removed. The work-up for a Skraup reaction to form a quinoline, on the other hand, will involve managing strong acids and oxidizing agents.[2]

Q2: What physical properties of this compound make its purification challenging?

The compound is often described as a yellow to colorless or reddish-green liquid or oil.[1] This non-crystalline nature prevents purification by simple recrystallization of the starting material itself. Furthermore, its products, particularly from cross-coupling reactions, can also be oils or amorphous solids, necessitating chromatographic purification. The bulky, lipophilic tert-butyl group increases solubility in non-polar organic solvents, which can sometimes complicate extraction from apolar impurities.

Q3: My crude reaction mixture is a dark brown, tarry substance. What is the likely cause?

The appearance of a dark, tarry crude product is a common issue.[1] Potential causes include:

  • Oxidation: Anilines are susceptible to air oxidation, which can produce colored polymeric impurities. This is often exacerbated by heat.

  • Side Reactions: In cross-coupling reactions, side reactions like catalyst decomposition (forming palladium black) or homocoupling of reaction partners can contribute to the crude mixture's appearance.[3]

  • Starting Material Decomposition: The synthesis of this compound itself, often using N-bromosuccinimide (NBS), must be carefully controlled (e.g., performed at 0°C and protected from light) to prevent the formation of impurities that carry over.[1]

Q4: Are there specific safety precautions I should take during the work-up?

Yes. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[4][5]

  • Personal Protective Equipment (PPE): Always handle the compound and its reaction mixtures inside a chemical fume hood while wearing safety goggles, lab coat, and chemical-resistant gloves.[4]

  • Quenching: Be cautious when quenching reactions, especially those containing reactive reagents like strong bases (e.g., NaOtBu) or residual organometallics.

  • Waste Disposal: Dispose of all chemical waste, including aqueous layers and contaminated silica gel, in accordance with your institution's hazardous waste disposal protocols.[4]

Troubleshooting Guide: From Reaction Quench to Purified Product

This section addresses specific problems encountered during the work-up phase of reactions involving this compound.

Problem 1: Low or No Yield of Desired Product in Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

Potential Causes & Solutions

  • Cause A: Catalyst Inhibition or Poisoning. The aniline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a known challenge for reactions with aniline-containing substrates.[6]

    • Solution: The choice of ligand is critical. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) are designed to promote the desired reductive elimination step and shield the palladium center from inhibitory binding. For Suzuki couplings, ligands like SPhos or XPhos can be effective for ortho-substituted substrates.[7]

  • Cause B: Suboptimal Base Selection. The base is crucial for the catalytic cycle, but an incorrect choice can halt the reaction or degrade materials.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions.[8] However, for base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred due to their moderate reactivity and good solubility in common solvents.[8][9] Soluble organic bases like DBU can also be an option to create a homogeneous reaction mixture, which can be advantageous.[10]

  • Cause C: Poor Reagent and Solvent Quality. Palladium-catalyzed reactions are highly sensitive to oxygen and water, which can deactivate the catalyst.

    • Solution: Ensure all reagents are pure and that solvents are anhydrous and thoroughly degassed. Before starting the reaction, cycle the flask between vacuum and an inert gas (argon or nitrogen) at least three times.[9]

The following diagram outlines a decision-making process for troubleshooting low yields in these critical reactions.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Cross-Coupling start Low Yield Observed check_catalyst Was the reaction run under strict inert atmosphere? start->check_catalyst check_reagents Are reagents/solvents pure and anhydrous? check_catalyst->check_reagents Yes solution_inert Action: Improve degassing protocol (e.g., freeze-pump-thaw cycles). check_catalyst->solution_inert No check_ligand Is the ligand appropriate for an aniline substrate? check_reagents->check_ligand Yes solution_reagents Action: Use freshly distilled/dried solvents and high-purity reagents. check_reagents->solution_reagents No check_base Is the base strength and solubility suitable? check_ligand->check_base Yes solution_ligand Action: Screen bulky, electron-rich ligands (e.g., Buchwald or CataCXium ligands). check_ligand->solution_ligand No solution_base Action: Test alternative bases (e.g., K3PO4, Cs2CO3) or soluble organic bases. check_base->solution_base No

Caption: Decision tree for troubleshooting low cross-coupling yields.

Problem 2: Persistent Emulsion During Aqueous Extractive Work-Up

Potential Causes & Solutions

  • Cause: The amphiphilic nature of the product (possessing both a polar aniline group and a non-polar tert-butylphenyl moiety) can act as a surfactant, stabilizing the oil-in-water or water-in-oil interface and leading to persistent emulsions. This is often worsened by a basic aqueous phase.

  • Solutions:

    • Add Brine: Break up the emulsion by adding a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out of solution.

    • Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can help break the fine droplets.[9]

    • Solvent Modification: If possible, switch to a more non-polar extraction solvent like toluene or a more polar one like ethyl acetate to alter the phase dynamics.

    • Centrifugation: If the emulsion is persistent and volume allows, centrifuging the mixture can accelerate phase separation.

Problem 3: Difficulty in Separating Product from Impurities via Column Chromatography

Potential Causes & Solutions

  • Cause A: Co-elution of Product and Starting Material/Byproducts. The starting aniline and the desired product may have very similar polarities, resulting in overlapping spots on a TLC plate and poor separation on a column. Homocoupled byproducts from boronic acids in Suzuki reactions can also have similar Rf values.[3]

    • Solution: Systematic Solvent System Optimization. Do not rely on a single eluent system.

      • Initial Screening: Use TLC to screen different solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a slightly more polar one (Ethyl Acetate or Dichloromethane).[1]

      • Fine-Tuning: If separation is poor, try adding a small percentage (0.5-1%) of a third, more polar solvent like methanol or triethylamine (TEA). TEA can be particularly effective for amine-containing compounds as it deactivates acidic sites on the silica gel, reducing tailing and improving peak shape.

      • Alternative Solvents: Explore different solvent classes entirely. For example, a Toluene/Acetone gradient can sometimes provide different selectivity compared to a Hexane/Ethyl Acetate system.

  • Cause B: Product is an Oil that Streaks on the Column.

    • Solution: Acid/Base Extraction Prior to Chromatography. Exploit the basicity of the aniline group.

      • Dissolve the crude material in an organic solvent (e.g., Ethyl Acetate).

      • Extract with a dilute acidic solution (e.g., 1M HCl). The amine-containing product will move into the aqueous phase as a salt, leaving non-basic impurities behind in the organic layer.

      • Separate the layers. Basify the aqueous layer with a base like NaOH or NaHCO₃ until pH > 10.

      • Extract the now-neutral product back into an organic solvent.

      • Dry the organic layer, concentrate, and then proceed with column chromatography. This pre-purification step significantly reduces the complexity of the mixture to be loaded onto the column.

The following table provides a starting point for chromatographic solvent selection.

Impurity Type Recommended Eluent System (Starting Point) Rationale
Non-polar (e.g., homocoupled byproduct)Hexane/Dichloromethane (DCM) gradientDCM provides different selectivity than Ethyl Acetate and can help separate aromatic compounds.
Slightly more polar starting materialHexane/Ethyl Acetate with 0.5% TriethylamineTriethylamine suppresses tailing of the basic aniline group, leading to sharper bands.
Polar baseline impuritiesIsocratic elution with a low-polarity systemStart with a low concentration of the polar solvent to first elute your less polar product cleanly.
Experimental Protocols
Protocol 1: General Extractive Work-Up for a Palladium Cross-Coupling Reaction

This protocol is a robust starting point for quenching and initial purification of a Suzuki or Buchwald-Hartwig reaction.

  • Cool the Reaction: Once the reaction is complete (as monitored by TLC or LC-MS), remove it from the heat source and allow it to cool to room temperature.

  • Quench: Slowly pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with Organic Solvent: Add an appropriate organic solvent for extraction, such as Ethyl Acetate or Dichloromethane (CH₂Cl₂).[1]

  • Filter (Optional): If significant solids (e.g., palladium black, inorganic salts) are present, filter the entire biphasic mixture through a pad of Celite®. Wash the pad thoroughly with the chosen organic solvent.[9]

  • Separate Layers: Return the filtrate to the separatory funnel and separate the aqueous and organic layers.

  • Wash the Organic Layer: Wash the organic layer sequentially with:

    • Water (1x)

    • Saturated aqueous sodium chloride (Brine) (1x)

  • Dry and Concentrate: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]

The general workflow can be visualized as follows:

Workup_Workflow A 1. Cool Reaction Mixture B 2. Quench with Aqueous Solution A->B C 3. Dilute with Organic Solvent B->C D 4. Filter through Celite® (if solids present) C->D E 5. Separate Organic and Aqueous Layers D->E F 6. Wash Organic Layer E->F G 7. Dry with Na2SO4 / MgSO4 F->G H 8. Filter and Concentrate G->H I Crude Product H->I

Caption: Standard workflow for post-reaction extractive work-up.

References

Technical Support Center: Selective Bromination of 4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective bromination of 4-tert-butylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent over-bromination and achieve high yields of the desired mono-brominated product.

The Challenge: Controlling Reactivity

The bromination of 4-tert-butylaniline presents a classic challenge in synthetic chemistry. The starting material possesses two key functional groups that profoundly influence the reaction's outcome:

  • The Amino Group (-NH₂): A powerful activating, ortho, para-directing group. Its lone pair of electrons dramatically increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[1]

  • The tert-Butyl Group (-C(CH₃)₃): A bulky, weakly activating, ortho, para-directing group. Its primary influence is steric, hindering substitution at the positions adjacent to it.

The potent activating nature of the amino group often leads to the rapid formation of di- and even tri-brominated products, making the selective synthesis of a mono-brominated derivative a significant hurdle.[2][3] This guide provides strategies to modulate this reactivity and steer the reaction towards the desired outcome.

Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of 4-tert-butylaniline.

Problem 1: My reaction is yielding a mixture of di- and tri-brominated products. How can I improve selectivity for mono-bromination?

Cause: The high reactivity of the aniline ring, due to the strong electron-donating amino group, is the primary cause of over-bromination. Direct bromination with reagents like bromine water often leads to the formation of 2,4,6-tribromoaniline as a precipitate.[2]

Solution: Amine Protection via Acetylation

The most effective strategy to control the reactivity of the aniline is to temporarily protect the amino group by converting it into an acetamide.[4][5] The acetyl group is electron-withdrawing, which moderates the activating effect of the nitrogen lone pair, thus "taming" the ring's reactivity and allowing for selective mono-bromination.[5]

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection start 4-tert-butylaniline prot N-Acetylation (Acetic Anhydride) start->prot Protect -NH2 group prot_prod N-(4-tert-butylphenyl)acetamide prot->prot_prod brom Bromination (e.g., NBS in Acetic Acid) prot_prod->brom Selective mono-bromination brom_prod N-(2-bromo-4-tert-butylphenyl)acetamide brom->brom_prod deprot Hydrolysis (Acid or Base) brom_prod->deprot Remove acetyl group final_prod 2-bromo-4-tert-butylaniline deprot->final_prod

Caption: Workflow for selective mono-bromination via protection.

Problem 2: Even after acetylation, I'm still getting significant amounts of the di-brominated product. What can I adjust?

Cause: While acetylation reduces the ring's reactivity, harsh reaction conditions can still lead to over-bromination. Key factors to consider are the choice of brominating agent, solvent, and temperature.

Solutions:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it is a solid, easier to handle, and can provide higher selectivity.[6] Using milder brominating agents is crucial in preventing polybromination.[6]

  • Solvent: The polarity of the solvent can influence regioselectivity.[6] Less polar solvents are often preferred. Acetic acid is a common choice for the bromination of acetanilides.

  • Temperature Control: Perform the addition of the brominating agent at a reduced temperature, typically between 0°C and 5°C.[6] Maintaining a low temperature during the addition minimizes the reaction rate and enhances selectivity.

  • Stoichiometry and Addition Rate: Use a precise 1.0 equivalent or a slight sub-stoichiometric amount of the brominating agent.[6] Add the brominating agent dropwise or in small portions over an extended period to prevent localized high concentrations of bromine.[6]

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.[6]
Solvent Glacial Acetic AcidCommon solvent for acetanilide bromination.
Temperature 0-5 °C (during addition)Controls reaction rate, improves selectivity.[6]
Stoichiometry 0.98-1.0 eq. of NBSPrevents excess brominating agent.[6]
Addition Time > 30 minutesAvoids localized high concentrations of bromine.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the ortho-position to the amino group the major product in the mono-bromination of 4-tert-butylaniline (after protection/deprotection)?

A1: In 4-tert-butylaniline, the para-position is blocked by the tert-butyl group. The amino group is a strong ortho, para-director.[1] Therefore, electrophilic substitution will occur at the positions ortho to the amino group (positions 2 and 6). Due to the steric bulk of the tert-butyl group, the two ortho positions are electronically and sterically similar, leading to the formation of this compound.[7]

Q2: Can I achieve selective mono-bromination without protecting the amino group?

A2: While challenging, it is possible under carefully controlled conditions. Using milder brominating agents like N-bromosuccinimide in a non-polar solvent at low temperatures can favor mono-bromination.[8] However, achieving high selectivity without a protecting group is often difficult, and yields of the desired product may be lower.

Q3: What are some alternative brominating agents I can consider?

A3: Besides Br₂ and NBS, other reagents can be used, each with its own advantages:

  • Pyridinium tribromide (PyHBr₃): A solid, less hazardous alternative to liquid bromine.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another solid brominating agent that can offer good selectivity.

  • Oxidative Bromination: Systems like ammonium bromide with an oxidant (e.g., Oxone) can be a greener alternative.[9]

Q4: How do I remove the acetyl protecting group after bromination?

A4: The acetyl group can be removed by hydrolysis under either acidic or basic conditions.

  • Acidic Hydrolysis: Refluxing with aqueous HCl or H₂SO₄ is a common method.[10]

  • Basic Hydrolysis: Refluxing with aqueous NaOH or KOH will also cleave the amide bond.[10] The choice between acidic and basic conditions will depend on the stability of the rest of your molecule.

Detailed Experimental Protocols

Protocol 1: N-Acetylation of 4-tert-butylaniline

This protocol describes the protection of the amino group as an acetamide.

Materials:

  • 4-tert-butylaniline

  • Acetic anhydride

  • A suitable solvent (e.g., water, THF, or solvent-free)[11]

  • Round-bottomed flask

  • Stir bar

Procedure:

  • In a round-bottomed flask, dissolve 4-tert-butylaniline (1.0 mmol) in the chosen solvent (if any).

  • Add acetic anhydride (1.05-1.2 mmol) to the mixture.[11]

  • Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).[11]

  • Upon completion, the product, N-(4-tert-butylphenyl)acetamide, may precipitate. If so, it can be collected by filtration.

  • If the product does not precipitate, the reaction mixture can be worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the product.

Protocol 2: Selective Mono-bromination of N-(4-tert-butylphenyl)acetamide

This protocol details the bromination of the protected aniline.

Materials:

  • N-(4-tert-butylphenyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Glacial acetic acid

  • Round-bottomed flask

  • Stir bar

  • Ice bath

Procedure:

  • Dissolve N-(4-tert-butylphenyl)acetamide (1.0 mmol) in glacial acetic acid in a round-bottomed flask.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate container, dissolve NBS (1.0 mmol) in a small amount of glacial acetic acid.

  • Add the NBS solution dropwise to the cooled solution of the acetamide over at least 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice water.

  • The solid product, N-(2-bromo-4-tert-butylphenyl)acetamide, will precipitate. Collect the solid by filtration, wash with water, and dry.

Protocol 3: Deprotection of N-(2-bromo-4-tert-butylphenyl)acetamide

This protocol describes the removal of the acetyl protecting group.

Materials:

  • N-(2-bromo-4-tert-butylphenyl)acetamide

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)

  • Ethanol (optional, as a co-solvent)

  • Round-bottomed flask with reflux condenser

  • Stir bar

Procedure (Acidic Hydrolysis):

  • To a round-bottomed flask, add N-(2-bromo-4-tert-butylphenyl)acetamide (1.0 mmol), ethanol (as a co-solvent if needed), and a solution of concentrated HCl (e.g., 6N HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acid with a base (e.g., NaOH solution) until the solution is basic.

  • The product, this compound, will precipitate. Collect the solid by filtration, wash with water, and dry. Alternatively, extract the product with an organic solvent, then wash, dry, and concentrate.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Bromo-4-tert-butylaniline (CAS No. 103273-01-4).[1] As a key building block in the synthesis of pharmaceuticals and specialized materials, robust and scalable production of this compound is critical.[2][3] This document offers practical, field-proven insights to overcome common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most commonly employed and reliable method is the direct electrophilic bromination of 4-tert-butylaniline using N-Bromosuccinimide (NBS).[4][5] This approach is favored over using elemental bromine (Br₂) for several reasons:

  • Safety and Handling: NBS is a solid, making it significantly easier and safer to handle than liquid bromine, which is highly corrosive, volatile, and toxic.[6][7][8]

  • Selectivity: NBS often provides better regioselectivity and helps to minimize over-bromination, a common side reaction with highly activated aromatic rings like anilines.[6][9]

  • Reaction Conditions: Reactions with NBS can typically be run under milder conditions.[6] For this specific synthesis, the reaction proceeds efficiently at temperatures from 0 °C to room temperature in solvents like acetonitrile or dimethylformamide (DMF).[4]

Q2: Why does the bromination occur at the 2-position (ortho to the amino group)?

The regioselectivity of this reaction is governed by the powerful directing effects of the substituents on the aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.[3][6]

  • Amino Group (-NH₂): The amino group is a potent activating group and an ortho, para-director.[10] It donates electron density into the benzene ring through resonance, making the ortho and para positions electronically rich and thus highly susceptible to electrophilic attack.

  • tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is a weak activating group and is also an ortho, para-director. However, its primary influence in this synthesis is steric hindrance.

Since the para position is already occupied by the bulky tert-butyl group, the incoming electrophile (a bromonium ion or its equivalent) is sterically directed to attack one of the available ortho positions, resulting in the desired 2-bromo product.

Q3: Is it necessary to protect the amino group before bromination?

For the synthesis of this compound, protecting the amino group is generally not necessary when using a mild brominating agent like NBS under controlled conditions.[4] The steric bulk of the para-tert-butyl group helps prevent di-substitution at the 6-position.

However, in many other cases of aniline bromination, protection is a crucial strategy.[9] The high reactivity of the amino group can lead to multiple substitutions, yielding di- or tri-brominated products. The most common protection strategy is acetylation (reaction with acetic anhydride) to form an acetanilide.[10] The acetyl group moderates the activating effect of the nitrogen lone pair by pulling electron density away through resonance, thus "taming" the reaction and allowing for selective mono-bromination.[11][12]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis.

Problem 1: My reaction is producing a significant amount of a di-brominated byproduct.

Potential Cause: Over-bromination is occurring, likely leading to the formation of 2,6-dibromo-4-tert-butylaniline. This happens when the reaction conditions are too harsh or the stoichiometry is incorrect for the highly activated starting material.[9][13]

Solutions:

  • Control Reagent Addition: Add the N-Bromosuccinimide (NBS) solution slowly and portion-wise to the solution of 4-tert-butylaniline, which should be cooled in an ice bath (0 °C).[4] This maintains a low concentration of the electrophile and helps control the reaction rate.

  • Verify Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of NBS relative to the 4-tert-butylaniline. An excess of the brominating agent will directly lead to polybromination.

  • Monitor the Reaction: Track the reaction's progress using Thin-Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly to prevent further bromination of the product.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are effective.[4] Ensure the solvent is anhydrous, as water can affect reactivity.

Problem 2: The reaction mixture has turned dark brown or black, and a tar-like substance has formed.

Potential Cause: Anilines and their derivatives are susceptible to air oxidation, which can produce colored, polymeric impurities.[9] This is often exacerbated by impure starting materials or excessive heat.

Solutions:

  • Purify the Starting Material: Ensure the 4-tert-butylaniline is pure before use. If it is discolored (yellow or brown), consider distillation under reduced pressure to obtain a colorless liquid.

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.[9][14] This minimizes contact with atmospheric oxygen, preventing oxidation of the electron-rich aniline.

  • Maintain Low Temperature: Keep the reaction temperature at 0 °C during the NBS addition and allow it to warm to room temperature slowly.[4] Avoid any unnecessary heating.

  • Protect from Light: Some syntheses involving anilines recommend protection from light to prevent photochemical decomposition.[4]

Problem 3: The final product is a dark oil that is difficult to purify.

Potential Cause: This is often a result of the oxidation issues mentioned in Problem 2. Even after workup, residual impurities can make purification, especially crystallization, challenging. The product itself, this compound, is often described as a yellow or colorless liquid/oil.[4]

Solutions:

  • Aqueous Wash: During the workup, wash the organic layer with a mild reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, to remove residual bromine or other oxidative species. A subsequent wash with a base like 2N NaOH can help remove acidic impurities.[4]

  • Column Chromatography: This is the most effective method for purifying the product.[4] A well-chosen solvent system can separate the desired product from both non-polar impurities and more polar, colored baseline materials. An eluent system of petroleum ether/ethyl acetate (e.g., 20:1 v/v) has been reported to be effective.[4]

  • Vacuum Distillation: For persistent color or impurities on a larger scale, vacuum distillation can be an effective purification method for liquid bromoanilines, provided the compound is thermally stable at the required temperature and pressure.[15]

Table 1: Quick-Reference Troubleshooting Summary
IssuePotential Cause(s)Recommended Solution(s)
Di-bromination Excess NBS, high temperature, prolonged reaction time.Add NBS slowly at 0 °C; use 1:1 stoichiometry; monitor via TLC.
Dark/Tarry Mixture Oxidation of aniline starting material or product.Purify starting material; use an inert atmosphere; maintain low temperature.
Low Yield Incomplete reaction; loss during workup/extraction.Monitor reaction to completion; optimize extraction pH and solvent.
Purification Difficulty Persistent colored impurities; similar polarity to byproducts.Use aqueous washes (e.g., NaOH, NaHSO₃); optimize column chromatography.

Experimental Protocols & Workflows

Synthesis & Purification Workflow

The overall process involves the reaction setup, aqueous workup to isolate the crude product, and final purification by column chromatography.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification & Analysis start Dissolve 4-tert-butylaniline in Acetonitrile cool Cool to 0 °C (Ice Bath) start->cool add_nbs Slowly Add NBS (1.0 eq) cool->add_nbs react Stir at 0 °C -> RT (Monitor by TLC) add_nbs->react quench Pour into Water react->quench extract Extract with CH₂Cl₂ or EtOAc quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄ or MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography collect Collect Pure Fractions chromatography->collect final_concentrate Concentrate Fractions in vacuo collect->final_concentrate product Pure this compound final_concentrate->product

Caption: Workflow for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound (50 g Scale)

This protocol is adapted from established laboratory procedures.[4]

Table 2: Reagent and Solvent Quantities

Compound Molar Mass ( g/mol ) Equivalents Amount Used
4-tert-Butylaniline 149.23 1.0 50.0 g (335.1 mmol)
N-Bromosuccinimide (NBS) 177.98 1.0 59.6 g (335.1 mmol)
Acetonitrile (MeCN) - - ~1.1 L
Dichloromethane (DCM) - - ~1.5 L (for extraction/wash)
Water - - ~800 mL

| 2N Sodium Hydroxide | - | - | ~400 mL |

Procedure:

  • To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-tert-butylaniline (50.0 g, 335.1 mmol).

  • Add acetonitrile (1.1 L) and stir until the aniline is fully dissolved.

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Once the temperature is stable at 0 °C, begin adding N-bromosuccinimide (59.6 g, 335.1 mmol) in small portions over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., 5:1 Petroleum Ether:Ethyl Acetate) until the starting aniline spot is no longer visible.

  • Upon completion, add water (800 mL) to the reaction flask.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 500 mL).

  • Combine the organic layers and wash with 2N NaOH solution (400 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a dark oil.[4]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in petroleum ether and pack it into an appropriately sized chromatography column.

  • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the chromatography eluent.

  • Adsorb the crude mixture onto a small amount of silica gel, concentrate it to a dry powder, and carefully load it onto the top of the packed column.

  • Elute the column with a solvent system of petroleum ether/ethyl acetate (starting at 40:1 and gradually increasing polarity if needed, a 20:1 mixture is a good starting point).[4]

  • Collect fractions and analyze them by TLC to identify those containing the pure product (reported Rf = 0.69 in 5:1 PE:EtOAc).[4]

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a colorless to yellow oil.[4] An expected yield is in the range of 85-90%.[4]

Safety & Handling Center

Working with the reagents in this synthesis requires strict adherence to safety protocols.

  • 4-tert-Butylaniline: Toxic. Handle in a chemical fume hood. Avoid skin contact and inhalation. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. It is moisture-sensitive and should be handled in a dry environment.

  • Bromine (Alternative Reagent): EXTREME HAZARD. Liquid bromine is highly toxic, corrosive, and a strong oxidizing agent that can cause severe burns on contact and is fatal if inhaled. It must be handled only in a certified chemical fume hood with specialized PPE, including heavy-duty gloves (e.g., fluorinated rubber) and a face shield.[7] Always have a sodium thiosulfate solution available for quenching spills.[8][16] In case of exposure, immediately remove contaminated clothing, wash the affected area with copious amounts of water for at least 15 minutes, and seek immediate medical attention.[17]

  • Solvents (Acetonitrile, Dichloromethane): These are volatile and have associated toxicities. Always handle them in a well-ventilated fume hood.

Emergency Exposure Procedures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

References

troubleshooting failed Suzuki coupling with 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Suzuki Coupling Technical Support Center: 2-Bromo-4-tert-butylaniline

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with this compound, a sterically hindered and electron-rich substrate.

The unique electronic and steric properties of this aniline derivative can lead to common reaction failures such as low conversion, catalyst deactivation, and significant side product formation. This resource provides in-depth, cause-and-effect troubleshooting advice to overcome these obstacles.

Troubleshooting Guide: Symptom-Based Problem Solving

This section is organized by the most common experimental outcomes. Identify your primary issue and explore the potential causes and solutions.

Symptom 1: No Reaction or Very Low Conversion (<10%)

This is the most frequent issue and often points to a fundamental problem with the catalytic cycle, typically the initial oxidative addition step or catalyst stability.

Question: I've set up my reaction with Pd(PPh₃)₄, K₂CO₃, and toluene/water, but I'm seeing only starting material after several hours. What's going wrong?

Answer: This is a classic outcome when using substrates like this compound. The issue likely stems from a combination of two factors: catalyst inhibition and a slow oxidative addition step.

  • Catalyst Inhibition/Poisoning: The primary amine of your aniline substrate is a Lewis base. The nitrogen's lone pair can coordinate strongly to the palladium(0) center, effectively "poisoning" it and preventing it from entering the catalytic cycle.[1][2][3] This is a common problem with unprotected anilines.[4]

  • Slow Oxidative Addition: The C-Br bond on your substrate is electron-rich due to the donating effects of both the amine and the tert-butyl group. This increased electron density makes the bond less electrophilic and therefore less susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-determining step.[5] Standard ligands like triphenylphosphine (PPh₃) are often not active enough to promote this difficult step.[6]

  • Switch to a More Advanced Catalyst System: Your first and most critical change should be to the ligand. Standard PPh₃ is insufficient here. You need a bulky, electron-rich phosphine ligand that can promote the challenging oxidative addition and subsequent reductive elimination steps.[6][7]

    • Primary Recommendation: Use a Buchwald-type biarylphosphine ligand. XPhos and SPhos are excellent starting points as they are designed for sterically hindered and electron-rich substrates.[8][9][10] They stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition.[6][10]

    • Alternative: N-Heterocyclic Carbenes (NHCs) are also highly effective and offer great stability.[6][11] Consider a pre-catalyst like PEPPSI-iPr.[12][13]

  • Select a Stronger, Non-Nucleophilic Base: The base is crucial for activating the boronic acid in the transmetalation step.[14][15] For challenging couplings, a stronger base is often required.

    • Recommendation: Switch from K₂CO₃ to K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate).[5][6] These are highly effective and commonly used for difficult couplings.

  • Optimize the Solvent System: Aprotic polar or ethereal solvents are standard.

    • Recommendation: Use dioxane or 2-MeTHF with a small amount of water (e.g., 10:1 ratio).[6][16] Toluene is also a common choice.[6] The water helps to dissolve the inorganic base and facilitate the transmetalation step.[12]

Symptom 2: Stalled Reaction (15-50% Conversion) & Catalyst Decomposition (Black Precipitate)

If the reaction starts but then dies, it points towards catalyst deactivation during the reaction.

Question: My reaction worked for a while but then stopped, and I see a black precipitate (palladium black). Why did my catalyst die?

Answer: The formation of palladium black indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This happens when the ligand is unable to sufficiently stabilize the catalytic species throughout the reaction, a common issue with demanding substrates.

  • Ligand Instability or Insufficient Steric Bulk: The ligand's job is to create a stable, soluble palladium complex. If the ligand is not bulky enough, it can lead to the formation of unstable, under-coordinated palladium species that readily decompose.

    • Solution: This reinforces the need for bulky biarylphosphine ligands like XPhos , SPhos , or RuPhos .[6][8] Their steric hindrance prevents the palladium centers from aggregating.[10]

  • Incomplete Exclusion of Oxygen: While your initial degassing might be thorough, trace oxygen can slowly enter the system, oxidizing the Pd(0) catalyst to inactive Pd(II) species or promoting side reactions like boronic acid homocoupling, which can disrupt the catalytic cycle.[12]

    • Solution: Ensure a truly inert atmosphere. Use a glovebox for setup if possible. If not, use robust Schlenk line techniques with at least three vacuum/backfill cycles. Maintain a positive pressure of argon or nitrogen throughout the reaction.

  • High Reaction Temperature: While heat can overcome activation barriers, excessively high temperatures can accelerate catalyst decomposition pathways.

    • Solution: Once you switch to a more active catalyst system (e.g., Pd/XPhos), you may be able to run the reaction at a lower temperature (e.g., 80-100 °C) while still achieving good conversion.[6]

Symptom 3: Significant Side Product Formation

Even with product formation, side reactions can drastically lower your yield and complicate purification. The two most common culprits are debromination of the starting material and homocoupling of the boronic acid.

Question: I'm getting my desired product, but I also see a lot of 4-tert-butylaniline (debromination) and a biaryl product derived from my boronic acid (homocoupling). How can I suppress these side reactions?

Answer: These two side reactions have distinct causes and require different troubleshooting approaches.

The replacement of the bromine atom with a hydrogen atom is a known side reaction in Suzuki couplings.[12][17]

  • Mechanism: This can occur if a palladium-hydride species is generated in the catalytic cycle. This species can then undergo reductive elimination with the aryl group to give the debrominated product.[12] Sources of the hydride can include solvents (like alcohols) or the amine base itself.

  • Solutions:

    • Protect the Aniline: The unprotected NH₂ group can be a source of protons. Protecting it as an amide or carbamate can sometimes reduce debromination, though this adds extra synthetic steps.[4][17] However, modern catalysts are often robust enough to handle free anilines.[4][16]

    • Use a Non-Aqueous Base: Strong bases like hydroxides can promote side reactions. Using a base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) under anhydrous conditions can minimize this pathway.

    • Re-evaluate Solvent Choice: Avoid alcohol-based solvents if debromination is a major issue. Stick to ethereal solvents like dioxane or toluene.[12]

The formation of a biaryl from two molecules of your boronic acid is a very common side reaction.[18][19][20]

  • Mechanism: This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalations with the boronic acid, followed by reductive elimination to give the homocoupled product and regenerate Pd(0).[12][18]

  • Solutions:

    • Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture is thoroughly deoxygenated before heating. Freeze-pump-thaw cycles are more effective than simple bubbling.[13]

    • Use a Pd(0) Pre-catalyst: Starting with a Pd(II) source (like Pd(OAc)₂ or PdCl₂(dppf)) requires an in-situ reduction to the active Pd(0) state. This reduction can sometimes consume the boronic acid, leading to homocoupling.[18] Using a dedicated Pd(0) source like Pd₂(dba)₃ can mitigate this.

    • Use Boronic Esters: Pinacol (Bpin) esters are generally more stable and less prone to homocoupling and protodeboronation than their corresponding boronic acids.[21]

Frequently Asked Questions (FAQs)

Q1: Which specific catalyst/ligand combination do you recommend as a starting point for this compound?

A1: For a robust starting point, we recommend a pre-formed palladium pre-catalyst that incorporates a bulky, electron-rich biarylphosphine ligand.

ComponentRecommendationRationale
Pd Pre-catalyst XPhos Pd G3This is a highly active, air- and moisture-stable pre-catalyst. It ensures a reliable 1:1 Pd:Ligand ratio and rapidly generates the active monoligated Pd(0) species upon activation by the base.[16]
Base K₃PO₄ (fine powder)A strong, reliable base for hindered couplings that generally gives reproducible results.[5][6]
Solvent 2-MeTHF / H₂O (10:1)2-MeTHF is an excellent, often superior alternative to dioxane or THF.[16]
Temperature 80-100 °CThis temperature range is usually sufficient with a highly active catalyst, minimizing thermal decomposition.

Q2: My boronic acid is not very stable. How can I prevent it from degrading before it couples?

A2: Boronic acid instability, particularly protodeboronation (replacement of -B(OH)₂ with -H), is a common failure mode.[5]

  • Use a Boronic Ester: Switch from the boronic acid to its corresponding pinacol ester (Bpin). Bpin esters are significantly more stable to chromatography and less prone to protodeboronation under reaction conditions.[21]

  • Use Anhydrous Conditions: While a small amount of water is beneficial, excess water can promote protodeboronation, especially with strong bases.[5] If using a Bpin ester, you can often run the reaction under completely anhydrous conditions with a base like K₃PO₄.

  • Use MIDA Boronates: For particularly unstable coupling partners, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and act as a "slow-release" form of the boronic acid under basic aqueous conditions.[21]

Q3: Can I use microwave irradiation to speed up my reaction?

A3: Yes, microwave irradiation can be a very powerful tool, especially for sterically hindered substrates that require higher temperatures to overcome activation barriers.[6] It allows for rapid and uniform heating, often reducing reaction times from hours to minutes. However, be aware that it can also accelerate catalyst decomposition, so it is best used with highly stable catalyst systems (e.g., those with Buchwald or NHC ligands).

Visualizing the Process

The Suzuki Catalytic Cycle & Common Failure Points

The diagram below illustrates the key steps of the Suzuki-Miyaura reaction and highlights where substrates like this compound can cause problems.

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-X (this compound) CatalystPoisoning Catalyst Poisoning (Aniline Coordination) Pd0->CatalystPoisoning Inhibition PdBlack Pd(0) Black (Decomposition) Pd0->PdBlack Decomposition PdII_Ar L-Pd(II)-Ar(X) OA->PdII_Ar Slow Step! (Electron-rich Ar-X) Trans Transmetalation PdII_Ar->Trans + Base, R'-B(OR)2 PdII_Ar_R L-Pd(II)-Ar(R') Trans->PdII_Ar_R RE Reductive Elimination PdII_Ar_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R' (Desired Product) RE->Product

Caption: Suzuki catalytic cycle showing key failure points for electron-rich anilines.

Troubleshooting Workflow

Use this flowchart to guide your decision-making process when a reaction fails.

Troubleshooting_Workflow Start Reaction Failed CheckConversion What is the conversion? Start->CheckConversion NoRxn No or <10% Conversion CheckConversion->NoRxn Low StalledRxn Stalled Reaction (15-50% Conversion) CheckConversion->StalledRxn Partial SideProducts Good Conversion, but Major Side Products CheckConversion->SideProducts High Action_Catalyst 1. Change Ligand to XPhos/SPhos 2. Change Base to K3PO4 3. Check Reagent Quality NoRxn->Action_Catalyst Action_Stability 1. Confirm Inert Atmosphere 2. Use Stable Pre-catalyst (G3) 3. Lower Temperature StalledRxn->Action_Stability CheckSideProduct Which Side Product? SideProducts->CheckSideProduct Debromination Debromination CheckSideProduct->Debromination Homocoupling Homocoupling CheckSideProduct->Homocoupling Action_Debromination 1. Ensure Anhydrous Conditions 2. Avoid Alcohol Solvents Debromination->Action_Debromination Action_Homocoupling 1. Rigorous Degassing (F-P-T) 2. Use Boronic Ester (Bpin) 3. Use Pd(0) Pre-catalyst Homocoupling->Action_Homocoupling

References

Technical Support Center: Buchwald-Hartwig Amination of Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in the Buchwald-Hartwig amination of sterically hindered anilines. As a Senior Application Scientist, I understand that coupling bulky or ortho-substituted anilines can be a significant challenge, often leading to low yields or complete reaction failure. This guide is designed to provide you with expert insights, actionable troubleshooting protocols, and a deeper understanding of the catalytic system to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers encounter when approaching these challenging coupling reactions.

Q1: Why are sterically hindered anilines so difficult to couple?

Steric hindrance from bulky groups (like tert-butyl or adamantyl) or substituents ortho to the amino group creates several kinetic barriers within the catalytic cycle.[1] The primary challenges are:

  • Slow Amine Coordination: The bulky nature of the aniline makes it difficult for the nitrogen to coordinate to the palladium center after oxidative addition.[1]

  • Difficult Deprotonation: The approach of the base to deprotonate the newly coordinated amine can be sterically impeded.[1]

  • Slow Reductive Elimination: The final, product-forming step, where the C-N bond is formed, is often the rate-limiting step. Steric congestion around the palladium center can significantly slow down this crucial step, allowing side reactions like catalyst deactivation or hydrodehalogenation to become more prominent.[2]

Q2: What is the general strategy for selecting a catalyst system for a hindered aniline?

Success hinges on choosing a catalyst system that accelerates the desired C-N bond formation to outcompete off-cycle reactions. The core principle is to use a palladium catalyst paired with a bulky, electron-rich phosphine ligand .[2][3]

  • The Ligand's Role: Bulky ligands favor the formation of a highly active, monoligated L-Pd(0) species. This steric pressure accelerates both the oxidative addition of the aryl halide and, most critically, the rate of reductive elimination.[2]

  • The Precatalyst's Role: Using a well-defined palladium precatalyst is strongly recommended over generating the catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃). Precatalysts provide more reliable and reproducible generation of the active Pd(0) species, leading to more consistent results.[4]

  • The Base's Role: A strong, non-nucleophilic base is required to deprotonate the palladium-amine complex. The choice of base is critical and is heavily influenced by the functional groups on your substrates and the solvent used.[5][6]

Q3: Which classes of ligands are most effective for hindered anilines?

Decades of development have led to specialized ligands designed for challenging couplings. For hindered anilines, two main classes stand out:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): This is the most successful and widely used class. Their bulk and electron-donating properties are finely tunable. Ligands like XPhos , RuPhos , and the extremely bulky BrettPhos are go-to choices for these transformations.[7]

  • Ferrocenyl Diphosphines (Hartwig Ligands): Sterically hindered versions of the Josiphos family of ligands have shown exceptional activity, particularly for coupling primary amines.[8][9] They create a unique steric and electronic environment around the palladium center that is highly effective.

N-Heterocyclic Carbenes (NHCs) with significant steric bulk, such as IPr*, have also emerged as powerful alternatives for these reactions.[10]

Q4: How do I choose between the different generations of Buchwald precatalysts?

The evolution of Buchwald precatalysts has focused on increasing stability, reliability, and ease of use.

  • Generation 2 (G2): Biphenyl-based precatalysts that can be activated at room temperature with weak bases. A significant improvement over G1.

  • Generation 3 (G3): These are generally the recommended starting point. They offer excellent stability, solubility, and accommodate a wide range of bulky ligands.

  • Generation 4 (G4): An advancement on G3, G4 precatalysts were designed to avoid the formation of potentially problematic carbazole byproducts during catalyst activation, which can be beneficial in pharmaceutical applications.

For most applications involving hindered substrates, starting with a G3 or G4 precatalyst paired with a suitable biarylphosphine ligand is the most robust strategy.

Troubleshooting Guide: From Failed Reactions to High Yields

This guide provides a logical workflow for diagnosing and solving common issues encountered during the amination of hindered anilines.

Problem: Low or No Conversion

This is the most common issue and can stem from several factors within the catalytic system.

G start Low / No Conversion ligand 1. Evaluate Ligand: Is it bulky enough? start->ligand precatalyst 2. Evaluate Precatalyst: Using a stable precatalyst? ligand->precatalyst If ligand is appropriate... success Reaction Optimized ligand->success Switch to bulkier ligand (e.g., BrettPhos, tBuXPhos). base 3. Evaluate Base/Solvent: Is the combination appropriate? precatalyst->base If using G3/G4... precatalyst->success Switch from Pd(OAc)₂ to a G3/G4 Precatalyst. conditions 4. Evaluate Conditions: Temperature/Concentration base->conditions If combination is standard... base->success Screen alternative bases (e.g., LHMDS, K₃PO₄). Check solubility. conditions->success Increase temperature. Increase concentration.

Caption: A decision-making workflow for troubleshooting low conversion.

  • Cause 1: Inappropriate Ligand Selection

    • Explanation: The single most critical factor for coupling hindered substrates is the ligand's steric bulk. If the ligand is not sufficiently large, reductive elimination will be too slow.

    • Solution: If you started with a less bulky ligand (e.g., P(t-Bu)₃), screen a panel of more sterically demanding dialkylbiaryl phosphine ligands.

    Table 1: Recommended Ligand Selection Guide for Hindered Anilines

    Ligand Name Structure Type Key Features Typical Use Cases
    XPhos Dialkylbiaryl phosphine Very bulky and electron-rich. A general, highly active ligand.[7] A robust first choice for a wide range of aryl halides and hindered anilines.[7]
    RuPhos Dialkylbiaryl phosphine Features a cyclohexyl group, providing high activity. Excellent for coupling a variety of primary and secondary amines, including anilines.[7]
    BrettPhos Dialkylbiaryl phosphine Extremely bulky ligand designed for the most challenging couplings.[7] The go-to ligand when others fail, especially for primary amines and substrates prone to side reactions.[7]

    | Josiphos (CyPF-tBu) | Ferrocenyl Diphosphine | Rigid ferrocene backbone with bulky phosphine groups. | Highly effective for monoarylation of primary amines and ammonia equivalents.[8][11] |

  • Cause 2: Inefficient Catalyst Activation or Deactivation

    • Explanation: Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ can be unreliable and lead to the formation of inactive palladium species.[4] Even with a good ligand, the catalyst can deactivate over the course of the reaction if it is not stable enough.[12]

    • Solution: Switch to a well-defined, air- and moisture-stable precatalyst. A G3 or G4 Buchwald precatalyst is highly recommended. These complexes rapidly and cleanly generate the active L-Pd(0) species upon addition of a base, ensuring a higher concentration of active catalyst throughout the reaction.

  • Cause 3: Incorrect Base or Solvent Combination

    • Explanation: The base's role is to deprotonate the [L-Pd(Ar)(Amine)]⁺ complex to form the neutral amido complex, which precedes reductive elimination. This step is highly dependent on both the base strength and the solvent environment. In nonpolar solvents like toluene, a strong, anionic base (e.g., NaOtBu) is needed.[6][13] Using a weaker base may not be sufficient to drive the reaction. Conversely, some functional groups are incompatible with strong alkoxide bases.[14]

    • Solution:

      • For base-stable substrates: Sodium tert-butoxide (NaOtBu) in an apolar solvent like toluene or dioxane is the most common and often most effective starting point.

      • For base-sensitive substrates: Switch to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[15] Note that these often require higher reaction temperatures or longer reaction times to achieve full conversion.[14]

      • Consider solubility: Ensure your base is not forming an impenetrable layer at the bottom of the flask. Vigorous stirring is crucial. For large-scale reactions, grinding the base or adding an agent like Celite can help.[15]

Problem: Significant Side Product Formation (e.g., Hydrodehalogenation)
  • Explanation: Hydrodehalogenation (replacement of the halide with hydrogen) and other side reactions occur when the rate of reductive elimination is slow compared to competing pathways. For hindered substrates, this is a common problem.

  • Solution: The strategy is the same as for improving low conversion: accelerate the reductive elimination step.

    • Increase Ligand Bulk: Switch to a bulkier ligand like BrettPhos. The increased steric pressure around the metal center will preferentially accelerate the C-N bond-forming reductive elimination over competing pathways.[2]

    • Use a More Electron-Rich Ligand: More electron-donating ligands can also increase the rate of reductive elimination. The dialkylbiaryl phosphine ligands are all designed with this principle in mind.

Experimental Protocols
Protocol 1: General Screening Protocol for a New Hindered Aniline Coupling

This protocol is designed to efficiently screen key parameters to find a suitable starting point.

  • Setup: In a glovebox, arrange an array of reaction vials with stir bars.

  • Stock Solutions: Prepare stock solutions of your aryl halide, hindered aniline, and an internal standard (e.g., dodecane) in the chosen solvent (e.g., toluene).

  • Reagent Dispensing:

    • To each vial, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the solid base (e.g., NaOtBu, 1.2 equivalents).

    • Dispense the stock solution containing the aryl halide (1.0 equiv), aniline (1.1 equiv), and internal standard into each vial.

    • Seal the vials tightly.

  • Reaction: Remove the vials from the glovebox and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each vial, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by GC or LC-MS to determine conversion and identify promising conditions.

Protocol 2: Recommended Starting Point for a Challenging Coupling

For a particularly hindered aniline with an aryl chloride (a less reactive electrophile).

  • Catalyst System: BrettPhos Pd G3 (2 mol %)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Solvent: Toluene or 1,4-Dioxane (0.1 M concentration)

  • Temperature: 100-110 °C

  • Procedure:

    • To an oven-dried Schlenk flask under argon, add the aryl chloride (1.0 mmol), BrettPhos Pd G3 (0.02 mmol), and NaOtBu (1.5 mmol).

    • Add the hindered aniline (1.2 mmol).

    • Add anhydrous, degassed toluene (10 mL).

    • Heat the mixture with vigorous stirring at 110 °C for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool to room temperature, quench with water, and proceed with standard aqueous workup and purification.

Catalytic Cycle and Key Ligand Effects

Understanding the mechanism highlights the importance of ligand choice.

G cluster_0 Key Step for Hindered Substrates pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Ar-X amine_complex Amine Coordination Complex ox_add->amine_complex + R-NH₂ amido_complex Amido Complex amine_complex->amido_complex + Base - [Base-H]X amido_complex->pd0 Reductive Elimination + Ar-NHR note1 Bulky, electron-rich ligands (L) accelerate this rate-limiting step, preventing side reactions. amido_complex->note1 center

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Bromo-4-tert-butylaniline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of intermediates is paramount. 2-Bromo-4-tert-butylaniline, a key building block in the synthesis of various pharmaceuticals and fine chemicals, presents a case study in the power and complementarity of modern analytical techniques.[1][2] This guide provides an in-depth analysis of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, alongside a comparative evaluation with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. Our focus is not merely on the data but on the strategic application of these techniques to ensure analytical certainty.

The Central Role of NMR in Structural Verification

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry.[3][4][5][6] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule like this compound, with its distinct aromatic and aliphatic regions, both ¹H and ¹³C NMR are indispensable.

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound offers a clear and interpretable fingerprint of its proton environments. The strategic placement of the bromo, tert-butyl, and amino groups on the aniline ring leads to a well-resolved spectrum.

Experimental Data for ¹H NMR of this compound (300 MHz, CDCl₃): [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.43t1.21HH-3
7.14m-1HH-5
6.72d8.11HH-6
3.96br-2H-NH₂
1.30s-9H-C(CH₃)₃

Interpretation and Causality:

  • The Aromatic Region (6.5-7.5 ppm): The downfield appearance of these signals is characteristic of protons attached to an aromatic ring. The electron-withdrawing nature of the bromine atom and the electron-donating effect of the amino group influence the precise chemical shifts. The observed splitting patterns are a direct consequence of spin-spin coupling between adjacent protons, providing invaluable connectivity information.

  • The Amino Protons (~3.96 ppm): The broad singlet for the -NH₂ protons is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its integration value of 2H confirms the presence of the primary amine.

  • The tert-Butyl Protons (1.30 ppm): The prominent singlet integrating to 9H is the unmistakable signature of the tert-butyl group.[7] The magnetic equivalence of the nine protons results in a single, sharp signal, providing a clear marker for this substituent.

Diagram: Molecular Structure of this compound with Proton Assignments

Caption: Structure of this compound with key protons labeled.

¹³C NMR Analysis: The Carbon Skeleton Unveiled

Predicted ¹³C Chemical Shifts for this compound and Experimental Data for 2-Bromo-4-methylaniline:

Carbon AtomPredicted Chemical Shift (δ) ppm for this compoundExperimental Chemical Shift (δ) ppm for 2-Bromo-4-methylaniline
C1 (-NH₂)~145143.5
C2 (-Br)~110109.8
C3~133132.5
C4 (-R)~142128.9
C5~128129.7
C6~116115.8
-C (CH₃)₃~34-
-C(CH₃ )₃~31-
-CH₃-20.1

Rationale for Predicted Shifts:

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The amino group is a strong electron-donating group, causing an upfield shift (lower ppm) at the ortho and para positions. Conversely, the bromine atom is an electron-withdrawing group, leading to a downfield shift (higher ppm) at the ipso-carbon and influencing the adjacent carbons. The bulky tert-butyl group also exerts a steric and electronic effect on the ring.

A Comparative Perspective: MS and FTIR in Concert with NMR

While NMR provides the structural blueprint, Mass Spectrometry and FTIR spectroscopy offer complementary and confirmatory data, each with its own strengths.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Clues

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound, we would expect to see a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A pair of peaks around m/z 227 and 229, corresponding to the molecular weight of the compound with the two bromine isotopes.

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃) from the tert-butyl group to give a stable tertiary carbocation.

    • Loss of the entire tert-butyl group.

    • Loss of the bromine atom.

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H bonds, as well as vibrations from the aromatic ring. A study on the similar compound 2-bromo-4-methylaniline provides a good reference for the expected vibrational modes.[9][10]

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3300N-H stretchPrimary Amine
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (tert-butyl)
~1600C=C stretchAromatic Ring
~1250C-N stretchAromatic Amine
~600C-Br stretchAryl Halide

Diagram: Analytical Workflow for Structural Elucidation

Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Primary Analysis MS Mass Spectrometry Sample->MS Confirmatory FTIR FTIR Spectroscopy Sample->FTIR Confirmatory Structure Definitive Structure NMR->Structure Detailed Connectivity MS->Structure Molecular Weight & Fragmentation FTIR->Structure Functional Groups

Caption: A typical workflow for the comprehensive structural analysis of an organic molecule.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will require a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS at 0.00 ppm.

Protocol 2: Synthesis of this compound [1]

  • Dissolve 4-tert-butylaniline in a suitable solvent such as acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of N-bromosuccinimide (NBS) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety and Handling:

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[11][12][13][14] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion: An Integrated Approach to Analytical Confidence

The comprehensive analysis of this compound demonstrates that while ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, a multi-technique approach is the gold standard for unequivocal compound identification. Mass spectrometry confirms the molecular formula, and FTIR spectroscopy provides rapid verification of key functional groups. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can achieve the highest level of confidence in their analytical results, a critical requirement in the rigorous environments of drug discovery and chemical development.

References

A Senior Application Scientist's Guide to Comparative TLC Analysis: Monitoring the Synthesis of 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of halogenated aromatic amines is a foundational process. These compounds serve as versatile intermediates for more complex molecular architectures. The regioselective bromination of 4-tert-butylaniline to yield 2-Bromo-4-tert-butylaniline is a common transformation where precise reaction monitoring is paramount to ensure optimal yield and purity. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and powerful analytical tool for this purpose.

This guide provides an in-depth, experience-driven protocol for the comparative TLC analysis of this compound and its precursor, 4-tert-butylaniline. We will move beyond a simple recitation of steps to explore the underlying chemical principles that dictate the separation, ensuring a robust and reliable analytical method.

The Principle of Separation: Polarity and Molecular Structure

The efficacy of this TLC analysis hinges on the polarity differences between the starting material and the product, which dictates their differential migration on a polar stationary phase like silica gel.

  • 4-tert-butylaniline (Starting Material): This primary aromatic amine is a moderately polar molecule. The lone pair of electrons on the nitrogen atom and the N-H bonds are capable of forming hydrogen bonds with the silanol groups (Si-OH) of the silica gel stationary phase. This strong interaction impedes its movement up the TLC plate, resulting in a lower Retention Factor (Rf) value.

  • This compound (Product): The introduction of a bromine atom ortho to the amino group significantly alters the molecule's electronic properties and steric profile. Bromine is an electron-withdrawing group, which reduces the electron density on the aniline ring and the basicity of the amino group. This diminished basicity weakens the hydrogen bonding interactions with the silica gel. Consequently, the product is less polar than the starting material and will travel further up the TLC plate, exhibiting a higher Rf value.

This predictable difference in polarity is the cornerstone of our analytical method.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system through the use of reference spots for the starting material (SM), the reaction mixture (R), and a co-spot (C). The co-spot, a mixture of the starting material and the reaction mixture, is crucial for unambiguously distinguishing between the starting material and the product, especially if they have similar Rf values.

Materials
  • Stationary Phase: Silica gel 60 F254 pre-coated TLC plates

  • Mobile Phase: 5:1 Petroleum Ether / Ethyl Acetate (v/v)

  • Samples:

    • Pure 4-tert-butylaniline (SM)

    • Reaction mixture at a given time point (R)

    • Purified this compound (Product reference, if available)

  • Apparatus:

    • Glass capillaries for spotting

    • TLC developing chamber with a lid

    • UV lamp (254 nm)

    • Staining jar containing p-Anisaldehyde solution

    • Heat gun or hot plate

Step-by-Step Methodology
  • Chamber Saturation: Pour the 5:1 petroleum ether/ethyl acetate mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber. Close the lid and allow the chamber to saturate with solvent vapors for at least 15 minutes. This ensures a uniform development of the chromatogram.

  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three distinct points on this line for spotting: 'SM' (Starting Material), 'R' (Reaction Mixture), and 'C' (Co-spot).

  • Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of the starting material and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting:

    • Using a clean capillary, draw up the starting material solution and briefly touch it to the 'SM' mark on the baseline. The spot should be small and concentrated (1-2 mm in diameter).

    • Using another clean capillary, spot the reaction mixture on the 'R' mark.

    • For the co-spot ('C'), first apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it.

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the baseline is above the solvent level. Close the lid and allow the solvent front to ascend the plate undisturbed.

  • Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely.

Visualization and Data Acquisition

1. Non-Destructive Visualization: UV Light Most aromatic compounds, including anilines, are UV-active.

  • Procedure: Place the dried TLC plate under a UV lamp set to 254 nm.

  • Expected Observation: The compounds will appear as dark spots against the fluorescent green background of the plate[1]. Circle the observed spots lightly with a pencil.

2. Destructive Visualization: p-Anisaldehyde Stain This stain is highly sensitive to nucleophilic groups like amines and can provide color differentiation.

  • Procedure: Quickly dip the TLC plate into a jar containing p-anisaldehyde staining solution. Remove the excess stain by blotting the edge with a paper towel. Gently heat the plate with a heat gun or on a hot plate until colored spots appear[2].

  • Expected Observation: Aromatic amines typically yield colored spots (often yellow, pink, or brown) against a pale background.

3. Rf Calculation The Retention Factor (Rf) is a key quantitative measure in TLC. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front[3].

  • Formula: Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

Calculate the Rf value for each spot observed.

Visualizing the Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Prepare Mobile Phase (5:1 Pet Ether/EtOAc) P2 Saturate TLC Chamber P1->P2 P3 Prepare Samples (SM, R) P4 Prepare & Mark TLC Plate P3->P4 E1 Spot Plate (SM, R, Co-spot) P4->E1 E2 Develop Plate E1->E2 E3 Dry Plate E2->E3 A1 Visualize under UV (254 nm) E3->A1 A2 Stain with p-Anisaldehyde A1->A2 A3 Calculate Rf Values A2->A3 A4 Compare Spots & Assess Reaction A3->A4

Caption: Experimental workflow for comparative TLC analysis.

Interpreting the Results: A Comparative Guide

The true power of this method lies in the direct comparison of the three lanes on a single plate. Environmental factors like temperature and chamber saturation are identical for all spots, making the comparison highly reliable.

Compound/MixtureLaneExpected Rf Value*UV (254 nm) Observationp-Anisaldehyde Stain ObservationInterpretation
4-tert-butylanilineSM~ 0.45Dark spotYellow-Brown SpotReference for the more polar starting material.
Reaction MixtureR~ 0.45 and 0.69Two distinct dark spotsTwo distinct colored spotsShows the presence of both unreacted starting material and the less polar product.
Co-spot (SM + R)C~ 0.45 and 0.69Two vertically aligned spotsTwo vertically aligned colored spotsConfirms the identity of the lower spot as the starting material. The upper spot corresponds to the product.
This compoundProduct0.69[4]Dark spotPink/Brown SpotReference for the less polar product. Its higher Rf value confirms the successful conversion.

*Rf values are illustrative and can vary slightly based on experimental conditions such as temperature, plate quality, and chamber saturation.

Analysis in Practice:

  • At the start of the reaction (t=0): The 'R' lane should show only a prominent spot corresponding to the starting material (Rf ~ 0.45).

  • As the reaction progresses: The intensity of the starting material spot in the 'R' lane will decrease, while a new, higher Rf spot (~0.69) corresponding to the product will appear and intensify.

  • Reaction completion: The 'R' lane should ideally show only the product spot, with the starting material spot having completely disappeared. The co-spot lane is essential here to confirm that the lower spot is truly absent.

By employing this systematic approach, researchers can confidently monitor the synthesis of this compound, making informed decisions about reaction times and purification strategies. This guide provides not just a method, but a framework for logical and rigorous chemical analysis.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of chemical intermediates are paramount. 2-Bromo-4-tert-butylaniline, a key building block in the synthesis of pharmaceuticals and other complex organic molecules, presents a unique analytical challenge.[1] This guide provides an in-depth analysis of its mass spectrometric behavior, offering a predictive framework for its fragmentation and a comparative perspective against other analytical techniques. By understanding the causal mechanisms behind its mass spectral features, researchers can achieve more reliable and robust analytical outcomes.

The Analytical Imperative: Why Mass Spectrometry?

In the landscape of analytical techniques, mass spectrometry (MS) stands out for its exceptional sensitivity and its ability to provide detailed structural information from minute sample quantities. For a substituted aniline like this compound, MS is not merely a tool for molecular weight confirmation; it is a method to probe the molecule's intrinsic chemical stability and predict its behavior in various chemical environments. Gas chromatography coupled with mass spectrometry (GC/MS) is a particularly powerful combination for the analysis of volatile and semi-volatile compounds like this aniline derivative.[2]

Predicting the Fragmentation Cascade: An Expert's Perspective

The molecular ion peak (M⁺) for this compound is expected to be a prominent feature in the spectrum, a common characteristic of aromatic compounds due to the stability of the aromatic system.[3] A critical diagnostic feature will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] This will result in a pair of peaks for the molecular ion (and any bromine-containing fragments), M⁺ and (M+2)⁺, of almost equal intensity. Given the molecular formula C₁₀H₁₄BrN, the monoisotopic mass is approximately 227.03 Da.[5][6] Therefore, we anticipate strong peaks at m/z 227 and 229.

The fragmentation of the molecular ion is expected to proceed through several competing pathways, driven by the formation of stable carbocations and neutral losses.

Key Predicted Fragmentation Pathways:
  • Loss of a Methyl Radical (•CH₃): The tert-butyl group is prone to fragmentation. A primary and highly favorable fragmentation pathway is the loss of a methyl radical to form a stable tertiary benzylic carbocation. This will result in a significant peak at (M-15)⁺. The stability of the resulting ion makes this a dominant fragmentation route for tert-butyl substituted aromatic compounds.[7][8]

  • Loss of the Tert-butyl Group: Cleavage of the bond between the aromatic ring and the tert-butyl group can lead to the loss of a tert-butyl radical, resulting in a fragment ion corresponding to 2-bromoaniline. However, the formation of the tert-butyl cation (m/z 57) is also highly probable and often observed as a base peak in the mass spectra of compounds containing this moiety.[4][9]

  • Alpha-Cleavage: For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway.[3] While less common for aromatic amines, some degree of fragmentation involving the amino group may occur.

The proposed fragmentation pathway is visualized in the diagram below:

fragmentation_pathway M [C10H14BrN]+• m/z 227/229 M_minus_15 [M - CH3]+• m/z 212/214 M->M_minus_15 - •CH3 tert_butyl_cation [C4H9]+ m/z 57 M->tert_butyl_cation - C6H5BrN• bromoaniline_radical_cation [C6H5BrN]+• m/z 171/173 M->bromoaniline_radical_cation - C4H8

Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.

Experimental Protocol: A Self-Validating Workflow

To acquire a reliable mass spectrum of this compound, a meticulously planned experimental protocol is essential. The following GC/MS method is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Initial Dilution: Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL for analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis and Validation:

  • Molecular Ion Confirmation: Verify the presence of the M⁺ and (M+2)⁺ peaks at the expected m/z values with the characteristic 1:1 isotopic ratio for bromine.

  • Fragmentation Pattern Analysis: Identify the key fragment ions and compare them to the predicted fragmentation pathway. The presence of the (M-15)⁺ ion and the m/z 57 ion would provide strong evidence for the assigned structure.

  • Library Search (with caution): While a direct match may not be available, searching the mass spectrum against a comprehensive library (e.g., NIST) can help identify related compounds with similar fragmentation patterns, further validating the interpretation.

Comparative Analysis: Mass Spectrometry vs. Other Techniques

While GC/MS is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. The following table provides a comparative overview:

Technique Strengths Limitations Application for this compound
GC/MS High sensitivity, provides structural information, excellent for volatile compounds.Isomers may have similar mass spectra, requires a volatile and thermally stable analyte.[2]Ideal for identification and quantification.
NMR Spectroscopy Provides detailed information about the molecular structure and connectivity.Lower sensitivity than MS, requires larger sample amounts.Essential for unambiguous structure elucidation and isomer differentiation.
FTIR Spectroscopy Provides information about the functional groups present in the molecule.Does not provide information about the molecular weight or connectivity.Useful for confirming the presence of the amine and aromatic C-H bonds.
LC-MS Suitable for non-volatile and thermally labile compounds.May require more method development for optimal separation.An alternative to GC/MS, particularly if derivatization is required.[10][11]

Conclusion: A Holistic Approach to a Complex Molecule

The mass spectrometry of this compound, when approached with a predictive and systematic methodology, provides a wealth of structural information. By understanding the fundamental principles of fragmentation for its constituent functional groups, researchers can confidently interpret its mass spectrum, even in the absence of a reference standard. Integrating this data with complementary techniques like NMR and FTIR spectroscopy will ensure the most accurate and comprehensive characterization of this important chemical intermediate, ultimately supporting the advancement of drug discovery and development.

References

A Comparative Guide to the Synthesis of 3-Bromo-4-tert-butylaniline and 2-Bromo-4-tert-butylaniline: Navigating Regioselectivity in Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise placement of functional groups on an aromatic scaffold is paramount. The isomers of bromo-tert-butylaniline, specifically 3-Bromo-4-tert-butylaniline and 2-Bromo-4-tert-butylaniline, serve as crucial building blocks in the synthesis of a diverse array of complex molecules. Their utility, however, is dictated by the specific substitution pattern on the aniline ring. This guide provides an in-depth, comparative analysis of the synthetic routes to these two isomers, offering field-proven insights into the chemical principles that govern their formation. We will delve into detailed experimental protocols, supported by quantitative data, to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Underlying Chemistry: Directing Effects and Steric Hindrance

The synthesis of brominated anilines is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the interplay of electronic and steric effects of the substituents already present on the aromatic ring. In the case of our precursor, 4-tert-butylaniline, we have two key influencers: the strongly activating and ortho, para-directing amino group (-NH₂) and the bulky tert-butyl group [-C(CH₃)₃].

The amino group, through its lone pair of electrons, donates electron density into the benzene ring, activating the ortho and para positions for electrophilic attack. The tert-butyl group, while weakly activating through an inductive effect, exerts a significant steric hindrance, which can obstruct access to the adjacent ortho positions. This interplay is the primary determinant of the product distribution in direct bromination reactions.

Synthesis of this compound: A Direct Approach

The synthesis of this compound is a relatively straightforward process that leverages the inherent directing effects of the amino group. Direct bromination of 4-tert-butylaniline predominantly yields the ortho-brominated product due to the powerful activating nature of the amine. N-Bromosuccinimide (NBS) is a commonly employed brominating agent for this transformation, offering milder reaction conditions and better selectivity compared to molecular bromine.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "4-tert-butylaniline" -> "this compound" [label="NBS, Acetonitrile, 0°C to rt"]; } caption { label = "Direct ortho-bromination of 4-tert-butylaniline."; fontsize = 10; }

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • 4-tert-butylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • 2N Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for elution)

Procedure:

  • In a flask, dissolve 4-(tert-butyl)aniline (50.0 g, 335.1 mmol) in 1.1 L of acetonitrile.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (59.6 g, 335.1 mmol) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • After the reaction is complete, add 800 mL of water and extract the product with dichloromethane.

  • Combine the organic layers and wash with 400 mL of 2N NaOH solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to obtain pure this compound.

Expected Yield: A typical yield for this reaction is around 87%.[1]

Synthesis of 3-Bromo-4-tert-butylaniline: A Multi-Step Strategy

The synthesis of 3-Bromo-4-tert-butylaniline presents a greater synthetic challenge. Direct bromination of 4-tert-butylaniline is not a viable option due to the overwhelming preference for ortho and para substitution. Therefore, a multi-step approach is necessary to achieve the desired meta-bromination relative to the amino group. A common strategy involves starting with a precursor where the directing groups can be manipulated to favor the desired substitution pattern. One such route begins with tert-butylbenzene.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "tert-butylbenzene" -> "1-tert-butyl-4-nitrobenzene" [label="HNO3, H2SO4"]; "1-tert-butyl-4-nitrobenzene" -> "2-bromo-1-tert-butyl-4-nitrobenzene" [label="Br2, Fe"]; "2-bromo-1-tert-butyl-4-nitrobenzene" -> "3-Bromo-4-tert-butylaniline" [label="Fe, HCl"]; } caption { label = "Multi-step synthesis of 3-Bromo-4-tert-butylaniline."; fontsize = 10; }

In this sequence, the tert-butyl group directs the initial nitration to the para position. The resulting nitro group is a strong deactivating and meta-directing group. This allows for the subsequent bromination to occur at the position ortho to the tert-butyl group and meta to the nitro group. Finally, the nitro group is reduced to an amine to yield the target molecule.

Experimental Protocol: Synthesis of 3-Bromo-4-tert-butylaniline (Adapted from analogous procedures)

This protocol is based on established methods for the synthesis of similar compounds.

Part 1: Nitration of tert-butylbenzene

  • Carefully add tert-butylbenzene to a mixture of concentrated nitric acid and sulfuric acid at low temperature.

  • After the reaction is complete, pour the mixture over ice and extract the product.

  • Wash the organic layer and purify to obtain 1-tert-butyl-4-nitrobenzene.

Part 2: Bromination of 1-tert-butyl-4-nitrobenzene

  • Dissolve 1-tert-butyl-4-nitrobenzene in a suitable solvent and add a catalytic amount of iron filings.

  • Slowly add bromine to the mixture, maintaining the temperature.

  • After the reaction, quench the excess bromine and work up the reaction to isolate 2-bromo-1-tert-butyl-4-nitrobenzene.

Part 3: Reduction of 2-bromo-1-tert-butyl-4-nitrobenzene

  • Dissolve the nitro compound in a suitable solvent such as ethanol.

  • Add a reducing agent, such as iron powder and hydrochloric acid.

  • Heat the mixture to reflux until the reduction is complete.

  • Neutralize the reaction mixture and extract the product.

  • Purify the crude product by distillation or chromatography to obtain 3-Bromo-4-tert-butylaniline.

Head-to-Head Comparison: A Summary of Synthetic Routes

FeatureSynthesis of this compoundSynthesis of 3-Bromo-4-tert-butylaniline
Starting Material 4-tert-butylanilinetert-butylbenzene
Number of Steps 13
Key Transformation Direct Electrophilic BrominationNitration, Bromination, Reduction
Regiocontrol Governed by activating -NH₂ groupGoverned by deactivating -NO₂ group
Typical Yield High (around 87%)Moderate (variable across steps)
Complexity LowHigh
Purification Column ChromatographyMultiple purifications required

Characterization and Differentiation of Isomers

The two isomers can be readily distinguished by standard analytical techniques, particularly by Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound:

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.43 (t, J=1.2 Hz, 1H), 7.14 (m, 1H), 6.72 (d, J=8.1 Hz, 1H), 3.96 (br, 2H), 1.30 (s, 9H).[1] The signals for the aromatic protons will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

3-Bromo-4-tert-butylaniline:

  • The ¹H NMR spectrum is expected to show three distinct aromatic proton signals, with splitting patterns corresponding to their relative positions. The chemical shifts will differ from the 2-bromo isomer due to the different electronic environment of the protons.

Conclusion: Choosing the Right Path

The synthesis of this compound is a straightforward and high-yielding process that relies on the inherent directing effects of the starting material. In contrast, the synthesis of 3-Bromo-4-tert-butylaniline requires a more strategic, multi-step approach to overcome the natural regiochemical preferences of electrophilic aromatic substitution. The choice of synthetic route will ultimately depend on the desired isomer. For researchers requiring the ortho-brominated product, direct bromination is the clear choice. For those in need of the meta-brominated isomer, a more involved, multi-step synthesis is unavoidable using classical methods. This guide provides the foundational knowledge and practical protocols to confidently approach the synthesis of these valuable chemical building blocks.

References

A Senior Application Scientist's Guide to Purity Determination of 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 2-Bromo-4-tert-butylaniline is a key building block in the synthesis of various pharmaceuticals and advanced materials.[1] Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final product. This guide provides an in-depth comparison of analytical methods for determining the purity of this compound, grounded in scientific principles and practical field experience.

The Critical Role of Purity in Synthesis

The synthesis of this compound typically involves the bromination of 4-tert-butylaniline.[1] This process can lead to several potential impurities, including the starting material (4-tert-butylaniline), over-brominated species (e.g., 2,6-dibromo-4-tert-butylaniline), and positional isomers. The presence of these impurities can lead to unwanted side reactions and complicate downstream purification processes. Therefore, the selection of an appropriate analytical method for purity assessment is not merely a quality control step but a critical component of process understanding and optimization.

A Comparative Overview of Analytical Techniques

The choice of an analytical method for purity determination is a balance of selectivity, sensitivity, accuracy, and the specific information required. For this compound, the most relevant techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Primary Use Case Strengths Limitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Quantitation of volatile impurities, routine quality control.High resolution for volatile compounds, high sensitivity with specific detectors (e.g., FID, NPD).Requires analyte to be volatile and thermally stable; derivatization may be needed.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Quantitation of non-volatile or thermally labile impurities.Wide applicability, high precision and accuracy, well-established validation protocols.Can be more complex to develop methods; solvent consumption.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation, identification of unknown impurities, and quantitative analysis (qNMR).Provides detailed structural information, can be inherently quantitative without a specific reference standard for the impurity.Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret.

In-Depth Analysis and Experimental Protocols

Gas Chromatography (GC): The Workhorse for Volatile Impurities

GC is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for substituted anilines.[2] The key to a successful GC method is achieving adequate separation of the main component from its potential impurities.

  • Column Selection : A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., DB-5 or equivalent), is often a good starting point. This provides a balance of dispersive and dipole-dipole interactions to resolve aromatic compounds with different substitution patterns.

  • Detector : A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For higher sensitivity towards nitrogen-containing compounds like anilines, a Nitrogen-Phosphorus Detector (NPD) can be employed.

  • Injection Mode : A split injection is typically used for purity analysis to avoid overloading the column with the main component.

Caption: Workflow for GC-based purity analysis.

  • Standard and Sample Preparation :

    • Prepare a stock solution of this compound at approximately 10 mg/mL in toluene.

    • From the stock solution, prepare a working sample at a concentration of approximately 1 mg/mL.

  • GC Conditions :

    • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a mid-polarity phase.

    • Oven Temperature Program : Initial temperature of 120°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

    • Injector : Split mode (split ratio 50:1), temperature 250°C.

    • Carrier Gas : Helium or Nitrogen at a constant flow rate of 1 mL/min.

    • Detector : FID at 280°C.

  • Data Analysis :

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Impurity Profile

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[3] For this compound, a reversed-phase HPLC method is most appropriate.

  • Column Selection : A C18 column is the most common choice for reversed-phase chromatography, offering excellent retention and separation of moderately non-polar compounds.

  • Mobile Phase : A mixture of acetonitrile or methanol and water (or a buffer) is typically used. The organic modifier content is optimized to achieve good retention and resolution of the analyte and its impurities. A buffer is recommended to ensure consistent peak shapes for the basic aniline functionality.

  • Detector : A UV detector is ideal for aromatic compounds like this compound, which have a strong chromophore. Detection at a wavelength of maximum absorbance (e.g., around 240-250 nm) will provide high sensitivity.

Caption: Workflow for HPLC-based purity analysis.

  • Standard and Sample Preparation :

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a mixture of acetonitrile and water (50:50 v/v).

    • From the stock solution, prepare a working sample at a concentration of approximately 0.1 mg/mL.

  • HPLC Conditions :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase : A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile). Start with 50% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detector : UV at 245 nm.

  • Data Analysis :

    • Purity is determined by the area percent method, similar to GC analysis.

Quantitative NMR (qNMR): An Absolute Method for Purity Assessment

While chromatography provides relative purity, quantitative NMR (qNMR) can provide an absolute purity value without the need for a reference standard of the analyte.[4] This is achieved by comparing the integral of a specific proton signal from the analyte to the integral of a known amount of a certified internal standard.

  • Internal Standard : The internal standard must have a simple proton spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are common choices. It must also be stable and accurately weighable.

  • Solvent : A deuterated solvent that dissolves both the analyte and the internal standard is required. Chloroform-d (CDCl3) is a suitable choice for this compound.

  • Acquisition Parameters : To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being integrated) is crucial.

Caption: Workflow for qNMR-based purity analysis.

  • Sample Preparation :

    • Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl3.

  • NMR Acquisition :

    • Spectrometer : 400 MHz or higher.

    • Pulse Sequence : Standard 1D proton.

    • Relaxation Delay : 30 seconds.

    • Number of Scans : 16 or more for good signal-to-noise.

  • Data Analysis :

    • Carefully integrate a well-resolved signal from this compound (e.g., the tert-butyl singlet) and a signal from the internal standard.

    • The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen technique, method validation is essential to ensure the reliability of the results.[5][6] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][9]

  • Specificity : The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by resolving the main peak from all impurity peaks.

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy : The closeness of the test results to the true value. This can be assessed by spike recovery experiments.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Conclusion and Recommendations

The choice of the optimal analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • For routine quality control where the impurity profile is known and the impurities are volatile, GC-FID is a rapid, robust, and cost-effective method.

  • HPLC-UV is the most versatile and widely applicable method , capable of separating a broad range of potential non-volatile impurities and degradation products. It is the recommended method for comprehensive impurity profiling and for use in regulated environments.

  • qNMR is a powerful tool for absolute purity determination and for the certification of reference materials. It provides an orthogonal check on chromatographic methods and can be invaluable for structural confirmation of impurities.

In a drug development setting, a combination of these techniques provides the most comprehensive understanding of the purity of this compound. HPLC or GC would be used for routine purity testing, while NMR and Mass Spectrometry (MS) would be employed for the identification and characterization of any unknown impurities that are detected.[10][11][12] This multi-faceted approach ensures the highest level of confidence in the quality of this critical synthetic intermediate.

References

A Comparative Guide to the Characterization of 8-Bromo-6-tert-butylquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization of 8-Bromo-6-tert-butylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. Given that this specific molecule is not extensively documented in public literature, we will approach its characterization from first principles. This document will serve as a practical guide for researchers by:

  • Proposing a logical synthetic pathway.

  • Detailing the essential spectroscopic and chromatographic protocols for structural verification and purity assessment.

  • Objectively comparing the expected analytical data of 8-Bromo-6-tert-butylquinoline with experimentally verified data from structurally related and commercially available quinoline derivatives.

This comparative methodology provides a robust, self-validating system for researchers working on novel heterocyclic compounds, explaining not just the "how" but the critical "why" behind each experimental choice.

Part 1: Synthesis Strategy and Rationale

The quinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous pharmaceuticals.[1][2] The introduction of a bulky tert-butyl group at the C6 position and a bromine atom at the C8 position creates a unique electronic and steric profile, making it a valuable building block.

A plausible and efficient method for its synthesis is a modified Skraup or Doebner-von Miller reaction, followed by regioselective bromination.

Proposed Synthetic Workflow:

The synthesis begins with a well-established cyclization reaction to form the quinoline core, followed by a directed bromination step. The choice of 4-tert-butylaniline as a starting material is causal; it directly installs the bulky alkyl group at the desired C6 position of the final quinoline scaffold.

Synthetic Workflow cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: Regioselective Bromination Start 4-tert-butylaniline + Glycerol Reaction1 Skraup Synthesis (H₂SO₄, Nitrobenzene) Start->Reaction1 Reactants Product1 6-tert-Butylquinoline Reaction1->Product1 Yields Reaction2 Electrophilic Bromination (N-Bromosuccinimide, H₂SO₄) Product1->Reaction2 Substrate Product2 8-Bromo-6-tert-butylquinoline Reaction2->Product2 Final Product Characterization Workflow Start Crude Synthetic Product Purification Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Start->Purification Purity_Check_1 TLC Analysis (Purity > 95%?) Purification->Purity_Check_1 Purity_Check_1->Purification No Purity_Check_2 HPLC Analysis (Purity > 98%?) Purity_Check_1->Purity_Check_2 Yes Purity_Check_2->Purification No Structure_ID Spectroscopic Analysis (¹H NMR, ¹³C NMR, HRMS) Purity_Check_2->Structure_ID Yes Final Characterized Product Structure_ID->Final

References

A Mechanistic and Performance-Based Comparison of Palladium-Catalyzed Reactions with 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds. For drug development professionals and medicinal chemists, the functionalization of sterically hindered and electronically distinct scaffolds is a common challenge. This guide provides an in-depth mechanistic and performance-based comparison of three seminal palladium-catalyzed reactions—the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Heck reaction—as applied to the sterically encumbered substrate, 2-Bromo-4-tert-butylaniline.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights into how catalyst, ligand, and reaction conditions can be tailored to overcome the steric hindrance imposed by the tert-butyl group and the electronic influence of the aniline moiety.

The Significance of this compound in Synthesis

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and functional materials. The presence of the bromine atom provides a reactive handle for cross-coupling, while the tert-butyl group can impart desirable pharmacokinetic properties such as increased metabolic stability and enhanced lipophilicity. The amino group offers a site for further derivatization and can influence the electronic properties of the aromatic ring. However, the steric bulk of the ortho-bromo and para-tert-butyl substituents presents a significant challenge for many catalytic systems.

Mechanistic Underpinnings: A Common Catalytic Cycle with Crucial Divergences

The Buchwald-Hartwig, Suzuki, and Heck reactions all proceed through a similar catalytic cycle involving a palladium(0) active species. This cycle can be broadly divided into three key steps: oxidative addition, a subsequent coupling step (transmetalation or migratory insertion), and reductive elimination.

Catalytic Cycle cluster_coupling Coupling Step Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Coupling Product Coupling Product Ar-Pd(II)-X(Ln)->Coupling Product Reductive Elimination Ar-Pd(II)-Nu(Ln) Ar-Pd(II)-Nu(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Nu(Ln) Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Migratory Insertion (Heck) Coupling Product->Pd(0)Ln Regeneration

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The nature of the nucleophile and the subsequent coupling step define the specific transformation:

  • Buchwald-Hartwig Amination: Involves the coupling of an amine with the aryl halide. The key step following oxidative addition is the coordination of the amine to the palladium center, followed by deprotonation to form a palladium-amido complex.

  • Suzuki-Miyaura Coupling: Employs an organoboron reagent (e.g., a boronic acid) as the nucleophile. The critical step is transmetalation, where the organic group from the boron is transferred to the palladium center.

  • Heck Reaction: Couples the aryl halide with an alkene. This reaction proceeds via migratory insertion of the alkene into the aryl-palladium bond.

For a sterically hindered substrate like this compound, the efficiency of each of these steps is highly dependent on the choice of the palladium catalyst and, most critically, the ancillary ligand.

Comparative Performance of Catalytic Systems

The selection of the optimal palladium catalyst and ligand is paramount for achieving high yields and selectivities in reactions involving this compound. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition of the sterically hindered aryl bromide and the subsequent reductive elimination step.[1]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[1][2] For a substrate like this compound, the choice of ligand is crucial to overcome the steric hindrance around the bromine atom.

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene10012>95[3] (Analogous Substrate)
Pd(OAc)₂ / SPhosK₃PO₄t-BuOH11018High[4] (General Protocol)
Pd₂(dba)₃ / RuPhosLiHMDSDioxane8016High[4] (General Protocol)

Causality Behind Experimental Choices:

  • Ligands: Bulky biaryl phosphine ligands like XPhos, SPhos, and RuPhos are highly effective. Their steric bulk promotes the formation of the monoligated Pd(0) species, which is more reactive in the oxidative addition step. The electron-rich nature of these ligands also increases the electron density on the palladium center, further facilitating oxidative addition.

  • Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, forming the active nucleophile. For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) can be employed.

  • Solvents: Aprotic solvents such as toluene, dioxane, or tert-butanol are typically used to avoid side reactions with the strong base.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures.[5][6] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~85-95[7] (Analogous Substrate)
PdCl₂(dppf)Cs₂CO₃DMF9012~88-96[7] (Analogous Substrate)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1008~90-98[6] (Analogous Substrate)

Causality Behind Experimental Choices:

  • Ligands: While traditional ligands like triphenylphosphine (PPh₃) can be effective, bulky biaryl phosphines (e.g., SPhos) or ferrocenyl-based ligands like dppf often provide superior results for hindered substrates.[5][8] These ligands accelerate the rate-limiting transmetalation step and promote reductive elimination.[8]

  • Bases: An inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.

  • Solvents: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Heck Reaction: Olefin Functionalization

The Heck reaction provides a means to form substituted alkenes by coupling with an aryl halide.[9][10] This reaction is particularly useful for introducing vinyl groups.

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF10024Moderate[11] (General Protocol)
Pd(PPh₃)₄Na₂CO₃NMP12012Moderate to High[12] (General Protocol)
PdCl₂(PCy₃)₂K₂CO₃Dioxane11018High[13] (General Protocol)

Causality Behind Experimental Choices:

  • Ligands: The choice of ligand in the Heck reaction can influence both the reactivity and regioselectivity of the olefin insertion. For electron-rich aryl bromides, phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or tricyclohexylphosphine (PCy₃) are often employed.[14]

  • Bases: A base, typically an amine like triethylamine (Et₃N) or an inorganic carbonate, is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.[10]

  • Solvents: Polar aprotic solvents like DMF or NMP are commonly used to facilitate the reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific coupling partners and scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. [15]

Protocol 1: Buchwald-Hartwig Amination of this compound with a Secondary Amine

Buchwald_Hartwig_Workflow start Start reagents Combine Pd Precursor, Ligand, and Base in Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent preform Stir at RT (15 min) solvent->preform add_reactants Add this compound and Amine preform->add_reactants heat Heat to Desired Temp with Vigorous Stirring add_reactants->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, Wash, and Dry monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end Suzuki_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, and Base in Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert add_catalyst Add Pd Catalyst and Ligand inert->add_catalyst solvent Add Degassed Solvent Mixture add_catalyst->solvent heat Heat to Desired Temp with Vigorous Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, Wash, and Dry monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

References

A Comparative Guide to the Electronic Effects of Bromo and Amino Groups on Aromatic Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Fundamental Electronic Principles: A Tale of Two Effects

The reactivity of a substituted aromatic ring is primarily governed by the electronic properties of the substituent, which can be dissected into two key components: the inductive effect (I) and the resonance effect (M or R) .[1][2] The interplay of these effects determines whether a substituent activates or deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the substituent atom and the carbon atom of the aromatic ring.[3]

  • Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[2] It can either donate or withdraw electron density from the ring.

The Amino Group (-NH₂): A Potent Activator

The amino group is a powerful activating group in aromatic systems.[1] Its electronic influence is characterized by:

  • Strong Electron-Donating Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, significantly increasing the electron density, particularly at the ortho and para positions.[4][5] This makes the ring much more nucleophilic and reactive towards electrophiles.[6]

  • Weak Electron-Withdrawing Inductive Effect (-I): Due to the higher electronegativity of nitrogen compared to carbon, the amino group weakly withdraws electron density through the sigma bond.[1]

Overall Effect: The strong +M effect of the amino group overwhelmingly dominates its weak -I effect, leading to a net increase in electron density on the aromatic ring.[7] This makes aniline (aminobenzene) significantly more reactive towards electrophilic aromatic substitution than benzene itself.[8][9] The increased electron density is most pronounced at the ortho and para positions, making the amino group a strong ortho, para-director.[10][11]

The Bromo Group (-Br): A Deactivating Ortho, Para-Director

The electronic character of the bromo group is more nuanced:

  • Strong Electron-Withdrawing Inductive Effect (-I): As a halogen, bromine is significantly more electronegative than carbon, leading to a strong electron-withdrawing inductive effect that pulls electron density away from the ring.[12][13]

  • Weak Electron-Donating Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic ring. However, this resonance effect is weak due to the poor overlap between the 4p orbital of bromine and the 2p orbitals of the carbon atoms in the benzene ring.[14]

Overall Effect: For halogens, the strong -I effect outweighs the weaker +M effect, making the bromo group a net deactivating substituent.[14][15] This means that bromobenzene is less reactive towards electrophilic aromatic substitution than benzene.[8] However, the resonance donation, although weak, still directs incoming electrophiles to the ortho and para positions, where the electron density is comparatively higher than the meta position.[12][14]

Visualizing the Electronic Tug-of-War

The following diagrams illustrate the interplay of inductive and resonance effects for both the amino and bromo groups.

Electronic_Effects cluster_amino Amino Group (-NH₂) cluster_bromo Bromo Group (-Br) Amino Amino Group Resonance_A Strong +M Effect (Electron Donating) Amino->Resonance_A Dominant Inductive_A Weak -I Effect (Electron Withdrawing) Amino->Inductive_A Minor Overall_A Strongly Activating Ortho, Para-Director Resonance_A->Overall_A Inductive_A->Overall_A Bromo Bromo Group Inductive_B Strong -I Effect (Electron Withdrawing) Bromo->Inductive_B Dominant Resonance_B Weak +M Effect (Electron Donating) Bromo->Resonance_B Minor Overall_B Deactivating Ortho, Para-Director Inductive_B->Overall_B Resonance_B->Overall_B Bromination_Workflow Aniline Aniline Protection Protection: Acetic Anhydride Aniline->Protection Acetanilide Acetanilide Protection->Acetanilide Bromination Bromination: Br₂ in Acetic Acid Acetanilide->Bromination p_Bromoacetanilide p-Bromoacetanilide Bromination->p_Bromoacetanilide Hydrolysis Hydrolysis: NaOH(aq), Reflux p_Bromoacetanilide->Hydrolysis p_Bromoaniline p-Bromoaniline Hydrolysis->p_Bromoaniline

References

Safety Operating Guide

Mastering the Unseen Threat: A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, our daily interactions with novel chemical entities demand a profound respect for the unseen hazards they may present. 2-Bromo-4-tert-butylaniline, a substituted aniline, is a valuable intermediate in organic synthesis.[1] However, its structural similarity to other aromatic amines necessitates a rigorous and well-informed approach to personal protection. This guide is crafted from field-proven experience to provide you not just with a list of equipment, but with the strategic thinking behind its selection and use, ensuring every step you take is a safe one.

Hazard Profile of this compound: Understanding the "Why"

Before we can effectively protect ourselves, we must first understand the nature of the threat. This compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

  • Potential for Harmful Effects if Swallowed, Inhaled, or Absorbed Through Skin: While specific toxicity data is limited, the general class of aromatic amines is known for potential systemic effects, including impacts on the blood (methemoglobinemia) and a classification as potential occupational carcinogens.[3][4][5]

The primary routes of exposure are dermal contact, eye contact, and inhalation.[3] Our personal protective equipment (PPE) strategy, therefore, must create an impermeable barrier against these pathways.

The Comprehensive PPE Ensemble: A Multi-Layered Defense

Effective protection is not about a single piece of equipment, but a holistic system. The following table summarizes the essential PPE for handling this compound, with detailed explanations of the causality behind each choice in the subsequent sections.

PPE CategoryItemSpecifications & Rationale
Engineering Controls Certified Chemical Fume Hood Primary Line of Defense: All handling of this compound must be performed within a properly functioning chemical fume hood to control and exhaust vapors, preventing respiratory exposure.[6][7]
Hand Protection Chemical-Resistant Gloves Material: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including aromatic amines.[7][8] Practice: Double-gloving is advised for extended operations or when handling larger quantities to provide an extra layer of protection against tears and permeation.[7][8] Always inspect gloves for any signs of degradation before use.[7]
Eye and Face Protection Safety Goggles and Face Shield Goggles: Use chemical splash goggles that provide a complete seal around the eyes to protect against splashes and vapors.[2][6] Face Shield: A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing during transfers or other manipulations, to protect the entire face.[7][8]
Body Protection Laboratory Coat and Chemical-Resistant Apron Lab Coat: A flame-retardant lab coat, fully buttoned, is the minimum requirement to protect skin and personal clothing from minor spills and contamination.[6][7] Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional barrier.[7][8]
Foot Protection Closed-Toe Shoes Requirement: Chemical-resistant, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[7][9] Perforated shoes or sandals are strictly prohibited.[9][10]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to ensuring safety from the moment you prepare for an experiment until all waste is properly disposed of.

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for your specific experimental protocol.[7]

  • Fume Hood Verification: Ensure your chemical fume hood is operational, with the sash at the appropriate height.[10]

  • Emergency Equipment Check: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[7]

  • Donning Sequence:

    • Put on your laboratory coat and closed-toe shoes.

    • Don the first pair of nitrile gloves.

    • Put on your chemical splash goggles.

    • Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

    • If the risk assessment indicates a splash hazard, don a face shield and a chemical-resistant apron.

  • Work Zone: Conduct all manipulations, including weighing and transfers, exclusively within the certified chemical fume hood.[6]

  • Minimize Contamination: Use dedicated spatulas and glassware.[8] When handling the substance, which may be a liquid or solid, avoid generating dust or aerosols.[1][11]

  • Storage: Keep the container tightly closed when not in use and store it in a designated, well-ventilated, and locked area.[2]

  • Removal Sequence (within the lab, moving towards the exit):

    • Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare skin.

    • Remove the face shield and apron (if used).

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove safety goggles.

    • Remove the inner pair of gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[6][10]

Disposal Plan: Ensuring a Safe Final Step

Proper disposal is as crucial as safe handling to prevent environmental contamination and accidental exposure.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and paper towels, must be collected in a clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused this compound and solutions containing it should be disposed of in a designated, labeled hazardous waste container. Do not pour chemical waste down the sink.[2][12]

  • Container Disposal: Empty containers should be decontaminated or disposed of as hazardous waste in accordance with local and institutional regulations.[13]

Visualizing the Workflow

The following diagram illustrates the critical stages and safety checkpoints for working with this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal RiskAssessment 1. Risk Assessment EmergencyCheck 2. Check Emergency Equipment RiskAssessment->EmergencyCheck DonPPE 3. Don Full PPE EmergencyCheck->DonPPE WeighTransfer 4. Weigh & Transfer DonPPE->WeighTransfer Enter Hood Experiment 5. Perform Experiment WeighTransfer->Experiment Store 6. Store Securely Experiment->Store SegregateWaste 7. Segregate Waste Store->SegregateWaste Conclude Work DoffPPE 8. Doff PPE Correctly SegregateWaste->DoffPPE WashHands 9. Wash Hands DoffPPE->WashHands

Safe handling and disposal workflow for this compound.

By adhering to this comprehensive guide, you are not merely following a set of rules but are engaging in a self-validating system of safety. Each step, from understanding the inherent hazards to the meticulous removal of your gloves, is designed to protect you, your colleagues, and your research.

References

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Retrosynthesis Analysis

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